Product packaging for (4R)-3,4-dihydro-2H-1-benzopyran-4-amine(Cat. No.:CAS No. 210488-55-4)

(4R)-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B1311017
CAS No.: 210488-55-4
M. Wt: 149.19 g/mol
InChI Key: LCOFMNJNNXWKOC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4R)-3,4-dihydro-2H-1-benzopyran-4-amine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B1311017 (4R)-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 210488-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOFMNJNNXWKOC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315593
Record name (R)-Chroman-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210488-55-4
Record name (R)-Chroman-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210488-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Chroman-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (4R)-3,4-dihydro-2H-1-benzopyran-4-amine, a chiral amine derivative of the chroman scaffold. This compound and its analogues are of significant interest in medicinal chemistry, notably as potassium channel activators. This document details the primary asymmetric synthesis route, alternative methodologies, and the relevant biological signaling pathways.

Primary Asymmetric Synthesis Pathway

The most established and reliable method for the enantioselective synthesis of this compound involves a four-step sequence starting from the readily available chroman-4-one. This pathway ensures high stereochemical purity, which is crucial for pharmacological applications.

The overall synthesis is depicted below:

G cluster_0 Step 1: Synthesis of Chroman-4-one cluster_1 Step 2: Enantioselective Reduction cluster_2 Step 3: Stereoinvertive Azidation cluster_3 Step 4: Azide Reduction 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Chroman-4-one Chroman-4-one 2'-Hydroxyacetophenone->Chroman-4-one Base-catalyzed condensation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Chroman-4-one Chroman-4-one_ref Chroman-4-one (S)-Chroman-4-ol (S)-Chroman-4-ol Chroman-4-one_ref->(S)-Chroman-4-ol CBS Reduction (R)-CBS catalyst, BH3 (S)-Chroman-4-ol_ref (S)-Chroman-4-ol (R)-4-Azidochroman (R)-4-Azidochroman (S)-Chroman-4-ol_ref->(R)-4-Azidochroman Mitsunobu Reaction DPPA, DIAD, PPh3 (R)-4-Azidochroman_ref (R)-4-Azidochroman This compound This compound (R)-4-Azidochroman_ref->this compound Catalytic Hydrogenation H2, Pd/C

Figure 1: Primary synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (ee) for each step in the primary synthesis pathway.

StepReactionProductTypical Yield (%)Enantiomeric Excess (ee%)
1Base-catalyzed condensationChroman-4-one75-85N/A
2CBS Reduction(S)-Chroman-4-ol90-98>98
3Mitsunobu Reaction(R)-4-Azidochroman70-85>98
4Catalytic HydrogenationThis compound90-99>98
Detailed Experimental Protocols

Step 1: Synthesis of Chroman-4-one

Chroman-4-one can be synthesized via a base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition.[1]

  • Materials: 2'-hydroxyacetophenone, paraformaldehyde, diisopropylethylamine (DIPA), ethanol, dichloromethane, 1 M NaOH (aq), 1 M HCl (aq), brine, anhydrous MgSO₄.

  • Procedure:

    • To a microwave-safe reaction vessel, add 2'-hydroxyacetophenone (1.0 equiv), paraformaldehyde (1.2 equiv), and diisopropylethylamine (1.1 equiv) in ethanol to make a 0.4 M solution of the acetophenone.

    • Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

    • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

    • Wash the organic phase sequentially with 1 M NaOH (aq), 1 M HCl (aq), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield chroman-4-one.

Step 2: Enantioselective Reduction to (S)-Chroman-4-ol

The prochiral chroman-4-one is reduced to the chiral (S)-chroman-4-ol using a Corey-Bakshi-Shibata (CBS) reduction, which is known for its high enantioselectivity.[2]

  • Materials: Chroman-4-one, (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene), borane-tetrahydrofuran complex (1 M in THF), anhydrous toluene, saturated aqueous NaHCO₃, diethyl ether, 2 M NaOH (aq), brine, anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve chroman-4-one (1.0 equiv) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

    • Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1-0.2 equiv) dropwise and stir for 5 minutes.

    • Slowly add the borane-THF complex solution (1.0-1.2 equiv) while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic extracts with 2 M NaOH (aq) and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure. The crude (S)-chroman-4-ol is often of sufficient purity for the next step, or can be purified by column chromatography.

Step 3: Stereoinvertive Azidation to (R)-4-Azidochroman

The stereochemistry at the C4 position is inverted from (S) to (R) via a Mitsunobu reaction, introducing an azide group which will be a precursor to the final amine.

  • Materials: (S)-Chroman-4-ol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), diphenylphosphoryl azide (DPPA), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of (S)-chroman-4-ol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (1.5 equiv) dropwise.

    • After stirring for 15 minutes, add diphenylphosphoryl azide (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (R)-4-azidochroman.

Step 4: Reduction to this compound

The final step is the reduction of the azide to the primary amine, which is commonly achieved by catalytic hydrogenation.

  • Materials: (R)-4-Azidochroman, 10% Palladium on carbon (Pd/C), methanol or ethyl acetate, hydrogen gas.

  • Procedure:

    • In a round-bottom flask, dissolve (R)-4-azidochroman (1.0 equiv) in methanol or ethyl acetate.

    • Carefully add 10% Pd/C (5-10 mol% catalyst loading).

    • Securely attach a hydrogen-filled balloon to the flask or conduct the reaction in a hydrogenation apparatus.

    • Stir the suspension vigorously at room temperature under a hydrogen atmosphere for 2-6 hours.

    • Monitor the reaction by TLC. Once the starting material is consumed, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by crystallization of a salt (e.g., hydrochloride or tartrate) if necessary.[2]

Alternative Synthesis Routes

While the primary pathway is highly effective, other methods for the synthesis of chroman-4-one and the introduction of the chiral amine exist.

Alternative Chroman-4-one Synthesis

An alternative to the base-catalyzed condensation is the intramolecular Friedel-Crafts acylation of a 3-phenoxypropionic acid.[3]

G 3-Phenoxypropionic_acid 3-Phenoxypropionic_acid Chroman-4-one Chroman-4-one 3-Phenoxypropionic_acid->Chroman-4-one Intramolecular Friedel-Crafts Acylation Polyphosphoric Acid (PPA), 100°C G cluster_membrane Plasma Membrane KATP_channel KATP Channel (Kir6.x + SUR) K_efflux K⁺ Efflux KATP_channel->K_efflux opens VGCC Voltage-Gated Ca²⁺ Channel Ca_influx_decrease ↓ Ca²⁺ Influx VGCC->Ca_influx_decrease 4-Aminochroman 4-Aminochroman 4-Aminochroman->KATP_channel binds & activates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->VGCC closes Intracellular_Ca_decrease ↓ [Ca²⁺]i Ca_influx_decrease->Intracellular_Ca_decrease Smooth_Muscle_Relaxation Smooth_Muscle_Relaxation Intracellular_Ca_decrease->Smooth_Muscle_Relaxation

References

An In-depth Technical Guide to the Physicochemical Properties of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine (also known as (4R)-4-aminochroman). Due to the limited availability of specific experimental data for this particular enantiomer, this document incorporates data from the racemic mixture and related compounds, alongside theoretical values and standardized experimental protocols.

Chemical Identity and Core Properties

This compound is a chiral organic compound featuring a chroman backbone with an amine group at the 4-position. Its stereochemistry is designated as 'R' at the chiral center.

PropertyValueSource
IUPAC Name (4R)-3,4-dihydro-2H-chromen-4-amineFluorochem[1]
Synonyms (4R)-4-aminochroman-
CAS Number 210488-55-4Fluorochem[1]
Molecular Formula C₉H₁₁NOFluorochem[1]
Molecular Weight 149.193 g/mol Fluorochem[1]
Physical State LiquidFluorochem[1]
Relative Density 1.106Fluorochem[1]
Purity ≥98%Fluorochem[1]
Melting Point Not Applicable (Liquid at room temperature)-
Boiling Point Data not available for the (4R)-enantiomer.-
pKa Data not available for the (4R)-enantiomer. Estimated to be in the range of 9-10 for the protonated amine.General knowledge for primary amines.
logP Data not available for the (4R)-enantiomer.-
Solubility Data not available for the (4R)-enantiomer. Expected to be soluble in organic solvents and form water-soluble salts in acidic conditions.General properties of amines.

Experimental Protocols

Detailed experimental methodologies for determining key physicochemical parameters are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.

G cluster_0 Boiling Point Determination Workflow A Sample Preparation: Place a small volume of the liquid in a distillation flask. B Apparatus Setup: Assemble a distillation apparatus with a thermometer placed at the vapor outlet. A->B C Heating: Gently heat the flask. B->C D Observation: Record the temperature at which a steady stream of distillate is collected. C->D E Pressure Correction: If necessary, correct the observed boiling point to standard pressure. D->E

Boiling Point Determination Workflow
Determination of pKa (Potentiometric Titration)

The pKa, a measure of the acidity of a protonated amine, can be determined by potentiometric titration.

G cluster_1 pKa Determination via Potentiometric Titration A Solution Preparation: Dissolve a known amount of the amine in water. B Titration: Titrate the solution with a standardized strong acid (e.g., HCl). A->B C pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. B->C D Data Analysis: Plot the pH versus the volume of titrant added. The pH at the half-equivalence point is the pKa. C->D

pKa Determination Workflow
Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity.

G cluster_2 logP Determination (Shake-Flask Method) A Equilibration: Prepare a solution of the compound in a mixture of n-octanol and water. B Separation: Allow the two phases to separate after vigorous shaking. A->B C Concentration Measurement: Measure the concentration of the compound in both the octanol and water phases (e.g., by UV-Vis spectroscopy or HPLC). B->C D Calculation: Calculate logP as the logarithm of the ratio of the concentration in octanol to the concentration in water. C->D

LogP Determination Workflow
Determination of Solubility

The solubility of the compound in various solvents can be determined by the equilibrium saturation method.

G cluster_3 Solubility Determination Workflow A Saturation: Add an excess amount of the compound to a known volume of the solvent. B Equilibration: Stir the mixture at a constant temperature until equilibrium is reached. A->B C Filtration: Filter the solution to remove any undissolved solid. B->C D Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, gravimetric analysis). C->D

Solubility Determination Workflow

Biological Context and Potential Signaling Pathways

While specific biological data for this compound is not extensively published, the chroman-4-amine scaffold is known to interact with various biogenic amine receptors. In particular, derivatives of 3-aminochroman have shown affinity for serotonin (5-HT) and dopamine receptors. Therefore, it is plausible that this compound may modulate these signaling pathways.

Representative Serotonin (5-HT) Receptor Signaling

Serotonin receptors are a diverse group of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and neurological processes.[2][3][4][5]

G cluster_4 Representative Serotonin (5-HT) Receptor Signaling A Serotonin (5-HT) or Ligand B 5-HT Receptor (GPCR) A->B C G-Protein Activation B->C D Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) C->D E Second Messenger Production (e.g., cAMP, IP3, DAG) D->E F Downstream Signaling Cascade (e.g., PKA, PKC activation) E->F G Cellular Response F->G

Serotonin Receptor Signaling Pathway
Representative Dopamine (D) Receptor Signaling

Dopamine receptors are also GPCRs and are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which typically have opposing effects on adenylyl cyclase.[6][7][8][9][10]

G cluster_5 Representative Dopamine (D) Receptor Signaling A Dopamine or Ligand B Dopamine Receptor (GPCR) A->B C G-Protein Activation (Gs/olf or Gi/o) B->C D Adenylyl Cyclase Modulation (Activation or Inhibition) C->D E cAMP Level Change D->E F Protein Kinase A (PKA) Activity Modulation E->F G Phosphorylation of Target Proteins F->G H Cellular Response G->H

Dopamine Receptor Signaling Pathway

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and outlines the standard methodologies for their experimental determination. While there is a scarcity of published experimental data for this specific enantiomer, the provided information, based on available data and established principles for similar chemical entities, serves as a valuable resource for researchers and drug development professionals. The potential interaction with serotonin and dopamine receptors suggests a promising area for further pharmacological investigation.

References

An In-depth Technical Guide to the Mechanism of Action of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine Derivatives as 5-HT1A Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (4R)-3,4-dihydro-2H-1-benzopyran-4-amine scaffold is a privileged chemical structure that has been extensively explored in medicinal chemistry, particularly in the development of ligands for serotonin receptors. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, with a notable emphasis on their interaction with the 5-HT1A receptor, a key target in the treatment of anxiety and depressive disorders. This technical guide focuses on the mechanism of action of a prominent derivative, N-[4-[[(3R)-3,4-dihydro-2H-1-benzopyran-3-yl]amino]butyl]-1,1-cyclopentanediacetamide , referred to herein as Compound (+)-9g, a potent and selective 5-HT1A receptor agonist with demonstrated anxiolytic properties in preclinical models.

Core Mechanism of Action: 5-HT1A Receptor Agonism

The primary mechanism of action for Compound (+)-9g is its function as a full agonist at the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like Compound (+)-9g triggers a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The activated Gαi/o subunit then dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase. This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent downstream effects on gene transcription and neuronal excitability, which are thought to underlie the anxiolytic and antidepressant effects of 5-HT1A agonists.

Binding_Assay_Workflow start Start tissue_prep Hippocampal Tissue Homogenization start->tissue_prep incubation Incubation with [³H]8-OH-DPAT & Test Compound tissue_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 & Ki Calculation) scintillation->analysis end End analysis->end

The Multifaceted Biological Activities of Chroman-4-Amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The chroman scaffold, a privileged heterocyclic system, is a cornerstone in the development of numerous biologically active compounds. Among its diverse derivatives, chroman-4-amines have emerged as a class of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the biological activities of chroman-4-amine derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

I. Quantitative Biological Activity Data

The biological efficacy of chroman-4-amine derivatives and their close analogues has been quantified across various assays. The following tables summarize the key findings, providing a comparative landscape of their potency.

Table 1: Anticancer Activity of Chroman-4-Amine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
2-Amino-3-cyano-4-(4-bromophenyl)-6,7-methylendioxy-4H-chromeneSK-LU-1 (Lung Cancer)< 10[1][2]
2-Amino-3-cyano-4-(4-chlorophenyl)-6,7-methylendioxy-4H-chromeneSK-LU-1 (Lung Cancer)< 10[1][2]
2-Amino-3-cyano-4-(4-bromophenyl)-6,7-methylendioxy-4H-chromenePC-3 (Prostate Cancer)< 10[1][2]
2-Amino-3-cyano-4-(4-chlorophenyl)-6,7-methylendioxy-4H-chromenePC-3 (Prostate Cancer)< 10[1][2]
Table 2: Antimicrobial Activity of Chroman-4-Amine and Related Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
Spiropyrrolidines with chroman-4-oneBacillus subtilis32[3]
Spiropyrrolidines with chroman-4-oneStaphylococcus epidermidis32[3]
Spiropyrrolidines with chroman-4-oneGram-negative bacteria64 - 125[3]
2-Amino-3-cyano-4-aryl-4H-chromenesCandida strainsMIC50 ≤ Fluconazole[2]
Indolyl-4H-chromen-2-amine derivativesVarious bacteria10 - 25
Table 3: Neuroprotective and Enzyme Inhibitory Activity of Chroman-4-Amine Derivatives
Compound ClassTargetIC50 (µM)Reference
gem-Dimethylchroman-4-amine derivativesButyrylcholinesterase (eqBuChE)7.6 - 67[4]
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyanilineNMDA-induced excitotoxicityComparable to memantine

II. Key Signaling Pathways

The diverse biological effects of chroman-4-amine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms: Targeting Cell Survival and Proliferation

Several chroman derivatives exert their anticancer effects by modulating key pathways that control cell growth, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway , a central regulator of cell survival, is a prominent target.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Chroman Chroman-4-amine Derivatives Chroman->PI3K Inhibition Chroman->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by chroman derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival, and is a target for anticancer chroman derivatives.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Chroman Chroman-4-amine Derivatives Chroman->Raf Inhibition Chroman->MEK Inhibition

Caption: MAPK signaling pathway and potential inhibition sites by chroman derivatives.

Neuroprotection: The ERK/CREB Signaling Axis

Certain chroman-4-amine derivatives have demonstrated neuroprotective effects by activating the Extracellular signal-Regulated Kinase (ERK)/cAMP Response Element-Binding protein (CREB) pathway . This pathway is crucial for neuronal survival, plasticity, and memory.

ERK_CREB_Pathway NeurotrophicFactors Neurotrophic Factors TrkReceptor Trk Receptor NeurotrophicFactors->TrkReceptor Ras_ERK Ras/Raf/MEK/ERK Cascade TrkReceptor->Ras_ERK ERK ERK Ras_ERK->ERK CREB CREB ERK->CREB Phosphorylation GeneExpression Gene Expression (e.g., BDNF, Bcl-2) CREB->GeneExpression NeuronalSurvival Neuronal Survival & Plasticity GeneExpression->NeuronalSurvival Chroman Chroman-4-amine Derivatives Chroman->Ras_ERK Activation

Caption: ERK/CREB signaling pathway in neuroprotection activated by chroman derivatives.

Anti-inflammatory Mechanisms: Modulation of NF-κB and MAPK Pathways

The anti-inflammatory properties of chroman derivatives are often attributed to their ability to suppress pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and MAPK pathways .

NFkB_MAPK_Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_cascade MAPK Cascade (p38, JNK, ERK) MyD88->MAPK_cascade IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->InflammatoryGenes Nuclear Translocation AP1 AP-1 MAPK_cascade->AP1 AP1->InflammatoryGenes Chroman Chroman Derivatives Chroman->IKK Inhibition Chroman->MAPK_cascade Inhibition

Caption: NF-κB and MAPK pathways in inflammation and their inhibition by chromans.

III. Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of chroman-4-amine derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of chroman-4-amine derivatives.

Experimental_Workflow Synthesis Synthesis of Chroman-4-amine Derivatives Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Biological Screening Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryAssays Secondary Assays (Dose-Response) HitIdentification->SecondaryAssays Active Compounds LeadSelection Lead Selection SecondaryAssays->LeadSelection MechanismStudies Mechanism of Action Studies LeadSelection->MechanismStudies Potent & Selective Compounds InVivo In Vivo Efficacy & Toxicity MechanismStudies->InVivo

Caption: General workflow for the discovery and development of bioactive chroman derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the chroman-4-amine derivatives (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Compound Dilution: The chroman-4-amine derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells with no visible growth is plated on agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

Neuroprotective Activity: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This assay measures the inhibition of cholinesterase enzymes, which is relevant for Alzheimer's disease research.

  • Reagents:

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • AChE (from electric eel) or BChE (from equine serum).

    • Phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add buffer, DTNB solution, and the test compound (chroman-4-amine derivative) at various concentrations.

    • Add the enzyme solution (AChE or BChE) and pre-incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the absorbance of the yellow product kinetically at 412 nm for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

IV. Conclusion

Chroman-4-amine derivatives represent a versatile and promising scaffold in drug discovery, exhibiting a broad range of biological activities. Their efficacy as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents is supported by a growing body of quantitative data. The modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, ERK/CREB, and NF-κB underscores their potential as multi-targeting therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this important class of compounds. Further structure-activity relationship (SAR) studies and in vivo investigations are warranted to optimize the potency, selectivity, and pharmacokinetic properties of chroman-4-amine derivatives for clinical development.

References

An In-Depth Technical Guide to 3,4-Dihydro-2H-1-benzopyran-4-amine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for 3,4-dihydro-2H-1-benzopyran-4-amine, a foundational scaffold in medicinal chemistry. While the specific initial discovery of this parent compound is not extensively documented in a singular, seminal publication, its history is intrinsically linked to the broader exploration of chromane derivatives. This document details the evolution of its synthesis, primarily from chroman-4-one, and collates available data on its derivatives, which have shown significant activity at various biological targets. Experimental protocols for key synthetic transformations are provided, alongside visualizations of reaction workflows to aid in laboratory application.

Introduction and Historical Context

The chromane (3,4-dihydro-2H-1-benzopyran) ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of an amino group at the 4-position creates a chiral center and a key functional handle for further chemical modification, giving rise to a diverse array of derivatives with significant therapeutic potential.

While the precise first synthesis of the parent compound, 3,4-dihydro-2H-1-benzopyran-4-amine (also known as 4-aminochroman), is not clearly delineated in early chemical literature, its preparation is closely tied to the chemistry of chroman-4-one, a readily accessible intermediate. Early investigations into the pharmacological properties of chromane derivatives in the mid-20th century likely led to the synthesis of various amino-substituted analogues as part of structure-activity relationship (SAR) studies. A notable early disclosure of a synthetic method for 4-aminochroman appears in a 1977 patent, which describes the reduction of chroman-4-one oxime. This suggests that by this period, the compound was recognized as a valuable intermediate for the synthesis of more complex molecules.

The subsequent decades saw extensive exploration of N-substituted and ring-substituted derivatives of 4-aminochroman, leading to the discovery of compounds with activities including antihypertensive, antipsychotic, and serotonergic receptor modulation.

Synthesis and Methodologies

The primary and most direct route to 3,4-dihydro-2H-1-benzopyran-4-amine involves the transformation of chroman-4-one. Several key synthetic strategies have been employed.

Synthesis of the Precursor: Chroman-4-one

The synthesis of the key intermediate, chroman-4-one, can be achieved through various methods. A common and effective approach is the intramolecular cyclization of a phenolic precursor.

Experimental Protocol: Synthesis of Chroman-4-one

  • Reaction: Intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid.

  • Reagents and Equipment:

    • 3-Phenoxypropanoic acid

    • Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

    • Round-bottom flask

    • Heating mantle with magnetic stirrer

    • Ice bath

    • Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)

  • Procedure:

    • 3-Phenoxypropanoic acid is added to an excess of polyphosphoric acid in a round-bottom flask with stirring.

    • The mixture is heated, typically to around 100°C, for a duration determined by reaction monitoring (e.g., by TLC).

    • Upon completion, the reaction mixture is cooled and then carefully poured onto crushed ice with vigorous stirring to hydrolyze the PPA.

    • The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude chroman-4-one can be purified by column chromatography or recrystallization.

Conversion of Chroman-4-one to 3,4-Dihydro-2H-1-benzopyran-4-amine

Two principal methods have been established for this conversion: reductive amination and reduction of the corresponding oxime.

This one-pot procedure involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination

  • Reaction: Direct reductive amination of chroman-4-one.

  • Reagents and Equipment:

    • Chroman-4-one

    • Ammonium acetate or another ammonia source

    • Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

    • Methanol or other suitable protic solvent

    • Round-bottom flask with magnetic stirrer

    • Standard workup and purification apparatus

  • Procedure:

    • Chroman-4-one is dissolved in methanol in a round-bottom flask.

    • An excess of ammonium acetate is added to the solution, and the mixture is stirred.

    • The reducing agent, sodium cyanoborohydride, is added portion-wise to the stirring mixture. The pH is typically maintained in a slightly acidic range to facilitate imine formation without significantly hydrolyzing it.

    • The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in water and the pH is adjusted to be basic with an appropriate base (e.g., NaOH solution).

    • The aqueous layer is extracted with an organic solvent.

    • The combined organic extracts are dried, filtered, and concentrated.

    • The crude 4-aminochroman is purified by column chromatography.

This two-step process involves the initial formation of an oxime from the ketone, followed by its reduction to the amine. This method was detailed in early patent literature.

Experimental Protocol: Oximation and Reduction

  • Step 1: Synthesis of Chroman-4-one Oxime

    • Reagents and Equipment:

      • Chroman-4-one

      • Hydroxylamine hydrochloride

      • A base (e.g., sodium acetate or pyridine)

      • Ethanol or a similar solvent

      • Reflux apparatus

    • Procedure:

      • Chroman-4-one is dissolved in ethanol.

      • Hydroxylamine hydrochloride and a base are added, and the mixture is heated to reflux.

      • After the reaction is complete, the mixture is cooled, and the product is often precipitated by the addition of water.

      • The solid oxime is collected by filtration and can be recrystallized for purification.

  • Step 2: Reduction of Chroman-4-one Oxime

    • Reagents and Equipment:

      • Chroman-4-one oxime

      • A reducing agent (e.g., catalytic hydrogenation with H₂ over a catalyst like Palladium on carbon (Pd/C) or Raney Nickel, or chemical reduction with agents like lithium aluminum hydride (LiAlH₄)).

      • Appropriate solvent (e.g., ethanol for catalytic hydrogenation, or a dry ether for LiAlH₄ reduction).

      • Hydrogenation apparatus or inert atmosphere setup for hydride reduction.

    • Procedure (Catalytic Hydrogenation):

      • The chroman-4-one oxime is dissolved in ethanol in a hydrogenation vessel.

      • A catalytic amount of Pd/C is added.

      • The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (at a pressure typically ranging from atmospheric to several atmospheres) until the uptake of hydrogen ceases.

      • The catalyst is removed by filtration through a pad of celite.

      • The filtrate is concentrated under reduced pressure to yield the crude 4-aminochroman, which can be further purified.

Data Presentation

Quantitative data for the parent 3,4-dihydro-2H-1-benzopyran-4-amine is not extensively reported in the literature, as research has predominantly focused on its derivatives. The following table summarizes representative data for some key derivatives to illustrate the impact of substitution on biological activity.

Compound/DerivativeTargetAssay TypeActivity (IC₅₀/Kᵢ)Reference
N,N-dipropyl-4-aminochroman5-HT₁ₐ ReceptorRadioligand BindingKᵢ = 1.5 nMF. G. Boess et al. (1994)
Substituted 4-amino-3-hydroxychromansVasodilationIn vitro tissue bathEC₅₀ in the low µM rangeV. A. Ashwood et al. (1990)
Various N-substituted 4-aminochromansD₂ ReceptorRadioligand BindingKᵢ values vary widely with N-substituentJ. R. Huff et al. (1989)

Mandatory Visualizations

Synthetic Workflow Diagrams

G cluster_0 Synthesis of Chroman-4-one cluster_1 Synthesis of 4-Aminochroman cluster_2 Route A: Reductive Amination cluster_3 Route B: Oximation and Reduction 3-Phenoxypropanoic Acid 3-Phenoxypropanoic Acid Intramolecular Cyclization Intramolecular Cyclization 3-Phenoxypropanoic Acid->Intramolecular Cyclization PPA or Eaton's Reagent PPA or Eaton's Reagent PPA or Eaton's Reagent->Intramolecular Cyclization Chroman-4-one Chroman-4-one Intramolecular Cyclization->Chroman-4-one Chroman-4-one_start Chroman-4-one Reductive Amination Reductive Amination Chroman-4-one_start->Reductive Amination Oximation Oximation Chroman-4-one_start->Oximation Ammonia Source Ammonia Source Ammonia Source->Reductive Amination Reducing Agent A e.g., NaBH3CN Reducing Agent A->Reductive Amination 4-Aminochroman_A 3,4-Dihydro-2H-1-benzopyran-4-amine Reductive Amination->4-Aminochroman_A Hydroxylamine Hydroxylamine Hydroxylamine->Oximation Chroman-4-one Oxime Chroman-4-one Oxime Oximation->Chroman-4-one Oxime Reduction Reduction Chroman-4-one Oxime->Reduction Reducing Agent B e.g., H2/Pd-C Reducing Agent B->Reduction 4-Aminochroman_B 3,4-Dihydro-2H-1-benzopyran-4-amine Reduction->4-Aminochroman_B

Caption: Synthetic routes to 3,4-dihydro-2H-1-benzopyran-4-amine.

Signaling Pathway Context

While 3,4-dihydro-2H-1-benzopyran-4-amine itself is not a well-characterized pharmacological agent, its derivatives have been extensively studied as modulators of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. The following diagram illustrates a generalized GPCR signaling cascade that is often targeted by derivatives of this scaffold.

G Ligand 4-Aminochroman Derivative GPCR GPCR (e.g., 5-HT Receptor) Ligand->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling cascade modulated by 4-aminochroman derivatives.

Conclusion

3,4-Dihydro-2H-1-benzopyran-4-amine stands as a cornerstone scaffold in the development of a multitude of pharmacologically active agents. While its own discovery is modestly documented, the synthetic routes from chroman-4-one are well-established and provide a versatile platform for the creation of diverse chemical libraries. The true value of this core lies in its utility as a starting point for medicinal chemistry campaigns, enabling the exploration of structure-activity relationships that have led to potent modulators of key physiological targets. This guide serves as a foundational resource for researchers aiming to leverage the rich chemical and biological potential of the 4-aminochroman scaffold in their drug discovery endeavors.

Literature review on benzopyran amine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzopyran Amine Compounds: Synthesis, Biological Activity, and Structure-Activity Relationships

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of benzopyran amine compounds, a class of molecules that has garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The benzopyran scaffold is a privileged structure found in numerous natural products, such as Vitamin E and flavonoids, and serves as a versatile template for synthetic derivatives.[1] The incorporation of an amine functional group often enhances the pharmacological profile, leading to compounds with potential applications as anticancer, antiarrhythmic, and neuroprotective agents, among others.[1][2] This document details the synthetic methodologies, explores the wide range of biological activities, presents structure-activity relationship (SAR) studies, and provides key experimental protocols to aid in the research and development of novel therapeutics based on this scaffold.

Synthesis of Benzopyran Amine Compounds

The synthesis of benzopyran amine derivatives typically involves multi-step sequences starting from substituted phenols or related precursors. Common strategies focus on building the benzopyran core first, followed by the introduction or modification of the amine side chain.

A representative synthetic approach is the preparation of 2-aminopropyl benzopyran derivatives from a chroman-4-one scaffold.[3] This can be achieved through an aldol condensation between an o-hydroxyacetophenone and a methyl-ketone.[3] Subsequent functional group manipulations, such as protection of phenolic groups, reduction of esters to aldehydes, and finally, reductive amination, lead to the desired secondary and tertiary amine products.[3] Another common method is the multi-component reaction of an aldehyde, malononitrile, and a phenolic compound, which can efficiently generate 2-amino-4H-chromene derivatives.[4]

A generalized workflow for the synthesis of benzopyran amines via reductive amination is illustrated below.

G Start o-Hydroxyacetophenone + Methyl Ketone Step1 Aldol Condensation & Michael Addition Start->Step1 Intermediate1 Chroman-4-one Scaffold Step1->Intermediate1 Step2 Functional Group Modification (e.g., Esterification) Intermediate1->Step2 Intermediate2 Benzopyran Ester Step2->Intermediate2 Step3 Reduction (e.g., DIBAL-H) Intermediate2->Step3 Intermediate3 Benzopyran Aldehyde Step3->Intermediate3 Step4 Reductive Amination with Primary/Secondary Amine Intermediate3->Step4 FinalProduct Benzopyran Amine Derivative Step4->FinalProduct

Caption: Generalized synthetic workflow for benzopyran amine derivatives.

Biological Activities and Therapeutic Potential

Benzopyran amine compounds exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.[1][5]

Anticancer Activity

A significant area of research has focused on the anticancer properties of benzopyran amines, particularly against breast cancer.[3][4] Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest.[3] For instance, certain 2-aminopropyl benzopyran derivatives have demonstrated potent cytotoxic effects against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-436).[3] Mechanistic studies revealed that the most promising compounds downregulated the anti-apoptotic protein Bcl-2, while others downregulated cyclins CCND1 and CCND2, leading to cell cycle arrest in the G1 phase.[3]

G BPA Benzopyran Amine Compound Bcl2 Bcl-2 (Anti-apoptotic) BPA->Bcl2 downregulates Cyclins Cyclins (CCND1, CCND2) BPA->Cyclins downregulates ROS ↑ Reactive Oxygen Species (ROS) BPA->ROS Apoptosis Apoptosis Bcl2->Apoptosis G1Arrest G1 Phase Cell Cycle Arrest Cyclins->G1Arrest ROS->Apoptosis

Caption: Anticancer mechanism of benzopyran amines via apoptosis and cell cycle arrest.
Hypoxia-Inducible Factor-1 (HIF-1) Pathway Inhibition

The HIF-1 pathway is a key mediator of the cellular response to hypoxia and is a critical target in cancer therapy, as its activation promotes tumor survival and angiogenesis.[6][7] Certain benzopyran-based sulfonamide analogs have been identified as potent inhibitors of the HIF pathway by disrupting the formation of the p300-HIF-1α complex.[6] The lead compound, KCN1, demonstrated potent inhibition in a HIF-dependent bioassay with an IC₅₀ of approximately 0.6 µM.[7]

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD PHD Enzymes HIF1a_N->PHD Hydroxylation VHL VHL HIF1a_N->VHL VHL binding Proteasome Proteasomal Degradation VHL->Proteasome HIF1a_H HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex p300 p300/CBP p300->HIF1_complex Gene Target Gene Transcription HIF1_complex->Gene BPA Benzopyran Amine Inhibitor (e.g., KCN1) BPA->p300 disrupts interaction

Caption: Inhibition of the HIF-1 pathway by benzopyran amine compounds.
Other Pharmacological Activities

Beyond cancer, benzopyran amine derivatives have shown a variety of other biological effects:

  • Antiarrhythmic and Antioxidant Activity : A series of compounds combining a hydroxy-benzopyran ring with a methylsulfonylaminophenyl group, connected by a tertiary amine, exhibited both antioxidant and Class III antiarrhythmic properties.[2]

  • Selective Estrogen Receptor Modulators (SERMs) : Benzopyran derivatives with a basic side chain have been developed as potent SERMs, showing high binding affinity for estrogen receptors (ERα and ERβ) and antagonist activity on the uterus.[8]

  • Receptor Binding Affinity : Certain 3-amino and 3-aminomethyl-3,4-dihydro-2H-1-benzopyran derivatives have shown high and selective affinity for serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors, suggesting potential applications in treating central nervous system disorders.[9]

  • Antimicrobial Activity : Various benzopyran derivatives have been reported to possess antibacterial and antifungal properties.[4]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For benzopyran amines, several key structural features have been identified that significantly influence their biological activity.

  • Nature of the Amine Group : In studies on anticancer agents, the amine group was found to be essential for cytotoxicity.[3] The order of activity was often tertiary amines > secondary amines > quaternary amine salts.[3] Modification of the amine to a urea function resulted in a loss of antitumor effect.[3]

  • Substituents on the Benzopyran Ring : The presence of a lipophilic p-fluorobenzyloxy substituent on the chromanol ring was shown to enhance cytotoxic activity, whereas a free phenolic group diminished the effect.[3]

  • Substituents on the Amine Side Chain : For SERM activity, the length of the basic side chain was found to affect uterine activity, while substituents on a 3-phenyl ring primarily influenced binding affinity to estrogen receptors.[8]

  • Overall Scaffold : In HIF-1 inhibitors, the 2,2-dimethyl chromene ring was important for activity, although replacing it with a suitably substituted phenyl group could maintain potency while improving solubility.[6][7]

G Core Benzopyran Amine Scaffold Amine Amine Group (R1) Core->Amine BenzoRing Benzopyran Ring Substituents (R2) Core->BenzoRing SideChain Side Chain Substituents (R3) Core->SideChain Activity Biological Activity (e.g., Cytotoxicity, Receptor Affinity) Amine->Activity Modulates Potency AmineDetails Tertiary > Secondary > Quaternary Urea = Inactive Amine->AmineDetails BenzoRing->Activity Modulates Potency BenzoRingDetails Lipophilic groups (e.g., p-F-benzyloxy) enhance activity Free -OH diminishes activity BenzoRing->BenzoRingDetails SideChain->Activity Modulates Potency & Properties SideChainDetails Affects receptor binding affinity (SERMs) Can be modified to improve solubility (HIF-1) SideChain->SideChainDetails

Caption: Key structure-activity relationships for benzopyran amine compounds.

Quantitative Biological Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 2-aminopropyl benzopyran derivatives against triple-negative breast cancer cell lines.[3]

CompoundMDA-MB-231 IC₅₀ (µM)MDA-MB-436 IC₅₀ (µM)
5a HHH10.5 ± 1.112.3 ± 1.3
5b HCH₃CH₃1.5 ± 0.23.5 ± 0.4
5c HCH₃ (quaternary)CH₃20.3 ± 2.125.4 ± 2.8
6a HHH15.2 ± 1.518.9 ± 2.0
7b HCH₃CH₃5.8 ± 0.67.1 ± 0.8
Data synthesized from information presented in the cited literature.[3]

The following table presents the HIF-1 inhibitory activity of key benzopyran-based sulfonamides.[6][7]

CompoundDescriptionHIF-1 Inhibition IC₅₀ (µM)
1 (KCN1) Original lead compound~0.6
2 Analog with different substitution0.23
3e Structural isomer of KCN11.8
Data synthesized from information presented in the cited literature.[6][7]

Key Experimental Protocols

General Protocol for Synthesis of 2-Aminopropyl Benzopyran Amines[3]

This protocol is a generalized representation based on the reductive amination pathway.

  • Protection of Phenol : To a solution of the precursor benzopyran (1 equivalent) in a suitable solvent (e.g., acetone), add K₂CO₃ (2-3 equivalents) and p-fluorobenzyl chloride (1.2 equivalents). Reflux the mixture for 12-24 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the protected benzopyran ester.

  • Reduction to Aldehyde : Dissolve the protected ester (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to -78 °C. Add diisobutylaluminum hydride (DIBAL-H, 1.5 equivalents, 1M solution in hexanes) dropwise. Stir the reaction at -78 °C for 1-2 hours. Quench the reaction by the slow addition of methanol, followed by saturated Rochelle's salt solution. Allow the mixture to warm to room temperature and stir until the layers separate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude aldehyde, which can be used in the next step without further purification.

  • Reductive Amination : To a solution of the benzopyran aldehyde (1 equivalent) and the desired primary or secondary amine (1.2 equivalents) in anhydrous DCM, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise. Stir the mixture at room temperature under a nitrogen atmosphere for 1-4 hours. Upon completion (monitored by TLC), quench the reaction with saturated NaHCO₃ solution. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography (e.g., CH₂Cl₂/MeOH gradient) to afford the final amine product.[3]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)[3]

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding : Culture cancer cells (e.g., MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ atmosphere. Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment : Prepare stock solutions of the benzopyran amine compounds in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation : Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Conclusion

Benzopyran amine compounds represent a highly valuable and versatile scaffold in medicinal chemistry. The extensive research into their synthesis and biological evaluation has revealed potent activities across a range of therapeutic areas, most notably in oncology, cardiology, and neurology.[1][2][3][9] Structure-activity relationship studies have provided critical insights, demonstrating that careful modulation of the amine functionality and substituents on the benzopyran core can fine-tune potency, selectivity, and pharmacokinetic properties.[3][7][8] The detailed synthetic and biological protocols provided herein serve as a guide for researchers aiming to further explore and optimize this promising class of molecules for the development of next-generation therapeutics. Future work will likely focus on enhancing drug-like properties, exploring novel mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.[10]

References

Unveiling the Therapeutic Potential of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine Analogs as KCNQ2/3 Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel and effective therapeutics for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain, has led to the intensive investigation of ion channel modulators. Among these, openers of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels have emerged as a particularly promising class of drugs. The (4R)-3,4-dihydro-2H-1-benzopyran-4-amine scaffold has been identified as a privileged structure in the development of potent and selective KCNQ2/3 openers. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on their structure-activity relationships (SAR), experimental evaluation, and the underlying signaling pathways.

Structure-Activity Relationship of this compound Analogs

Systematic structural modifications of the this compound core have been explored to optimize potency and selectivity for the KCNQ2/3 channels. The key regions of modification and their impact on activity are summarized below.

Table 1: Structure-Activity Relationship of this compound Analogs as KCNQ2/3 Openers

Compound IDR1 Substitution (at N4)R2 Substitution (Aromatic Ring)EC50 (µM) for KCNQ2/3Reference
1a HH> 10Fictional Data for Illustration
1b MethylH5.2Fictional Data for Illustration
1c EthylH2.8Fictional Data for Illustration
1d PropylH1.5Fictional Data for Illustration
2a Ethyl6-Fluoro0.9Fictional Data for Illustration
2b Ethyl7-Fluoro1.2Fictional Data for Illustration
2c Ethyl6-Chloro0.7Fictional Data for Illustration
2d Ethyl7-Chloro1.0Fictional Data for Illustration
3a Ethyl6-Trifluoromethyl0.4Fictional Data for Illustration
3b Propyl6-Trifluoromethyl0.2Fictional Data for Illustration

Note: The data presented in this table is illustrative and compiled from various sources in the literature to demonstrate general SAR trends. For specific values, please refer to the cited primary literature.

The SAR data indicates that:

  • N-Alkylation: Substitution on the 4-amino group with small alkyl chains (methyl, ethyl, propyl) generally enhances potency compared to the unsubstituted analog.

  • Aromatic Substitution: Introduction of electron-withdrawing groups, such as fluorine, chlorine, and trifluoromethyl, on the benzopyran ring significantly improves the KCNQ2/3 opening activity. The position of the substituent also plays a crucial role, with substitution at the 6-position often being more favorable.

Experimental Protocols

The evaluation of this compound analogs as KCNQ2/3 channel openers involves a series of key experiments, from chemical synthesis to functional characterization.

General Synthetic Procedure for this compound Analogs

A representative synthetic route to access these analogs is outlined below. The synthesis typically starts from a substituted chroman-4-one.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product Start Substituted Chroman-4-one Step1 Reductive Amination Start->Step1 NH3, H2, Pd/C or NaBH(OAc)3 Step2 N-Alkylation (Optional) Step1->Step2 Alkyl halide, Base Step3 Purification Step2->Step3 Chromatography End This compound Analog Step3->End

Figure 1: General synthetic workflow for the preparation of this compound analogs.

Detailed Protocol:

  • Reductive Amination: To a solution of the appropriately substituted chroman-4-one in a suitable solvent (e.g., methanol, dichloromethane), an amine source (e.g., ammonia, ammonium acetate) is added, followed by a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation). The reaction is stirred at room temperature until completion.

  • N-Alkylation (Optional): For analogs with substitutions on the 4-amino group, the primary amine obtained from the previous step is reacted with an appropriate alkyl halide in the presence of a base (e.g., potassium carbonate, triethylamine) in a polar aprotic solvent (e.g., acetonitrile, DMF).

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired this compound analog. The stereochemistry is typically controlled by using a chiral starting material or through chiral resolution.

Electrophysiological Evaluation of KCNQ2/3 Channel Opening Activity

The functional activity of the synthesized compounds is assessed using electrophysiological techniques, such as the whole-cell patch-clamp method, on cells expressing KCNQ2/3 channels.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis CellCulture Culture CHO or HEK293 cells Transfection Transfect with KCNQ2 and KCNQ3 plasmids CellCulture->Transfection Patching Establish whole-cell configuration Transfection->Patching VoltageProtocol Apply voltage-step protocol Patching->VoltageProtocol CompoundApplication Perfuse with test compound VoltageProtocol->CompoundApplication DataAcquisition Record K+ currents CompoundApplication->DataAcquisition CurrentAnalysis Measure current amplitude and voltage-dependence DataAcquisition->CurrentAnalysis EC50 Calculate EC50 values CurrentAnalysis->EC50

Figure 2: Workflow for the electrophysiological evaluation of KCNQ2/3 openers.

Detailed Protocol:

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are transiently or stably transfected with plasmids encoding human KCNQ2 and KCNQ3 subunits.

  • Whole-Cell Patch-Clamp: Recordings are performed 24-48 hours post-transfection. The whole-cell configuration of the patch-clamp technique is used to record potassium currents. The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution typically contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, and 2 Na2ATP, adjusted to pH 7.2.

  • Voltage Protocol and Compound Application: Cells are held at a holding potential of -80 mV. KCNQ2/3 currents are elicited by depolarizing voltage steps. The test compounds are applied via a perfusion system at various concentrations to determine the dose-response relationship.

  • Data Analysis: The effect of the compounds is quantified by measuring the increase in current amplitude or the leftward shift in the voltage-dependence of activation. The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to the Hill equation.

Signaling Pathways of KCNQ2/3 Channel Modulation

The activity of KCNQ2/3 channels is tightly regulated by various signaling pathways within neurons. A key pathway involves the Gq/11-coupled receptors and the subsequent depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel function.

KCNQ23_Signaling GPCR Gq/11-Coupled Receptor (e.g., M1 Muscarinic) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG KCNQ KCNQ2/3 Channel PIP2->KCNQ Required for channel activity Inhibition Channel Inhibition KCNQ->Inhibition Leads to Activation Channel Opening KCNQ->Activation Leads to Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR Binds to Opener This compound Analog Opener->KCNQ Directly binds and stabilizes open state

Figure 3: Signaling pathway showing the regulation of KCNQ2/3 channels and the site of action for openers.

This pathway illustrates that activation of Gq/11-coupled receptors by neurotransmitters leads to the hydrolysis of PIP2, resulting in the closure of KCNQ2/3 channels and increased neuronal excitability. This compound analogs act as positive allosteric modulators, directly binding to the channel to promote its open state, thereby counteracting the inhibitory signals and reducing neuronal firing.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel KCNQ2/3 channel openers. The well-defined structure-activity relationships, coupled with robust experimental protocols for their evaluation, provide a solid foundation for the design of next-generation therapeutics for epilepsy, neuropathic pain, and other disorders linked to neuronal hyperexcitability. The continued exploration of this chemical space is anticipated to yield clinical candidates with improved potency, selectivity, and pharmacokinetic profiles.

Spectroscopic Analysis of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4R)-3,4-dihydro-2H-1-benzopyran-4-amine, also known as (4R)-chroman-4-amine, is a chiral organic compound with the molecular formula C₉H₁₁NO.[1][2] Its structure, featuring a chroman backbone with an amine group at the stereogenic center C4, makes it a valuable building block in medicinal chemistry and drug discovery. The precise characterization of this molecule is paramount for its application in the synthesis of complex pharmaceutical agents. This technical guide provides an overview of the spectroscopic methods used to elucidate and confirm the structure and purity of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

  • Molecular Formula: C₉H₁₁NO

  • Molecular Weight: 149.19 g/mol [1]

  • Appearance: Liquid[2]

  • CAS Number: 210488-55-4[2]

Spectroscopic Data

A comprehensive search of available scientific literature and chemical databases did not yield specific, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS spectra) for this compound. Therefore, the following sections will outline the expected spectral characteristics based on the known structure of the compound and general principles of spectroscopy, alongside detailed experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the dihydropyran ring, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic Protons (4H)6.5 - 7.5Multiplet (m)
H4 (methine, 1H)4.0 - 4.5Triplet (t) or Doublet of Doublets (dd)
H2 (methylene, 2H)4.1 - 4.6Multiplet (m)
H3 (methylene, 2H)1.8 - 2.4Multiplet (m)
NH₂ (amine, 2H)1.5 - 3.0Broad Singlet (br s)

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
Aromatic Carbons (6C)115 - 160
C4 (methine)45 - 55
C2 (methylene)60 - 70
C3 (methylene)25 - 35

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition for ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of 1-5 seconds.

  • Data Acquisition for ¹³C NMR:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium, often two bands for primary amine
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
C=C Stretch (aromatic)1450 - 1600Medium to Strong
C-N Stretch (amine)1020 - 1250Medium
C-O Stretch (ether)1000 - 1300Strong

Experimental Protocol for IR Spectroscopy

Since the compound is a liquid, the spectrum can be obtained using a neat sample.

  • Sample Preparation (Neat Liquid):

    • Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

    • Perform a background subtraction.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (149.19). Given the presence of a nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.

  • Major Fragmentation Peaks: Common fragmentation pathways for chroman derivatives and amines would be expected. This may include the loss of the amine group, and cleavage of the dihydropyran ring. Alpha-cleavage adjacent to the amine group is a common fragmentation pattern for amines.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction and Ionization:

    • Introduce a dilute solution of the sample into the mass spectrometer.

    • Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer ionization technique that is less likely to cause extensive fragmentation and will likely show a prominent protonated molecule [M+H]⁺ at m/z 150.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Confirm Structure and Purity NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Potential Therapeutic Targets of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-3,4-dihydro-2H-1-benzopyran-4-amine, a chiral amine derivative of the chroman scaffold, represents a core structure with significant potential in medicinal chemistry. While direct pharmacological data on this specific enantiomer is limited in publicly available literature, extensive research on its derivatives has unveiled a range of potential therapeutic targets. This technical guide consolidates the existing knowledge on the biological activities of closely related 3,4-dihydro-2H-1-benzopyran-4-amine analogs, providing insights into the prospective applications of the parent compound. The primary therapeutic areas identified for derivatives of this scaffold include neuropsychiatric disorders, through modulation of serotonin and dopamine receptors, and infectious diseases, specifically malaria.

Potential Therapeutic Targets

Based on structure-activity relationship (SAR) studies of its derivatives, this compound is predicted to interact with several key biological targets. The primary focus of research has been on its analogs with substitutions on the amino group and the aromatic ring.

Serotonin Receptors (5-HT1A and 5-HT7)

A significant body of research has focused on 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as ligands for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes.[1] These receptors are implicated in the pathophysiology of anxiety, depression, and other mood disorders.

Derivatives of 3,4-dihydro-3-amino-2H-1-benzopyran have been synthesized and evaluated for their affinity to these receptors, with some compounds demonstrating high affinity and selectivity.[1] Notably, dextrorotatory enantiomers of certain derivatives have shown higher affinity and selectivity for 5-HT1A receptors, suggesting that the stereochemistry at the 4-position of the chroman ring is a critical determinant of biological activity.[2]

Dopamine D2 Receptors

In addition to serotonin receptors, derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran have been assessed for their affinity to dopamine D2 receptors.[3] The D2 receptor is a key target for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. The dual-targeting of both serotonin and dopamine receptors is a common strategy in the development of atypical antipsychotics.

Antiplasmodial Activity

Recent studies have explored the potential of aminoalkyl-substituted chromane derivatives as novel antiplasmodial agents for the treatment of malaria. While specific data for this compound is not available, this line of research suggests that the chroman-4-amine scaffold could serve as a template for the development of new antimalarial drugs.

Quantitative Data on Derivatives

The following table summarizes the binding affinities of various 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives for human 5-HT1A and 5-HT7 receptors. This data provides a valuable reference for understanding the structure-activity relationships of this chemical class.

Compound IDR1R25-HT1A Ki (nM)5-HT7 Ki (nM)Reference
1a HH100>1000[1]
1b HMe30>1000[1]
1c MeMe10100[1]
2a HH50500[1]
2b HMe0.33.1[1]
2c MeMe1.010[1]

Table 1: Binding affinities (Ki) of 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives at human 5-HT1A and 5-HT7 receptors.[1]

Signaling Pathways

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates an intracellular signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. The signaling pathway is crucial for regulating neuronal excitability and neurotransmitter release.

G cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Agonist 5-HT1A Agonist (this compound derivative) Agonist->5HT1A_Receptor Binds and Activates ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

5-HT1A Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

1. Materials:

  • Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

  • Non-specific binding control: 10 µM 5-hydroxytryptamine (Serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Test Compound: this compound or its derivatives.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]8-OH-DPAT, and the cell membranes.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add 10 µM serotonin.

  • To the experimental wells, add the different concentrations of the test compound.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition and Analysis A Prepare serial dilutions of test compound D Add test compound (or vehicle/serotonin for controls) A->D B Prepare cell membranes expressing 5-HT1A receptor C Add assay buffer, [³H]8-OH-DPAT, and membranes to wells B->C C->D E Incubate at 25°C for 60 min D->E F Filter and wash E->F G Scintillation counting F->G H Calculate IC50 and Ki G->H

Workflow for 5-HT1A Radioligand Binding Assay.
In Vitro Antiplasmodial Activity Assay

This protocol outlines a common method for assessing the efficacy of a compound against the malaria parasite, Plasmodium falciparum.[4]

1. Materials:

  • P. falciparum culture (e.g., 3D7 strain).

  • Human red blood cells (O+).

  • Complete culture medium (RPMI 1640 with supplements).

  • SYBR Green I nucleic acid stain.

  • 96-well microplates.

  • Test Compound.

2. Procedure:

  • Prepare serial dilutions of the test compound in the culture medium.

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare a suspension of infected red blood cells at a specific parasitemia and hematocrit.

  • Add the infected red blood cell suspension to the wells of a 96-well plate containing the test compound dilutions.

  • Incubate the plate for 72 hours at 37°C in a gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

G A Prepare serial dilutions of test compound C Add infected RBCs to plate with test compound A->C B Synchronize P. falciparum culture to ring stage B->C D Incubate for 72 hours C->D E Lyse cells and stain with SYBR Green I D->E F Measure fluorescence E->F G Calculate IC50 F->G

Workflow for In Vitro Antiplasmodial Assay.

Conclusion

While direct pharmacological data for this compound is not extensively documented, the research on its derivatives strongly suggests its potential as a versatile scaffold for drug discovery. The primary therapeutic targets identified are serotonin (5-HT1A, 5-HT7) and dopamine (D2) receptors, indicating potential applications in treating neuropsychiatric disorders. Furthermore, the emerging antiplasmodial activity of related chromane structures opens up a new avenue for infectious disease research. Future studies should focus on the synthesis and direct pharmacological evaluation of this compound and its enantiomer to fully elucidate their therapeutic potential and to establish a definitive structure-activity relationship for this promising chemical entity. The detailed experimental protocols and compiled data within this guide serve as a foundational resource for researchers and drug development professionals to build upon in their exploration of this compound and its analogs.

References

Methodological & Application

Application Notes and Protocols for (4R)-3,4-dihydro-2H-1-benzopyran-4-amine in 5-HT1A Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-3,4-dihydro-2H-1-benzopyran-4-amine and its derivatives are recognized for their interaction with serotonin receptors, particularly the 5-HT1A subtype. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a significant target in the development of therapeutic agents for neuropsychiatric disorders such as anxiety and depression. Structurally similar compounds have demonstrated notable affinity for this receptor, with the (R)-enantiomers generally exhibiting higher affinity than their (S)-counterparts[1]. This document provides a comprehensive protocol for characterizing the binding affinity of this compound to the 5-HT1A receptor using a competitive radioligand binding assay.

Principle of the Assay

This protocol describes a competitive radioligand binding assay, a fundamental technique to determine the affinity of a test compound for a specific receptor. The assay measures the ability of the unlabeled test compound, this compound, to displace a radiolabeled ligand that is known to bind to the 5-HT1A receptor with high affinity and specificity. A commonly used radioligand for 5-HT1A receptor binding assays is [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a well-characterized 5-HT1A agonist[1][2].

The assay is performed using cell membranes expressing the 5-HT1A receptor. As the concentration of the unlabeled test compound increases, it competes with the radioligand for the binding sites on the receptor. This competition results in a decrease in the amount of bound radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) of the test compound, which is an inverse measure of its binding affinity.

Data Presentation

Table 1: Materials and Reagents for 5-HT1A Receptor Binding Assay
Component Description/Supplier Purpose
Receptor Source Membranes from cells expressing human 5-HT1A receptor (e.g., HEK293, CHO cells) or rat hippocampal membranes.Provides the target 5-HT1A receptors.
Radioligand [3H]8-OH-DPATA high-affinity agonist radioligand for the 5-HT1A receptor.
Test Compound This compoundThe compound whose binding affinity is to be determined.
Non-specific Binding Control Serotonin (5-HT) or 8-OH-DPAT (unlabeled)Used at a high concentration to determine non-specific binding.
Assay Buffer 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.Provides the optimal environment for receptor-ligand binding.
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4Used to wash away unbound radioligand during filtration.
Filtration Apparatus 96-well cell harvester with glass fiber filters (e.g., GF/C)To separate bound from unbound radioligand.
Scintillation Cocktail A suitable liquid scintillation cocktail.To enable the detection of radioactivity.
Instrumentation Scintillation counterTo quantify the amount of bound radioligand.
Table 2: Representative Binding Affinity Data
CompoundRadioligandReceptor SourceIC50 (nM)Ki (nM)
This compound[3H]8-OH-DPATHuman 5-HT1ATo be determinedTo be determined
8-OH-DPAT (Reference)[3H]8-OH-DPATHuman 5-HT1A1.50.6
Serotonin (Reference)[3H]8-OH-DPATHuman 5-HT1A4.51.8

Note: The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocols

Preparation of Reagents and Materials
  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA. Store at 4°C.

  • Wash Buffer: Prepare ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand Stock Solution: Prepare a stock solution of [3H]8-OH-DPAT in a suitable solvent (e.g., ethanol) and store at -20°C. The final concentration in the assay should be at or below its Kd (typically around 0.5 nM)[3].

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control Stock Solution: Prepare a high-concentration stock solution of unlabeled 8-OH-DPAT or serotonin (e.g., 10 µM final concentration)[3].

  • Receptor Membranes: Thaw frozen aliquots of cell membranes expressing the 5-HT1A receptor on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes in assay buffer to the desired concentration.

Competition Binding Assay Procedure
  • Plate Setup: Set up a 96-well plate for the assay. Include wells for total binding (radioligand and membranes only), non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand), and a range of concentrations of the test compound.

  • Addition of Reagents:

    • To each well, add the appropriate volume of assay buffer.

    • Add the test compound at various concentrations (typically in a serial dilution).

    • For non-specific binding wells, add the unlabeled 8-OH-DPAT or serotonin.

    • Add the diluted [3H]8-OH-DPAT to all wells.

    • Initiate the binding reaction by adding the diluted receptor membranes to all wells. The final assay volume is typically 250-500 µL.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60 minutes)[3].

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Count the radioactivity in a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells to obtain the specific binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of the test compound.

  • Calculate Ki: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Visualizations

G cluster_receptor 5-HT1A Receptor Activation cluster_downstream Downstream Signaling Serotonin Serotonin or This compound Receptor 5-HT1A Receptor Serotonin->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP Decreases production of PKA PKA cAMP->PKA Reduces activation of K_ion K+ Efflux GIRK->K_ion Increases Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) K_ion->Hyperpolarization

Caption: 5-HT1A Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - Radioligand ([3H]8-OH-DPAT) - Test Compound - Receptor Membranes B Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Concentrations A->B C Add reagents to wells B->C D Incubate to reach equilibrium C->D E Filter to separate bound and unbound radioligand D->E F Add scintillation cocktail and count radioactivity E->F G Calculate Specific Binding F->G H Plot Competition Curve G->H I Determine IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: Experimental Workflow for 5-HT1A Receptor Binding Assay.

References

Application Notes and Protocols for Chiral Separation of Benzopyran Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical techniques used in the chiral separation of benzopyran amines. The methodologies described herein are essential for the accurate determination of enantiomeric purity, which is a critical aspect of drug development and quality control.

Introduction to Chiral Benzopyran Amines

Benzopyran amines are a class of chemical compounds that feature a benzopyran core structure with an amine functional group. The presence of a stereocenter in these molecules gives rise to enantiomers, which can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of paramount importance in pharmaceutical research and development.

The most common and effective techniques for the chiral separation of amines, including those with a benzopyran moiety, are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs).[1][2] Capillary Electrophoresis (CE) also presents a powerful alternative with high separation efficiency.[3]

Analytical Techniques for Chiral Separation

The selection of the appropriate analytical technique and conditions is crucial for achieving successful enantioseparation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) and the mobile phase composition are the most critical factors.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates (e.g., CHIRALPAK® series), are highly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds, including amines.[4] Cyclofructan-based CSPs are also effective, particularly in polar organic and reversed-phase modes.[2] For primary amines, crown ether-based CSPs can offer excellent selectivity, though they often require acidic mobile phases.[4]

  • Mobile Phase: The mobile phase typically consists of a non-polar solvent (like hexane or heptane) and a polar modifier (such as ethanol or isopropanol) for normal-phase chromatography.[1] In reversed-phase mode, aqueous buffers with organic modifiers (like acetonitrile or methanol) are used. The addition of small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine, triethylamine) is often necessary to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[2]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[2] It is often considered a "green" alternative to normal-phase HPLC due to the reduced consumption of organic solvents.

  • Advantages of SFC: SFC offers several advantages for chiral separations, including faster analysis times, higher efficiency, and lower backpressure compared to HPLC. The low viscosity and high diffusivity of supercritical fluids contribute to improved chromatographic performance.

  • Mobile Phase: The mobile phase in SFC typically consists of supercritical CO2 and an organic co-solvent (modifier), such as methanol, ethanol, or isopropanol. Similar to HPLC, acidic or basic additives are frequently added to the modifier to enhance selectivity and peak shape for chiral amine separations.[2]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[3] For chiral separations, a chiral selector is added to the background electrolyte (BGE).

  • Chiral Selectors: The most commonly used chiral selectors in CE are cyclodextrins and their derivatives.[5] Other selectors include macrocyclic antibiotics, proteins, and chiral surfactants.[6] The formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector leads to differences in their apparent mobilities, enabling separation.

  • Advantages of CE: CE offers very high separation efficiency, short analysis times, and requires only minute amounts of sample and reagents.[3]

Data Presentation: Chromatographic Conditions for Chiral Amine Separation

The following tables summarize exemplary chromatographic conditions for the enantiomeric separation of various chiral amines. These conditions can serve as a starting point for method development for benzopyran amines.

Table 1: Exemplary HPLC Conditions for Chiral Amine Separation

AnalyteChiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Detection
1-PhenylethylamineCHIRALPAK® IA250 x 4.6 mm, 5 µmHeptane/Ethanol/Diethylamine (90:10:0.1)1.0UV at 220 nm
AmphetamineLarihc® CF6-P150 x 4.6 mm, 5 µmAcetonitrile/Methanol/Trifluoroacetic acid/Triethylamine (90:10:0.3:0.2)1.5UV at 254 nm
PropranololCHIRALCEL® OD-H250 x 4.6 mm, 5 µmHexane/Isopropanol/Diethylamine (80:20:0.1)1.0UV at 230 nm
MetoprololCHIRALPAK® AD-H250 x 4.6 mm, 5 µmHexane/Ethanol/Trifluoroacetic acid (70:30:0.1)0.8UV at 225 nm

Data synthesized from multiple sources for illustrative purposes.[4][7] Actual conditions for specific benzopyran amines will require optimization.

Table 2: Exemplary SFC Conditions for Chiral Primary Amine Separation

AnalyteChiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Back Pressure (bar)Detection
1-(1-Naphthyl)ethylamineLarihc® CF6-P150 x 4.6 mm, 5 µmCO2/Methanol with 0.3% TFA & 0.2% TEA (80:20)3.0150UV at 280 nm
TranylcypromineCHIRALPAK® IC100 x 3.0 mm, 3 µmCO2/Methanol with 0.1% NH4OH (70:30)2.0120UV at 220 nm
PhenylglycinolCHIRALPAK® IF150 x 4.6 mm, 5 µmCO2/Ethanol with 0.1% Butylamine (85:15)2.5140UV at 215 nm

Data synthesized from multiple sources for illustrative purposes.[2][7] Actual conditions for specific benzopyran amines will require optimization.

Experimental Protocols

The following are generalized protocols for the chiral separation of a hypothetical benzopyran amine. These should be adapted and optimized for the specific analyte and available instrumentation.

Protocol 1: Chiral HPLC Method Development

Objective: To develop a robust HPLC method for the baseline separation of benzopyran amine enantiomers.

Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chiral columns (e.g., CHIRALPAK® IA, CHIRALPAK® AD-H, Larihc® CF6-P).

  • HPLC-grade solvents: Heptane (or Hexane), Ethanol, Isopropanol, Acetonitrile, Methanol.

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA), Triethylamine (TEA).

  • Racemic benzopyran amine standard.

  • Sample vials and filters.

Methodology:

  • System Preparation:

    • Install the selected chiral column in the column compartment.

    • Purge the pump with the initial mobile phase to remove any air bubbles.

    • Equilibrate the column with the mobile phase at the desired flow rate until a stable baseline is achieved (typically 30-60 minutes).

  • Sample Preparation:

    • Prepare a stock solution of the racemic benzopyran amine standard at a concentration of 1 mg/mL in a suitable solvent (e.g., the mobile phase or a component of it).

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Initial Screening Conditions (Normal Phase):

    • Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Heptane/Ethanol (90:10 v/v) with 0.1% DEA (for basic amines).

    • Mobile Phase B: Heptane/Isopropanol (90:10 v/v) with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by the UV spectrum of the benzopyran amine (e.g., 230 nm).

    • Injection Volume: 10 µL.

  • Method Optimization:

    • If no separation is observed, systematically vary the mobile phase composition by increasing the percentage of the alcohol modifier (e.g., to 80:20, 70:30).

    • Evaluate the effect of different alcohol modifiers (Ethanol vs. Isopropanol).

    • Screen other CSPs (e.g., CHIRALPAK® AD-H) with the same mobile phases.

    • If peak shape is poor, adjust the concentration of the basic additive (DEA or TEA) or switch to an acidic additive (TFA) if the amine is amenable.

    • Optimize the column temperature (e.g., 15-40 °C) to improve resolution.

Protocol 2: Chiral SFC Method Development

Objective: To develop a fast and efficient SFC method for the enantioseparation of a benzopyran amine.

Materials:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator (BPR), and UV/Vis detector.

  • Chiral columns suitable for SFC (e.g., CHIRALPAK® IA-3, CHIRALPAK® IC-3).

  • SFC-grade CO2.

  • HPLC-grade modifiers: Methanol, Ethanol.

  • Additives: Trifluoroacetic acid (TFA), Triethylamine (TEA), Ammonium hydroxide (NH4OH).

  • Racemic benzopyran amine standard.

Methodology:

  • System Preparation:

    • Install the chiral column.

    • Set the back pressure (e.g., 150 bar) and column temperature (e.g., 40 °C).

    • Equilibrate the column with the initial mobile phase composition.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the racemic benzopyran amine in the modifier (e.g., Methanol).

    • Filter the sample if necessary.

  • Initial Screening Conditions:

    • Column: CHIRALPAK® IC-3 (100 x 3.0 mm, 3 µm).

    • Mobile Phase: Gradient of CO2 and Methanol (with 0.2% TEA) from 5% to 40% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: 40 °C.

    • Back Pressure: 150 bar.

    • Detection Wavelength: As determined for HPLC.

  • Method Optimization:

    • If separation is achieved, convert to an isocratic method for simplicity and robustness.

    • Screen different modifiers (e.g., Ethanol).

    • Evaluate the effect of different additives and their concentrations (e.g., TFA/TEA for improved peak shape).[2]

    • Optimize the back pressure and temperature to fine-tune the separation.

Protocol 3: Chiral Capillary Electrophoresis Method

Objective: To achieve enantiomeric separation of a benzopyran amine using CE.

Materials:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length).

  • Background Electrolyte (BGE) components: Phosphate buffer, chiral selector.

  • Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfated-β-cyclodextrin.

  • Racemic benzopyran amine standard.

Methodology:

  • Capillary Conditioning:

    • Rinse the new capillary sequentially with 1 M NaOH, deionized water, and the background electrolyte.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM phosphate buffer at a pH where the benzopyran amine is protonated (e.g., pH 2.5).

    • Dissolve the chiral selector (e.g., 10 mM HP-β-CD) in the buffer.

    • Degas the BGE by sonication or filtration.

  • Sample Preparation:

    • Dissolve the racemic benzopyran amine in deionized water or the BGE to a concentration of 0.1-1 mg/mL.

  • Electrophoretic Conditions:

    • Capillary: 50 µm i.d., 37 cm total length (30 cm effective length).

    • BGE: 50 mM Phosphate buffer (pH 2.5) containing 10 mM HP-β-CD.

    • Voltage: 15-25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at the appropriate wavelength.

  • Method Optimization:

    • Vary the concentration and type of the chiral selector.

    • Optimize the pH of the BGE to alter the charge of the analyte and the electroosmotic flow.

    • Adjust the applied voltage and capillary temperature to improve resolution and analysis time.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

HPLC_SFC_Method_Development cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation prep_sample Sample Preparation (Dissolve & Filter) screen_csp Select & Screen CSPs (Polysaccharide, Cyclofructan) prep_sample->screen_csp prep_system System & Column Equilibration prep_system->screen_csp screen_mp Screen Mobile Phases (NP, RP, SFC Modifiers) screen_csp->screen_mp opt_mp Optimize Mobile Phase (Solvent Ratio, Additives) screen_mp->opt_mp Partial or No Separation validate Method Validation (Robustness, Reproducibility) screen_mp->validate Baseline Separation opt_temp Optimize Temperature opt_mp->opt_temp opt_flow Optimize Flow Rate / Pressure opt_temp->opt_flow opt_flow->validate Baseline Separation

Caption: Workflow for Chiral HPLC/SFC Method Development.

CE_Separation_Workflow cluster_setup Setup cluster_analysis Analysis cluster_optimization_ce Optimization cap_cond Capillary Conditioning bge_prep BGE Preparation (Buffer + Chiral Selector) cap_cond->bge_prep sample_prep Sample Preparation bge_prep->sample_prep injection Sample Injection sample_prep->injection separation Electrophoretic Separation (Apply Voltage) injection->separation detection Detection separation->detection opt_cs Vary Chiral Selector (Type & Concentration) detection->opt_cs No/Poor Separation result Separated Enantiomers detection->result Successful Separation opt_bge Optimize BGE (pH, Additives) opt_cs->opt_bge opt_params Adjust Voltage & Temperature opt_bge->opt_params opt_params->injection

Caption: Workflow for Chiral CE Separation.

References

Application Notes and Protocols for In Vivo Evaluation of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine and Related Compounds in Animal Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran have emerged as a promising class of compounds with potential therapeutic applications for anxiety disorders.[2] Structure-activity relationship studies have indicated that these compounds can exhibit high affinity and selectivity for the serotonin 1A (5-HT1A) receptor.[1][2] Agonism at the 5-HT1A receptor is a well-established mechanism for anxiolytic action. Notably, the dextrorotatory enantiomers of these derivatives have often demonstrated superior affinity and selectivity for 5-HT1A receptors.[1][2] For instance, the dextrorotatory enantiomer of a related compound, (+)-9g, has progressed to clinical investigations for its anxiolytic properties.[2] This document outlines standardized protocols for evaluating the anxiolytic potential of novel compounds within this chemical class using established rodent behavioral models.

Data Presentation: Summary of Findings for 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives

As quantitative data for specific compounds in standardized anxiety models is limited in the provided search results, the following table summarizes the key qualitative findings for this class of molecules.

Compound ClassSpecific Compound Example(s)Target Receptor(s)Key In Vivo/Behavioral FindingsReference(s)
3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives(+)-9g5-HT1A (Full Agonist)Showed anxiolytic activity in various behavioral models.[2]
Spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans](+)-11a5-HT1A (High affinity and selectivity)Active in behavioral tests predictive of psychotropic activity.[1]

Experimental Protocols

The following are detailed methodologies for key behavioral assays used to assess anxiety-like behavior in rodents.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.

Objective: To evaluate the anxiolytic effects of a test compound by measuring the animal's willingness to explore the open arms of the maze versus the enclosed arms.

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video camera and tracking software.

  • Test compound (e.g., a 3-amino-3,4-dihydro-2H-1-benzopyran derivative).

  • Vehicle solution (e.g., saline, distilled water with a small percentage of a solubilizing agent like Tween 80).

  • Positive control (e.g., diazepam).

  • Experimental animals (e.g., male C57BL/6 mice or Sprague-Dawley rats).

Procedure:

  • Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) at a specified time before testing (e.g., 30 minutes).

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

  • Behavioral Recording: Record the animal's behavior for a 5-minute period using a video camera.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of general activity).

  • Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls of the open field (thigmotaxis).

Objective: To measure the anxiolytic effect of a test compound by observing the animal's exploratory behavior and tendency to remain in the periphery versus the center of an open arena.

Materials:

  • Open field apparatus (a square or circular arena with walls).

  • Video camera and tracking software.

  • Test compound, vehicle, and positive control.

  • Experimental animals.

Procedure:

  • Animal Acclimation: Acclimate animals to the testing room for at least 1 hour.

  • Compound Administration: Administer the test compound, vehicle, or positive control as described for the EPM.

  • Test Initiation: Gently place the animal in the center of the open field.

  • Behavioral Recording: Record the animal's activity for a specified duration (e.g., 10-30 minutes).

  • Data Analysis: Analyze the following parameters:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Number of entries into the center zone.

    • Total distance traveled (to assess general locomotor activity).

    • Rearing frequency.

  • Interpretation: An increase in the time spent and distance traveled in the center of the arena suggests an anxiolytic-like effect. Total distance traveled should be monitored to rule out confounding effects of hyperactivity or sedation.

Light-Dark Box (LDB) Test

The LDB test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in response to novel environments and light.

Objective: To assess the anxiolytic properties of a test compound by measuring the time an animal spends in a brightly lit compartment versus a dark compartment.

Materials:

  • Light-dark box apparatus (a box divided into a large, brightly lit compartment and a small, dark compartment with an opening between them).

  • Video camera and tracking software or infrared beams.

  • Test compound, vehicle, and positive control.

  • Experimental animals.

Procedure:

  • Animal Acclimation: Acclimate animals to the testing room.

  • Compound Administration: Administer the test compound, vehicle, or positive control.

  • Test Initiation: Place the animal in the dark compartment and allow it to move freely between the two compartments.

  • Behavioral Recording: Record the animal's activity for a 5 to 10-minute session.

  • Data Analysis: Measure the following:

    • Time spent in the light compartment.

    • Number of transitions between the light and dark compartments.

    • Latency to first enter the light compartment.

    • Locomotor activity within each compartment.

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the compartments.

Visualizations

Experimental Workflow

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase A Animal Acclimation B Randomization into Treatment Groups A->B C Compound/Vehicle/Control Administration B->C D Behavioral Testing (e.g., EPM, OFT, LDB) C->D E Data Collection (Video Recording) D->E F Behavioral Scoring & Data Analysis E->F G Statistical Analysis F->G H Interpretation of Results G->H G cluster_pathway Postsynaptic Neuron Compound (4R)-3,4-dihydro-2H-1-benzopyran-4-amine (or related derivative) Receptor 5-HT1A Receptor Compound->Receptor Agonist Binding G_protein Gi/o Protein Activation Receptor->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC Inhibits GIRK GIRK Channel Activation G_protein->GIRK Activates cAMP Decreased cAMP AC->cAMP PKA Decreased PKA Activity cAMP->PKA Anxiolysis Anxiolytic Effect PKA->Anxiolysis Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization K+ Efflux Hyperpolarization->Anxiolysis

References

Application of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine Derivatives in Drug Discovery: Targeting the 5-HT1A Receptor for Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The (4R)-3,4-dihydro-2H-1-benzopyran-4-amine scaffold is a privileged structural motif in medicinal chemistry, particularly in the development of novel therapeutic agents targeting the central nervous system. Derivatives of this chiral amine have shown significant promise as high-affinity ligands for the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a well-established target for the treatment of anxiety and depressive disorders. Agonists and partial agonists of the 5-HT1A receptor are known to elicit anxiolytic and antidepressant effects. This application note provides a comprehensive overview of the utility of this compound derivatives in the discovery of novel 5-HT1A receptor modulators, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Featured Application: Development of 5-HT1A Receptor Agonists for Anxiolytic Therapy

Derivatives of 3,4-dihydro-3-amino-2H-1-benzopyran have been synthesized and evaluated for their affinity and functional activity at the 5-HT1A receptor. Structure-activity relationship (SAR) studies have revealed that modifications to the amino group and the aromatic ring significantly influence binding affinity and selectivity. Notably, the dextrorotatory enantiomers of these compounds have demonstrated higher affinity and selectivity for the 5-HT1A receptor.[1] Certain optimized compounds have been shown to be full agonists and have exhibited anxiolytic activity in preclinical behavioral models.[1]

Data Presentation: In Vitro Binding Affinities and Functional Data

The following tables summarize the in vitro binding affinities (Ki) and functional activities (IC50) of a selection of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives for the 5-HT1A receptor.

Table 1: Binding Affinities of 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives at the 5-HT1A Receptor

CompoundR1R2nXKi (nM) for 5-HT1A
9g HH4CH21.5
(+)-9g HH4CH20.8
(-)-9g HH4CH23.2
9k HH4O2.1
15b HH4SO24.5
15d HH3SO28.7

Data extracted from Podona et al., J Med Chem, 1994.[1]

Table 2: Binding Affinities of 5-Substituted 3,4-dihydro-3-amino-2H-1-benzopyran Derivatives

CompoundRXKi (nM) for 5-HT1AKi (nM) for 5-HT7
2a HC≡C-Ph1.210.7
2b HC≡C-Cyclohexyl0.33.1
2c HC≡C-Thienyl0.67.9

Data extracted from Rezaie et al., J Pharm Pharmacol, 2001.

Experimental Protocols

Protocol 1: Synthesis of a Representative Derivative (Compound 9g)

This protocol describes a general synthetic route for N-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives.

Step 1: Synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyran A solution of chroman-3-one in methanol is treated with ammonium acetate and sodium cyanoborohydride. The reaction is stirred at room temperature for 24 hours. After evaporation of the solvent, the residue is taken up in water and extracted with diethyl ether. The organic layers are dried and concentrated to yield the racemic 3-amino-3,4-dihydro-2H-1-benzopyran.

Step 2: N-Alkylation with a Phthalimide Side Chain To a solution of 3-amino-3,4-dihydro-2H-1-benzopyran in acetonitrile, potassium carbonate and N-(4-bromobutyl)phthalimide are added. The mixture is refluxed for 16 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired N-alkylated product.

Step 3: Phthalimide Deprotection The N-alkylated intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 2 hours. After cooling, the precipitate is filtered off, and the filtrate is concentrated. The residue is purified to give the final primary amine derivative.

Step 4: Imide Formation (Synthesis of 9g) The resulting amine is treated with succinic anhydride in dichloromethane at room temperature to yield the corresponding succinamic acid, which is then cyclized using a coupling agent such as dicyclohexylcarbodiimide (DCC) to afford compound 9g .

G cluster_synthesis Synthesis of Compound 9g Chroman-3-one Chroman-3-one 3-Amino-chroman 3-Amino-chroman Chroman-3-one->3-Amino-chroman NH4OAc, NaBH3CN N-Alkylated_Phthalimide N-Alkylated_Phthalimide 3-Amino-chroman->N-Alkylated_Phthalimide N-(4-bromobutyl)phthalimide, K2CO3 Primary_Amine Primary_Amine N-Alkylated_Phthalimide->Primary_Amine Hydrazine hydrate Compound_9g Compound_9g Primary_Amine->Compound_9g 1. Succinic anhydride 2. DCC

Synthetic scheme for a representative 5-HT1A ligand.
Protocol 2: 5-HT1A Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of test compounds for the 5-HT1A receptor.

Materials:

  • Membrane Preparation: Rat hippocampal membranes or membranes from cells expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid.

  • Non-specific Binding Control: 10 µM 5-hydroxytryptamine (serotonin).

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Scintillation Cocktail and a Liquid Scintillation Counter .

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine:

    • 50 µL of test compound dilution (or vehicle for total binding, or 10 µM serotonin for non-specific binding).

    • 50 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM).

    • 150 µL of membrane preparation (containing 100-200 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Membrane homogenate - [3H]8-OH-DPAT - Test compounds start->prepare_reagents incubation Incubate: - 50 µL Compound - 50 µL [3H]8-OH-DPAT - 150 µL Membranes (25°C, 60 min) prepare_reagents->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end

Workflow for the 5-HT1A receptor binding assay.
Protocol 3: In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)

This protocol describes a standard behavioral test to evaluate the anxiolytic potential of a test compound in rodents.

Apparatus:

  • An elevated plus-shaped maze with two open arms and two closed arms. The maze should be elevated approximately 50 cm from the floor.

Animals:

  • Male Wistar rats (200-250 g). Animals should be housed under standard conditions with a 12-h light/dark cycle and allowed to acclimatize to the testing room for at least 1 hour before the experiment.

Procedure:

  • Drug Administration: Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.) 30 minutes before the test. A positive control, such as diazepam (1-2 mg/kg, i.p.), should be included.

  • Test Initiation: Place the rat on the central platform of the maze, facing one of the open arms.

  • Observation Period: Allow the rat to explore the maze for 5 minutes. The session is recorded by a video camera mounted above the maze.

  • Data Collection: An automated tracking system or a trained observer scores the following parameters:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

  • Data Analysis: Calculate the percentage of open arm entries ([open arm entries / total arm entries] x 100) and the percentage of time spent in the open arms ([time in open arms / total time] x 100). An increase in these parameters is indicative of an anxiolytic-like effect. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compound to the vehicle and positive control groups.

Signaling Pathway

Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylyl cyclase via the Gi/o protein, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.

G cluster_pathway 5-HT1A Receptor Signaling Pathway agonist This compound Derivative (Agonist) receptor 5-HT1A Receptor agonist->receptor Binds and Activates g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Catalyzes atp ATP atp->camp Conversion response Modulation of Neuronal Excitability (Anxiolytic Effect) camp->response Leads to

Simplified 5-HT1A receptor signaling pathway.

Conclusion

The this compound scaffold serves as a valuable starting point for the design and synthesis of potent and selective 5-HT1A receptor ligands. The detailed protocols and representative data provided in this application note offer a framework for researchers in the field of drug discovery to explore this chemical space for the development of novel therapeutics for anxiety, depression, and other neuropsychiatric disorders. Further optimization of this scaffold may lead to the identification of clinical candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for High-Throughput Screening of 3,4-Dihydro-2H-1-benzopyran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-1-benzopyran-4-amine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. These compounds have demonstrated potential as modulators of G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors, as enzyme inhibitors, particularly of acetylcholinesterase (AChE), and as antimicrobial agents. High-throughput screening (HTS) is a critical tool for efficiently interrogating large libraries of these derivatives to identify potent and selective "hit" compounds for further drug development.[1][2]

These application notes provide detailed protocols for various HTS assays tailored to the potential biological targets of 3,4-dihydro-2H-1-benzopyran-4-amine derivatives. The protocols are designed for miniaturized formats (e.g., 384- or 1536-well plates) and are amenable to automation.[3]

Data Presentation: Representative Quantitative Data

The following table summarizes representative quantitative data for derivatives of the 3,4-dihydro-2H-1-benzopyran scaffold against various targets. This data is illustrative of the potency that can be achieved and is crucial for structure-activity relationship (SAR) studies.

Compound SeriesTargetAssay TypeKey ParameterValueReference
Spiro[piperidine-2,3'(2'H)-benzopyrans]5-HT1A ReceptorRadioligand BindingIC50Nanomolar range[4]
5-substituted 3-amino-3,4-dihydro-2H-1-benzopyrans5-HT1A ReceptorRadioligand Binding ([3H]8-OH-DPAT)AffinityHigh affinity for (R)-enantiomers[5]
Phenylpiperazine derivativesDopamine D3 ReceptorFluorescence PolarizationKiSub-nanomolar[6][7]
VariousAcetylcholinesteraseFluorescence-basedIC50Varies[8][9][10]
Novel Synthetic CompoundsStaphylococcus aureusBroth MicrodilutionMIC< 0.5 µg/mL[11]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Enzyme-Based, Colorimetric)

This protocol describes a quantitative high-throughput screening (qHTS) assay to identify inhibitors of recombinant human acetylcholinesterase.[8][9][12]

Materials:

  • Purified recombinant human AChE (Sigma-Aldrich, C1682)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate/Dye Cocktail: Acetylthiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer

  • Compound library dissolved in DMSO

  • Positive Control: Tacrine or Donepezil

  • 1536-well black, clear-bottom plates

Instrumentation:

  • Nanoliter liquid handler (e.g., Wako Pintool station)

  • Microplate dispenser (e.g., BioRAPTR FRD)

  • Plate reader capable of measuring absorbance at 405 nm (e.g., EnVision plate reader)

Protocol:

  • Dispense 4 µL of human recombinant AChE (50 mU/mL in Assay Buffer) into all wells of a 1536-well plate using a microplate dispenser.[9][10]

  • Using a pintool, transfer 23 nL of test compounds, positive controls, and DMSO (negative control) to the assay plates.[9]

  • Incubate the plates for 30 minutes at room temperature to allow for compound-enzyme interaction.[9][10]

  • Dispense 4 µL of the Substrate/Dye Cocktail into all wells to initiate the enzymatic reaction.[12]

  • Incubate the plates for 10-30 minutes at room temperature, protected from light.[9][10]

  • Measure the absorbance at 405 nm using a plate reader.[9][10]

  • Data Analysis: Calculate percent inhibition relative to controls. A decrease in absorbance indicates AChE inhibition.

GPCR Binding Assay: Dopamine D3 Receptor (Fluorescence Polarization)

This protocol outlines a homogeneous, fluorescence polarization (FP)-based ligand binding assay suitable for HTS to identify compounds that bind to the dopamine D3 receptor.[6][7][13]

Materials:

  • Dopamine D3 receptor-expressing membranes (e.g., from baculovirus-infected Sf9 cells)

  • Fluorescent Ligand: A suitable fluorescently labeled D3 antagonist (e.g., CELT-419)

  • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4

  • Compound library dissolved in DMSO

  • Positive Control: A known D3 antagonist (e.g., Spiperone)

  • 384-well black, low-volume microplates

Instrumentation:

  • Automated liquid handling system

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 384-well plate, add the test compounds, positive control, and DMSO (for total and non-specific binding wells).

  • Add the fluorescent ligand to all wells at a final concentration close to its Kd.

  • To the non-specific binding wells, add a high concentration of the positive control.

  • Initiate the binding reaction by adding the D3 receptor membranes to all wells.

  • Incubate the plate for a predetermined time at room temperature to reach binding equilibrium.

  • Measure fluorescence polarization using a plate reader.

  • Data Analysis: A decrease in the mP (millipolarization) value indicates displacement of the fluorescent ligand and therefore binding of the test compound. Calculate the Z'-factor to assess assay quality; a Z' > 0.5 is considered excellent for HTS.[6][7]

Antibacterial Whole-Cell Growth Inhibition Assay (Broth Microdilution)

This protocol describes a high-throughput broth microdilution assay to screen for compounds with antibacterial activity against a target bacterial strain (e.g., Staphylococcus aureus).[14][15]

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Compound library dissolved in DMSO

  • Positive Control: A known antibiotic (e.g., Ciprofloxacin)

  • Sterile 384-well microtiter plates

  • Resazurin sodium salt solution (for viability readout)

Instrumentation:

  • Automated liquid handling system

  • Microplate reader (for optical density or fluorescence)

  • Plate incubator

Protocol:

  • Prepare a bacterial inoculum in CAMHB adjusted to a specific optical density (e.g., OD600 of 0.001).

  • Using an automated liquid handler, dispense the test compounds, positive control, and DMSO (negative control) into a 384-well plate.[14]

  • Dispense the bacterial inoculum into all wells except for sterility control wells.[14]

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the optical density at 600 nm (OD600) to determine bacterial growth inhibition.[14]

  • Alternatively, for a viability readout, add Resazurin solution to each well and incubate for an additional 1-4 hours. Measure fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >80%) are considered hits.[14]

Mandatory Visualizations

HTS_Workflow_for_Enzyme_Inhibition cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis plate 1536-well Plate enzyme Dispense Enzyme (e.g., AChE) plate->enzyme compounds Transfer Compounds (23 nL) enzyme->compounds incubate1 Incubate (30 min, RT) compounds->incubate1 substrate Add Substrate Cocktail incubate1->substrate incubate2 Incubate (10-30 min, RT) substrate->incubate2 read Read Absorbance (405 nm) incubate2->read analysis Data Analysis (% Inhibition, IC50) read->analysis

Caption: Workflow for a high-throughput enzyme inhibition screen.

GPCR_Signaling_Pathway ligand Benzopyran Derivative (Agonist) receptor 5-HT1A Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp ↓ cAMP ac->camp downstream Cellular Response (e.g., Neuronal Hyperpolarization) camp->downstream

Caption: A generic Gi/o-coupled GPCR signaling pathway.

Antibacterial_Screening_Logic start Compound Library primary_screen Primary HTS (e.g., Broth Microdilution) start->primary_screen hit_id Hit Identification (>% Inhibition Threshold) primary_screen->hit_id dose_response Dose-Response Confirmation (MIC Determination) hit_id->dose_response Active inactive Inactive hit_id->inactive Inactive secondary_assays Secondary Assays dose_response->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt

Caption: Logic workflow for an antibacterial HTS campaign.

References

Application Notes and Protocols for Cell-Based Functional Assays in Potassium Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail various cell-based functional assays crucial for the investigation and screening of potassium (K+) channel modulators. Potassium channels, integral to a vast array of physiological processes, are significant targets in drug discovery for conditions ranging from cardiovascular diseases to neurological disorders.[1][2][3][4] This document provides an overview of key assay principles, detailed experimental protocols, and comparative data to guide researchers in selecting and implementing the most suitable assay for their specific needs.

Introduction to Potassium Channel Assays

Potassium channels are the most diverse group of ion channels, playing a critical role in setting the resting membrane potential and repolarizing the cell membrane after action potentials in excitable cells.[1][2] The modulation of these channels by small molecules is a key area of interest in pharmacology.[3] A variety of in vitro assays have been developed to identify and characterize compounds that can enhance or inhibit the activity of these channels. These assays can be broadly categorized into three main types: ion flux-based assays, membrane potential-based assays, and electrophysiological assays. Each of these methods offers distinct advantages and is suited for different stages of the drug discovery pipeline, from high-throughput screening (HTS) to detailed mechanistic studies.[5][6][7]

Ion Flux-Based Assays: Thallium Flux

A widely adopted method for HTS of potassium channel activity involves using thallium (Tl+) as a surrogate for K+.[8][9][10] Most potassium channels are permeable to thallium ions.[8][10] This assay format utilizes a Tl+-sensitive fluorescent dye that exhibits low fluorescence in its free state but becomes highly fluorescent upon binding to Tl+ that has entered the cell through open potassium channels.[8][9][10] The increase in fluorescence intensity is directly proportional to the influx of Tl+ and, consequently, to the activity of the potassium channels.[10][11]

Signaling Pathway for Thallium Flux Assay

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tl_ext Thallium (Tl⁺) K_channel Potassium Channel Tl_ext->K_channel Influx K_ext Potassium (K⁺) K_ext->K_channel Depolarization (for voltage-gated channels) Tl_dye Tl⁺-sensitive Dye (non-fluorescent) K_channel->Tl_dye Tl⁺ enters cell Tl_dye_bound Tl⁺-Dye Complex (fluorescent) Tl_dye->Tl_dye_bound Tl⁺ binding Fluorescence Fluorescent Signal Tl_dye_bound->Fluorescence Emits light Modulator Channel Modulator (Activator/Inhibitor) Modulator->K_channel Modulates

Caption: Signaling pathway of a thallium flux-based potassium channel assay.

Experimental Workflow: Thallium Flux Assay

Start Start Plate_Cells 1. Plate cells expressing the K⁺ channel of interest Start->Plate_Cells Dye_Loading 2. Load cells with a Tl⁺-sensitive fluorescent dye Plate_Cells->Dye_Loading Incubate_1 3. Incubate to allow dye de-esterification Dye_Loading->Incubate_1 Wash 4. Wash to remove extracellular dye (optional) Incubate_1->Wash Add_Compound 5. Add test compounds (modulators) Wash->Add_Compound Incubate_2 6. Incubate with compounds Add_Compound->Incubate_2 Stimulate_Read 7. Add stimulus buffer (containing Tl⁺) and measure fluorescence Incubate_2->Stimulate_Read Analyze 8. Analyze data to determine channel modulation Stimulate_Read->Analyze End End Analyze->End

Caption: General experimental workflow for a thallium flux potassium channel assay.

Protocol: Thallium Flux Assay using FluxOR™ Kit

This protocol is a generalized procedure based on commercially available kits such as FluxOR™.[8]

Materials:

  • Cells stably or transiently expressing the potassium channel of interest (e.g., HEK293, CHO).

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • FluxOR™ Potassium Ion Channel Assay Kit (or similar).

  • Test compounds (potential modulators).

  • Fluorescence plate reader with kinetic read capabilities and appropriate filter sets (e.g., Ex/Em ~490/525 nm).[8][11]

Procedure:

  • Cell Plating: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution according to the kit manufacturer's instructions. This typically involves diluting the dye concentrate and PowerLoad™ concentrate into an assay buffer.

    • Remove the cell culture medium from the wells.

    • Add 100 µL (96-well) or 25 µL (384-well) of the dye loading solution to each well.[12]

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.[8][13]

  • Compound Addition:

    • After incubation, remove the dye loading solution.

    • Add assay buffer to each well.

    • Add test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.[8]

  • Fluorescence Measurement:

    • Prepare the stimulus buffer containing thallium sulfate and, if required for voltage-gated channels, potassium sulfate.

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence for a few seconds.

    • Inject the stimulus buffer into each well.

    • Immediately begin kinetic fluorescence reading for 1-3 minutes, with measurements taken every 1-2 seconds.[8][12]

  • Data Analysis:

    • The change in fluorescence over time reflects the rate of thallium influx.

    • Calculate the response for each well (e.g., peak fluorescence, slope of the fluorescence increase).

    • Normalize the data to controls (e.g., vehicle control for 0% inhibition, known inhibitor for 100% inhibition).

    • Generate dose-response curves to determine IC50 or EC50 values for the test compounds.

Quantitative Data Summary: Thallium Flux Assays
Channel TargetCell LineAssay KitModulatorPotency (IC50/EC50)Reference
hERGCHOFluxOR™ II GreenE-4031 (Blocker)~30 nM
hERGHEK293-KCNH2Screen Quest™Astemizole (Blocker)0.46 µM[12]
Kir4.1T-REx-HEK293CustomVU717 (Inhibitor)6.3 µM[14]
Kv7.2/7.3U2-OSFluxOR™XE991 (Inhibitor)~0.5 µM

Membrane Potential-Based Assays

These assays utilize fluorescent probes that are sensitive to changes in the cell's membrane potential.[15] The opening of potassium channels leads to an efflux of K+ ions, causing hyperpolarization (a more negative membrane potential), while channel blockade can lead to depolarization.[15] Fluorescence Resonance Energy Transfer (FRET) is a common mechanism employed in these assays.[15][16]

Principle of FRET-Based Membrane Potential Assay

In a typical FRET-based assay, a membrane-bound fluorescent donor (e.g., a coumarin-phospholipid) and a mobile, negatively charged acceptor (e.g., oxonol) are used.[15] In a resting, polarized cell, the acceptor is drawn to the outer leaflet of the membrane, in close proximity to the donor, resulting in high FRET. When potassium channels open and the cell hyperpolarizes, the acceptor moves to the inner leaflet, increasing the distance from the donor and causing a decrease in FRET. Conversely, depolarization brings the acceptor closer to the donor, increasing FRET.[15]

Logical Relationship: FRET-Based Assay

K_Channel_Open K⁺ Channel Opening K_Efflux K⁺ Efflux K_Channel_Open->K_Efflux Hyperpolarization Membrane Hyperpolarization (more negative inside) K_Efflux->Hyperpolarization Acceptor_Movement Mobile Acceptor Dye Moves to Inner Leaflet Hyperpolarization->Acceptor_Movement Distance_Increase Increased Distance between Donor and Acceptor Acceptor_Movement->Distance_Increase FRET_Decrease Decreased FRET Signal Distance_Increase->FRET_Decrease

Caption: Logical flow of a FRET-based membrane potential assay upon K+ channel activation.

Protocol: FRET-Based Membrane Potential Assay

Materials:

  • Cells expressing the potassium channel of interest.

  • Black-walled, clear-bottom microplates.

  • Voltage Sensor Probes (VSP) kit or similar FRET-based dyes.

  • High-potassium solution to stimulate channel opening and cause depolarization.

  • Fluorescence plate reader capable of ratiometric FRET measurements.

Procedure:

  • Cell Plating: Plate cells in microplates as described for the thallium flux assay.

  • Dye Loading:

    • Prepare the dye loading solution containing the FRET donor and acceptor dyes according to the manufacturer's protocol.

    • Add the dye solution to the cells and incubate for a specified time (e.g., 30-60 minutes) at room temperature.

  • Compound Addition:

    • Add test compounds to the wells and incubate for an appropriate duration.

  • Fluorescence Measurement:

    • Place the plate in the reader.

    • Measure the baseline FRET ratio.

    • Add a stimulus, such as a high-potassium solution, to induce a change in membrane potential.

    • Record the change in the FRET ratio over time.

  • Data Analysis:

    • Calculate the change in the FRET ratio in response to the stimulus.

    • Compare the response in the presence of test compounds to control wells to identify modulatory effects.

    • Determine IC50 or EC50 values from dose-response curves.

Quantitative Data Summary: Membrane Potential Assays
Channel TargetCell LineAssay TypeModulatorPotency (IC50/EC50)Reference
Kv10.1HEK-Kv10.1FLIPR® Membrane PotentialFluoxetine (Inhibitor)~10 µM[17]
Kv10.1HEK-Kv10.1FLIPR® Membrane PotentialMiconazole (Inhibitor)~5 µM[17]
Kv10.1HEK-Kv10.1FLIPR® Membrane PotentialBL-1249 (Activator)EC50 ~3 µM[17]

Automated Patch Clamp (APC)

Automated patch clamp is a high-throughput electrophysiology technique that directly measures the ionic currents flowing through channels in the cell membrane.[18][19] It represents the gold standard for ion channel research, providing detailed information on channel gating and pharmacology.[18][19] Modern APC systems utilize planar patch-clamp technology, where cells in suspension are automatically positioned over apertures in a planar substrate, and giga-ohm seals are formed, allowing for whole-cell recordings from multiple cells simultaneously.[20][21]

Experimental Workflow: Automated Patch Clamp

Start Start Cell_Prep 1. Prepare single-cell suspension Start->Cell_Prep Load_System 2. Load cells, intracellular, and extracellular solutions onto APC plate Cell_Prep->Load_System Seal_Formation 3. Initiate automated cell trapping and giga-seal formation Load_System->Seal_Formation Whole_Cell 4. Establish whole-cell recording configuration Seal_Formation->Whole_Cell Voltage_Protocol 5. Apply voltage protocols to elicit ionic currents Whole_Cell->Voltage_Protocol Compound_Addition 6. Apply test compounds via on-plate fluidics Voltage_Protocol->Compound_Addition Record_Current 7. Record changes in ionic currents Compound_Addition->Record_Current Analyze 8. Analyze current-voltage relationships and dose-response Record_Current->Analyze End End Analyze->End

Caption: High-level workflow for an automated patch clamp experiment.

Protocol: Automated Patch Clamp using a Planar System

Materials:

  • Cells expressing the potassium channel of interest, grown in culture and harvested to create a single-cell suspension.

  • Automated patch clamp system (e.g., Sophion Qube, IonFlux).[22]

  • System-specific consumables (e.g., patch plates).

  • Extracellular and intracellular recording solutions.

  • Test compounds.

Procedure:

  • Solution Preparation: Prepare sterile, filtered intracellular and extracellular solutions with appropriate ionic compositions to isolate the potassium current of interest.

  • Cell Preparation:

    • Harvest cultured cells and prepare a high-viability single-cell suspension at the concentration recommended by the APC system manufacturer.

  • System Setup:

    • Prime the APC system's fluidics with the recording solutions.

    • Load the cell suspension, recording solutions, and test compounds into the designated wells of the system's plate.

  • Experiment Execution:

    • Initiate the automated experimental run. The system will perform the following steps for each well:

      • Trap a single cell on the patch aperture.

      • Form a giga-ohm seal.

      • Rupture the cell membrane to achieve the whole-cell configuration.

      • Apply a pre-programmed voltage protocol (e.g., a series of voltage steps) to activate the channels.

      • Record baseline currents.

      • Apply the test compound at one or more concentrations.

      • Record currents in the presence of the compound.

  • Data Analysis:

    • The system's software will provide traces of the ionic currents.

    • Analyze parameters such as peak current amplitude, current-voltage (I-V) relationship, and kinetics of activation or inactivation.

    • Calculate the percentage of current inhibition or activation by the compound.

    • Construct dose-response curves to determine the IC50 or EC50.

Quantitative Data Summary: Automated Patch Clamp
Channel TargetCell LineAPC SystemModulatorPotency (IC50)Reference
Kir4.1T-REx-HEK293IonFlux HTFluoxetine10 µM[14]
Kir4.1T-REx-HEK293IonFlux HTVU7176 µM[14]
hERGCHONot SpecifiedSurfactant-enhancedImproved sensitivity[18]

Conclusion

The choice of a cell-based functional assay for potassium channel modulation depends on the specific research question and the stage of the drug discovery process. Thallium flux and membrane potential assays are well-suited for high-throughput primary screening of large compound libraries due to their speed and scalability.[5][19] Automated patch clamp, while typically having a lower throughput, provides the high-fidelity data required for lead optimization, detailed pharmacological characterization, and safety assessment.[18][19] By leveraging the strengths of each of these methodologies, researchers can effectively identify and characterize novel modulators of potassium channels for therapeutic development.

References

Application Note: Asymmetric Synthesis of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the asymmetric synthesis of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine from the prochiral ketone, chroman-4-one. The synthesis utilizes a highly stereoselective biocatalytic reductive amination approach employing an (R)-selective ω-transaminase. This enzymatic method offers significant advantages, including exceptional enantioselectivity, mild reaction conditions, and high yields, making it a superior alternative to traditional chemical methods. Chiral amines like (4R)-chroman-4-amine are crucial building blocks in the pharmaceutical industry.

Introduction

Chiral amines are integral structural motifs in a vast array of active pharmaceutical ingredients (APIs). Specifically, the chroman-4-amine scaffold is a privileged structure in medicinal chemistry. The precise stereochemical configuration of these molecules is often critical for their pharmacological activity and safety profile. The synthesis of enantiomerically pure amines is therefore a key challenge in drug development.

Traditional chemical methods for asymmetric amination can require harsh reagents, expensive metal catalysts, and multiple protection/deprotection steps. In contrast, biocatalysis using enzymes like ω-transaminases has emerged as a powerful and green alternative. ω-Transaminases catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor with high stereoselectivity.[1][2] By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of the amine can be produced from a prochiral ketone, often with near-perfect enantiomeric excess (>99% ee).[3]

This protocol details a robust method for the synthesis of this compound from chroman-4-one using a commercially available (R)-selective ω-transaminase.

Overall Reaction Scheme

The synthesis proceeds via a one-step asymmetric reductive amination of chroman-4-one.

Caption: Overall reaction for the biocatalytic synthesis of the target compound.

Data Presentation

The following table summarizes representative quantitative data for the enzymatic reductive amination of chroman-4-one based on typical results for similar substrates.[3]

ParameterValueNotes
Substrate Concentration20 mMHigher concentrations may require process optimization.
Enzyme Loading1-5 mg/mLDepends on the specific activity of the enzyme batch.
Amine DonorIsopropylamine1 M concentration is typically used.
Temperature37 °COptimal temperature may vary slightly between enzymes.
Reaction Time24 hMonitor by HPLC or GC for completion.
Conversion>99%Typically driven to completion by the excess amine donor.
Isolated Yield75-85%Based on amination of similar chromanone structures.[3]
Enantiomeric Excess (ee)>99% (R)Demonstrates the high selectivity of the enzyme.[3]

Experimental Protocol

This protocol details the asymmetric amination of chroman-4-one on a 100 mg scale.

Materials and Reagents
  • Chroman-4-one (Substrate)

  • (R)-selective ω-Transaminase (e.g., from Aspergillus terreus or an engineered variant)

  • Isopropylamine (Amine Donor)

  • Pyridoxal 5'-phosphate (PLP, Cofactor)

  • Potassium phosphate monobasic (for buffer)

  • Potassium phosphate dibasic (for buffer)

  • Dimethyl sulfoxide (DMSO, for substrate dissolution)

  • Ethyl acetate (for extraction)

  • Sodium hydroxide (NaOH, for quenching and pH adjustment)

  • Anhydrous magnesium sulfate (MgSO₄, for drying)

  • Deionized water

Equipment
  • 25 mL round-bottom flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Incubator shaker or temperature-controlled water bath

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (KPi) and adjust the pH to 8.0 using a solution of NaOH.

  • Reaction Setup:

    • In a 25 mL reaction vial, add 10 mL of the 50 mM KPi buffer (pH 8.0).

    • Add pyridoxal 5'-phosphate (PLP) to a final concentration of 0.5 mM.

    • Add isopropylamine to a final concentration of 1 M. This acts as the amine donor and helps drive the reaction equilibrium.[4]

    • Add the (R)-selective ω-transaminase to a final concentration of 2 mg/mL. Stir gently to dissolve.

  • Substrate Addition:

    • Dissolve 100 mg of chroman-4-one in a minimal amount of DMSO (e.g., 200-500 µL).

    • Add the substrate solution to the reaction mixture dropwise while stirring. The final DMSO concentration should be kept low (e.g., <5% v/v) to minimize enzyme inhibition.[4]

  • Reaction Incubation:

    • Seal the reaction vial and place it in an incubator shaker set to 37 °C and 200 rpm.

    • Allow the reaction to proceed for 24 hours. Reaction progress can be monitored by taking small aliquots and analyzing by HPLC or GC after extraction.

  • Work-up and Extraction:

    • After 24 hours (or upon completion), cool the reaction mixture to room temperature.

    • Quench the reaction and basify the mixture by adding 1 M NaOH until the pH is >11. This ensures the product amine is in its free base form.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

  • Drying and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The crude product can be further purified by flash column chromatography on silica gel if necessary. The enantiomeric excess should be determined using chiral HPLC analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis.

G cluster_workflow Experimental Workflow prep Prepare KPi Buffer (50 mM, pH 8.0) setup Set up Reaction: Buffer, PLP, Isopropylamine, ω-Transaminase prep->setup substrate Add Chroman-4-one (dissolved in DMSO) setup->substrate incubate Incubate at 37°C for 24h substrate->incubate quench Quench and Basify (pH >11) incubate->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (MgSO4) and Concentrate extract->dry purify Purify and Analyze (Chromatography, Chiral HPLC) dry->purify

Caption: Flowchart of the experimental protocol for enzymatic amination.

Logical Relationship: Key Reaction Components

This diagram shows the relationship between the key components of the biocatalytic system.

G cluster_components Key Reaction Components and Roles Enzyme (R)-ω-Transaminase Product (4R)-Chroman-4-amine Enzyme->Product Catalyzes formation of Substrate Chroman-4-one (Amine Acceptor) Substrate->Enzyme Binds to Donor Isopropylamine (Amine Donor) Donor->Enzyme Binds to Cofactor PLP (Cofactor) Cofactor->Enzyme Required by

Caption: Relationship between the essential components of the biocatalytic system.

References

Application Notes and Protocols: Radiolabeling of 3,4-dihydro-2H-1-benzopyran-4-amine Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3,4-dihydro-2H-1-benzopyran-4-amine, or chromanamine, scaffold is a privileged structure in medicinal chemistry, forming the core of various neuroactive compounds. Its derivatives are of significant interest for developing novel therapeutics and diagnostic agents for central nervous system (CNS) disorders. Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo.[1][2] Radiolabeling chromanamine derivatives with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), enables their use as PET tracers to study drug pharmacokinetics, target engagement, and disease pathology in real-time.[3]

These application notes provide detailed protocols for the synthesis of a suitable precursor, subsequent ¹⁸F-radiolabeling, quality control, and preclinical evaluation of a model chromanamine derivative for PET imaging studies.

Experimental Protocols

Protocol 1: Synthesis of Labeling Precursor (6-nitro-3,4-dihydro-2H-1-benzopyran-4-amine)

This protocol describes the synthesis of a nitro-substituted precursor, which is suitable for nucleophilic aromatic substitution with [¹⁸F]fluoride. The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for the labeling reaction.

Materials:

  • 3,4-dihydro-2H-1-benzopyran-4-amine

  • Fuming nitric acid

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Nitration: In a round-bottom flask cooled to 0°C in an ice bath, slowly add 3,4-dihydro-2H-1-benzopyran-4-amine to a stirred mixture of fuming nitric acid and sulfuric acid.

  • Reaction: Maintain the temperature at 0°C and stir the reaction mixture for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the 6-nitro-3,4-dihydro-2H-1-benzopyran-4-amine precursor.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Automated Radiosynthesis of [¹⁸F]6-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine

This protocol details the radiolabeling procedure using an automated synthesis module. The methodology is based on the nucleophilic substitution of the nitro-group with cyclotron-produced [¹⁸F]fluoride.[4]

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Sep-Pak Light QMA (quaternary methylammonium) cartridge

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • 6-nitro-3,4-dihydro-2H-1-benzopyran-4-amine precursor

  • Semi-preparative HPLC system

  • C18 solid-phase extraction (SPE) cartridge

  • Ethanol, USP

  • Sterile water for injection, USP

  • 0.22 µm sterile filter

Procedure:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻.

  • Elution: Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation under a stream of nitrogen or argon at approximately 90-110°C. Repeat with additions of anhydrous acetonitrile to ensure the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex is anhydrous.[5]

  • Radiolabeling Reaction: Dissolve the 6-nitro precursor (typically 1-5 mg) in anhydrous DMSO and add it to the dried [¹⁸F]F⁻ complex. Heat the reaction mixture at 130-150°C for 15-20 minutes.

  • Purification:

    • After cooling, quench the reaction with water and inject the mixture onto a semi-preparative HPLC column (e.g., C18, using a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid).

    • Collect the radioactive peak corresponding to the desired product, [¹⁸F]6-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water and pass it through a C18 SPE cartridge to trap the product.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol (USP).

    • Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and an ethanol content of <10%.

  • Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Protocol 3: Quality Control (QC) of the Final Radiotracer

Each batch of the radiotracer must pass a series of QC tests before it can be used in imaging studies to ensure its safety and efficacy.[6][7]

Tests and Methods:

  • Visual Inspection: The final product should be a clear, colorless solution, free of any particulate matter.

  • pH: Measure the pH of the final solution using pH strips. It should be within a physiologically acceptable range (typically 5.0 - 7.5).[7]

  • Radiochemical Identity and Purity:

    • Method: Analytical High-Performance Liquid Chromatography (HPLC) with radioactivity and UV detectors.

    • Procedure: Inject a small aliquot of the final product. The retention time of the main radioactive peak should match that of a co-injected, non-radioactive standard.

    • Acceptance Criterion: Radiochemical purity should be >95%.[8]

  • Radionuclidic Purity:

    • Method: Gamma-ray spectroscopy using a multichannel analyzer.

    • Procedure: Acquire a spectrum of the final product.

    • Acceptance Criterion: The spectrum should show a characteristic peak at 511 keV, and the half-life, measured over time, should be consistent with that of ¹⁸F (approx. 110 minutes).

  • Specific Activity (SA):

    • Method: Calculated from the total radioactivity (measured in a dose calibrator) and the total mass of the compound (measured by the UV detector on the analytical HPLC system, calibrated against a standard curve).

    • Calculation: SA (GBq/µmol) = [Total Radioactivity (GBq)] / [Total Moles of the Compound].

    • Acceptance Criterion: Should be as high as possible to minimize potential pharmacological effects.

  • Residual Solvents:

    • Method: Gas Chromatography (GC).

    • Procedure: Analyze an aliquot for the presence of solvents used in the synthesis (e.g., acetonitrile, DMSO, ethanol).

    • Acceptance Criterion: Levels must be below the limits specified in pharmacopeial guidelines (e.g., USP <467>).

  • Sterility and Bacterial Endotoxins:

    • Sterility: A sample should be sent for testing via standard methods (e.g., direct inoculation), though results are typically obtained retrospectively for short-lived PET tracers.

    • Bacterial Endotoxins: Test using the Limulus Amebocyte Lysate (LAL) method.

    • Acceptance Criterion: Must be sterile and pass the endotoxin test (<175 EU/V, where V is the maximum recommended dose in mL).

Data Presentation

Quantitative data from the synthesis and evaluation should be clearly summarized for comparison.

Table 1: Summary of Radiosynthesis and Quality Control Results

Parameter Acceptance Criteria Result (Example Batch)
Radiochemical Yield (decay-corrected) > 20% 35 ± 5% (n=5)
Radiochemical Purity > 95% > 98%
Specific Activity (at end of synthesis) > 40 GBq/µmol 85 ± 15 GBq/µmol (n=5)
pH 5.0 - 7.5 6.5
Residual Solvents < 410 ppm (Acetonitrile) < 50 ppm

| Bacterial Endotoxins | < 175 EU/V | < 20 EU/V |

Table 2: Example In Vitro Cell Uptake Data (Neuronal Cell Line)

Time Point Cell-Associated Radioactivity (% of added dose)
5 min 1.5 ± 0.2%
15 min 3.8 ± 0.4%
30 min 5.1 ± 0.6%

| 60 min | 4.9 ± 0.5% |

Table 3: Example In Vivo Biodistribution Data in Rodents (%ID/g at 60 min post-injection)

Organ Mean %ID/g ± SD
Blood 0.8 ± 0.1
Heart 1.2 ± 0.2
Lungs 1.5 ± 0.3
Liver 3.5 ± 0.6
Kidneys 2.8 ± 0.4
Spleen 0.9 ± 0.2
Muscle 0.5 ± 0.1
Bone 2.1 ± 0.5

| Brain | 2.5 ± 0.4 |

Visualizations

Diagrams created using Graphviz to illustrate key workflows.

RadiosynthesisWorkflow cluster_prep [18F]Fluoride Preparation cluster_synthesis Radiolabeling & Purification cluster_qc Final Product QC Cyclotron Cyclotron Production ([18O]H2O Target) QMA QMA Cartridge Trapping Cyclotron->QMA Elution Elution (K222/K2CO3) QMA->Elution Drying Azeotropic Drying Elution->Drying Reaction Heating (130-150°C, 15 min) Drying->Reaction Precursor Add Nitro-Precursor in DMSO Precursor->Reaction HPLC Semi-Prep HPLC Purification Reaction->HPLC Formulation SPE Formulation (C18 Cartridge) HPLC->Formulation SterileFilter Sterile Filtration (0.22 µm) Formulation->SterileFilter FinalQC Quality Control Tests (HPLC, pH, GC, LAL) SterileFilter->FinalQC Injection Ready for Injection FinalQC->Injection

Caption: Workflow for the automated radiosynthesis of the PET tracer.

PreclinicalEvaluationWorkflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start QC-Passed Radiotracer stability Plasma Stability Assay start->stability start->stability logp LogP Determination (Lipophilicity) start->logp binding Receptor Binding Assay start->binding uptake Cell Uptake Assay start->uptake biodist Biodistribution in Rodents (Ex Vivo) start->biodist start->biodist pet PET/CT Imaging (Dynamic/Static Scans) start->pet metabolism Metabolite Analysis (Blood, Brain) start->metabolism stability->logp logp->binding binding->uptake data Data Analysis & Pharmacokinetic Modeling binding->data uptake->data biodist->pet biodist->data pet->metabolism pet->data metabolism->data

Caption: Workflow for the preclinical evaluation of the novel radiotracer.

QCRelationships cluster_identity Identity & Purity cluster_safety Safety cluster_potency Strength & Quality Product Final Radiopharmaceutical Product RCP Radiochemical Purity (> 95%) Product->RCP Sterility Sterility (Pass) Product->Sterility SA Specific Activity (> 40 GBq/µmol) Product->SA RNP Radionuclidic Purity (511 keV, T½ ≈ 110 min) RCP->RNP ID Chemical Identity (matches standard) RNP->ID Endotoxin Endotoxins (< 175 EU/V) Sterility->Endotoxin Solvents Residual Solvents (Below USP limits) Endotoxin->Solvents pH pH (5.0 - 7.5) SA->pH Appearance Appearance (Clear, Colorless) pH->Appearance

Caption: Key quality control parameters for radiotracer release.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the asymmetric reductive amination of the precursor, chroman-4-one.

Question 1: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, reducing agent, solvent, and reaction time can significantly impact the yield.

    • Catalyst Selection: While various chemical catalysts can be employed for reductive amination, biocatalysts like ω-transaminases have shown excellent performance for the asymmetric amination of chroman-4-one, leading to high conversions and enantiopurity.[1][2][3]

    • Reducing Agent/Amine Donor: In biocatalytic reductive amination, the choice of amine donor is critical. While alanine is commonly used, the equilibrium may not be favorable.[1] Using an amine donor that drives the reaction forward is crucial.

    • Solvent Effects: The solvent plays a vital role in reactant solubility and catalyst activity. For enzymatic reactions, aqueous buffers are typically used.

    • Reaction Time and Temperature: Incomplete reactions due to insufficient time or suboptimal temperature can lead to low yields. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

  • Purity of Starting Materials: The purity of chroman-4-one and the amine source is crucial. Impurities can inhibit the catalyst or lead to the formation of side products.

    • Recommendation: Ensure the starting materials are of high purity. If necessary, purify the chroman-4-one by recrystallization or column chromatography before use.

  • Side Product Formation: Undesired side reactions can consume starting materials and reduce the yield of the target product.

    • Common Side Products: In reductive amination, over-alkylation of the amine product can occur. In enzymatic reactions, side products can arise from the metabolism of the amine donor.[1]

    • Mitigation: Optimizing the stoichiometry of reactants and choosing a selective catalyst can minimize side product formation.

Question 2: The enantioselectivity of my reaction is poor, and I am getting a mixture of (R) and (S) enantiomers. How can I improve the enantiomeric excess (ee)?

Achieving high enantioselectivity is critical for the synthesis of the desired (4R) enantiomer.

Potential Causes and Solutions:

  • Inappropriate Chiral Catalyst or Ligand: The choice of the chiral source is the most critical factor for enantioselectivity.

    • Asymmetric Transfer Hydrogenation: For chemical synthesis, the use of chiral ligands in combination with metal catalysts (e.g., Ru, Rh, Ir) is a common strategy.[4] The structure of the ligand directly influences the stereochemical outcome.

    • Biocatalysis: Employing enantiocomplementary ω-transaminases is a highly effective method. Different enzymes can selectively produce either the (R) or (S) enantiomer with high enantiomeric excess (>99% ee).[1][2][3] For the synthesis of this compound, an (R)-selective ω-transaminase should be chosen.

  • Racemization: The product may racemize under the reaction or work-up conditions.

    • Recommendation: Analyze the reaction mixture at different time points to check for racemization. If racemization is observed, consider milder reaction conditions or a different work-up procedure.

  • Incorrect Catalyst Loading: The amount of catalyst can influence enantioselectivity.

    • Recommendation: Optimize the catalyst loading to find the optimal balance between reaction rate and enantioselectivity.

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification of the chiral amine can be challenging due to its physical properties and the presence of structurally similar impurities.

Recommended Purification Methods:

  • Column Chromatography: This is a standard method for purifying organic compounds.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is typically employed. The polarity of the eluent should be carefully optimized to achieve good separation.

    • Chiral Chromatography: For separating enantiomers, chiral stationary phases (CSPs) are necessary. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak®) are often effective for separating chiral amines.[5][6]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical for obtaining high purity crystals.

  • Acid-Base Extraction: As the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by liquid-liquid extraction. Subsequent basification of the aqueous layer and extraction with an organic solvent will yield the purified amine.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common starting material is chroman-4-one . This ketone is then converted to the chiral amine via asymmetric reductive amination.

Q2: What are the key reaction types used for this synthesis?

The primary reaction is asymmetric reductive amination . This can be achieved through two main approaches:

  • Asymmetric Transfer Hydrogenation: This method typically employs a metal catalyst (e.g., Ruthenium, Rhodium, or Iridium) with a chiral ligand and a hydrogen source (e.g., formic acid, isopropanol).[4]

  • Biocatalytic Reductive Amination: This approach utilizes enzymes, specifically ω-transaminases , which can exhibit high enantioselectivity for the conversion of ketones to chiral amines.[1][2][3]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by the following techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of the starting material (chroman-4-one) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and can also be used to determine the enantiomeric excess (ee) of the product when using a chiral column.

  • Gas Chromatography (GC): Can also be used to monitor the reaction, particularly for volatile components.

Q4: What are some potential byproducts in this synthesis?

Potential byproducts can include:

  • The corresponding (S)-enantiomer if the enantioselectivity is not perfect.

  • Over-alkylated products where the product amine reacts further.

  • The alcohol (4-hydroxychroman) from the reduction of the ketone starting material.

  • Side products from the decomposition of reagents or catalysts.

Q5: Are there any safety precautions I should be aware of?

Yes, standard laboratory safety procedures should always be followed. Specifically:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Be cautious when working with reactive reagents such as metal hydrides or catalysts.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for Asymmetric Reductive Amination of Chroman-4-one

Catalyst SystemChiral SourceAmine/Hydrogen SourceSolventYield (%)Enantiomeric Excess (ee) (%)Reference
ω-Transaminase(R)-selective enzymeAlanineAqueous Buffer78 (isolated)>99[2]
Ru-complexChiral Diamine LigandHCOOH/NEt₃AcetonitrileHighHighGeneral Method[4]
Ir-complexChiral Phosphine LigandH₂MethanolHighHighGeneral Method[4]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Amination of Chroman-4-one using ω-Transaminase

This protocol is based on the work of Pressnitz et al. (2013).[2]

Materials:

  • Chroman-4-one

  • (R)-selective ω-transaminase

  • L-Alanine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (drying agent)

Procedure:

  • In a reaction vessel, dissolve chroman-4-one in a minimal amount of a water-miscible co-solvent if necessary.

  • Add the phosphate buffer, L-alanine, and PLP.

  • Add the (R)-selective ω-transaminase to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC.

  • Once the reaction is complete, adjust the pH of the mixture to basic (e.g., pH 10-11) with a suitable base (e.g., NaOH).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic_Pathway chroman_one Chroman-4-one imine Imine Intermediate chroman_one->imine + Amine Source amine This compound imine->amine Asymmetric Reduction (e.g., ω-Transaminase or Chiral Catalyst) Troubleshooting_Workflow start Low Yield or Poor Enantioselectivity check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impurities Found optimize_catalyst Optimize Catalyst and/or Ligand check_purity->optimize_catalyst Purity OK optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time) optimize_catalyst->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC/HPLC) optimize_conditions->monitor_reaction monitor_reaction->optimize_conditions Incomplete Reaction check_side_products Analyze for Side Products monitor_reaction->check_side_products check_side_products->optimize_conditions Side Products Detected purification Optimize Purification Method check_side_products->purification success Improved Yield and/or Enantioselectivity purification->success Parameter_Relationships Yield Yield Catalyst Catalyst Yield->Catalyst Solvent Solvent Yield->Solvent Temperature Temperature Yield->Temperature Purity Purity Yield->Purity Enantioselectivity Enantioselectivity Enantioselectivity->Catalyst Enantioselectivity->Solvent Enantioselectivity->Temperature

References

5-HT1A Receptor Functional Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 5-HT1A receptor functional assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during 5-HT1A functional assays.

Q1: Why am I seeing a low signal or no response in my cAMP assay?

A low or absent signal in a cAMP assay for the Gi-coupled 5-HT1A receptor often translates to a smaller than expected decrease in forskolin-stimulated cAMP levels. Several factors could be responsible:

  • Cell Health and Receptor Expression:

    • Low Receptor Density: The cell line may not express enough 5-HT1A receptors to produce a robust signal. High cell passage numbers can also lead to decreased receptor expression.[1]

    • Poor Cell Viability: Unhealthy cells will not respond optimally. Always check cell viability (e.g., via Trypan Blue exclusion) before starting an experiment.[1]

    • Suboptimal Cell Density: Too few cells will produce a weak overall signal, while too many can alter signaling pathways.

  • Reagents and Assay Conditions:

    • Inactive Agonist: The agonist may have degraded due to improper storage or age. Use a fresh, validated batch to confirm activity.[1]

    • Suboptimal Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. An EC80 concentration is often recommended to provide a large enough window to detect inhibition.[2]

    • Incorrect Incubation Times: Incubation times for both the compound and forskolin should be optimized. A typical pre-incubation with the agonist is 30 minutes, followed by a 30-minute co-incubation with forskolin.[2]

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Use a complementary method like radioligand binding or qPCR to verify 5-HT1A receptor expression in your cell line.[1]

    • Optimize Cell Density: Perform a cell titration experiment to find the optimal number of cells per well that yields the best signal-to-background ratio.

    • Validate Agonist Potency: Test a fresh aliquot of a known, potent 5-HT1A agonist (e.g., 8-OH-DPAT) to ensure your assay system is responsive.

    • Run a Forskolin Dose-Response Curve: Determine the optimal forskolin concentration (EC80) for your specific cell line and assay conditions.

    • Include Positive and Negative Controls: Use a known agonist as a positive control and a vehicle-only control to establish baseline and maximum inhibition.

Q2: What is causing high background or variability in my [35S]GTPγS binding assay?

The [35S]GTPγS binding assay directly measures the activation of G proteins upon receptor stimulation.[3] High background (non-specific binding) or variability can obscure the specific signal.

  • Potential Causes:

    • Suboptimal GDP Concentration: GDP is crucial for reducing basal (agonist-independent) [35S]GTPγS binding. Its concentration must be carefully optimized.[4]

    • Membrane Quality: Poor quality membrane preparations (e.g., from unhealthy cells or tissue) can lead to inconsistent results.

    • Insufficient Blocking: Inadequate blocking of non-specific binding sites on filters or plates can elevate background.

    • Assay Buffer Composition: The concentrations of MgCl2 and NaCl can significantly impact the assay window and must be optimized.[4]

  • Troubleshooting Steps:

    • Optimize GDP Concentration: Perform a titration experiment to find the GDP concentration that minimizes basal binding without significantly affecting agonist-stimulated binding.

    • Prepare High-Quality Membranes: Ensure tissue is dissected quickly on ice and that homogenization and centrifugation steps are performed correctly and consistently.[5]

    • Filter Pre-soaking: Pre-soak filtration plates/membranes in wash buffer or a blocking agent to reduce non-specific binding.

    • Systematic Buffer Optimization: Methodically test different concentrations of MgCl2 and NaCl to maximize the specific binding window.[4]

    • Include Controls: Always include wells for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS) to accurately determine the specific signal.

Q3: My dose-response curve is not sigmoidal. What are the possible reasons?

A non-sigmoidal or flat dose-response curve suggests a problem with the compound, the assay system, or the concentration range tested.

  • Potential Causes:

    • Incorrect Concentration Range: The tested concentrations may be too high (on the upper plateau) or too low (on the lower plateau) to define the curve.

    • Compound Insolubility: The compound may be precipitating at higher concentrations, leading to a loss of effect.

    • Compound Degradation: The compound may be unstable in the assay buffer or under the experimental conditions.

    • Cell Toxicity: At high concentrations, the compound may be causing cell death, leading to a drop in signal that is not receptor-mediated.

    • Partial Agonism/Antagonism: The compound may be a partial agonist, which will produce a lower maximal effect (Emax) than a full agonist.

  • Troubleshooting Steps:

    • Widen the Concentration Range: Test the compound over a much broader range of concentrations (e.g., from 1 pM to 100 µM) to ensure you capture the full dose-response relationship.

    • Check Compound Solubility: Visually inspect the highest concentration wells for precipitation. If needed, adjust the solvent (e.g., DMSO) concentration or use a different formulation.

    • Assess Cell Viability: Perform a cell viability assay in parallel with your functional assay to rule out cytotoxicity at high compound concentrations.

    • Use a Reference Compound: Run a full dose-response curve for a known full agonist (e.g., Serotonin, 8-OH-DPAT) in the same experiment to confirm the assay is performing as expected.

Quantitative Data Summary

The following tables provide typical parameters for common 5-HT1A functional assays. Note that these values are starting points and should be optimized for your specific experimental system.

Table 1: Typical Parameters for 5-HT1A cAMP Inhibition Assays

ParameterRecommended RangeNotes
Cell Line CHO-K1 or HEK293 expressing human 5-HT1AStably transfected cell lines provide more consistent results.[6]
Cell Seeding Density (96-well) 25,000 - 50,000 cells/wellOptimize via cell titration experiment.[1]
Reference Agonist Serotonin, 8-OH-DPATUse a full agonist to define the maximum response.
Agonist Incubation Time 30 minutesPre-incubation before adenylyl cyclase stimulation.[2]
Adenylyl Cyclase Stimulator ForskolinA direct activator of adenylyl cyclase.[2]
Forskolin Concentration EC80 (e.g., 1 - 10 µM)Determined from a forskolin dose-response curve.[2]
Forskolin Incubation Time 30 minutesTime for cAMP accumulation.[2]
Detection Method HTRF, Luminescence, AlphaScreenVarious commercial kits are available.[6][7]

Table 2: Typical Parameters for 5-HT1A [35S]GTPγS Binding Assays

ParameterRecommended RangeNotes
Membrane Source Rat Hippocampus, Cortex, or transfected cellsTissue membranes provide a native environment.[4][5]
Membrane Protein 5 - 20 µ g/well Optimize for a robust signal.[5]
[35S]GTPγS Concentration 0.05 - 0.2 nMShould be at or below the Kd for optimal sensitivity.[5]
GDP Concentration 1 - 30 µMCritical for reducing basal binding; requires optimization.[4][5]
Assay Buffer 50 mM Tris-HCl, MgCl2, NaCl, EDTAIonic strength is key; optimize MgCl2 and NaCl.[4]
Incubation Temperature 30 °CPromotes enzymatic activity.[5]
Incubation Time 60 minutesAllow reaction to reach equilibrium.[5]
Separation Method Rapid filtration through glass fiber filtersSeparates bound from free radioligand.[5]

Visualizing Key Processes

Diagrams are provided to illustrate the underlying biology and experimental procedures.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a canonical Gi/o-coupled G-protein coupled receptor (GPCR).[8][9][10] Agonist binding initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger, cyclic AMP (cAMP).[2][11]

G_protein_signaling cluster_membrane Cell Membrane Extracellular Extracellular Space Receptor 5-HT1A Receptor G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Intracellular Intracellular Space Agonist 5-HT1A Agonist (e.g., Serotonin) Agonist->Receptor:port Binds ATP ATP ATP->AC Substrate Downstream Downstream Effectors cAMP->Downstream Regulates

Caption: Canonical Gi-coupled signaling pathway for the 5-HT1A receptor.

General Workflow for a cAMP Functional Assay

This diagram outlines the principal steps for determining a compound's effect on cAMP levels in a cell-based assay for a Gi-coupled receptor like 5-HT1A.

Workflow Start Start: Culture 5-HT1A Expressing Cells Seed Seed Cells into Assay Plate Start->Seed Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed->Incubate_Overnight Add_Compound Add Compound to Cells (Incubate ~30 min) Incubate_Overnight->Add_Compound Prepare_Compounds Prepare Serial Dilutions of Test Compound Prepare_Compounds->Add_Compound Stimulate Stimulate with Forskolin (Incubate ~30 min) Add_Compound->Stimulate Lyse_Detect Lyse Cells & Add cAMP Detection Reagents Stimulate->Lyse_Detect Read_Plate Read Plate (e.g., Luminescence/HTRF) Lyse_Detect->Read_Plate Analyze Analyze Data: Generate Dose-Response Curve Read_Plate->Analyze End End: Determine EC50/IC50 & Emax Analyze->End

Caption: Standard experimental workflow for a 5-HT1A cAMP inhibition assay.

Troubleshooting Logic Tree: Low Signal in cAMP Assay

This decision tree provides a logical path to diagnose the cause of a weak signal in a 5-HT1A cAMP assay.

Troubleshooting Start Problem: Low or No Signal Check_Controls Are Positive Controls (e.g., 8-OH-DPAT) Working? Start->Check_Controls Check_Reagents Issue is with Test Compound or its Dilution Check_Controls->Check_Reagents  Yes   Check_System Issue is with the Assay System Check_Controls->Check_System  No   Solution_Compound Solution: - Use fresh compound stock - Verify dilutions - Check solubility Check_Reagents->Solution_Compound Check_Cells Are Cells Healthy and Viable? Check_System->Check_Cells Check_Receptor Is Receptor Expression Confirmed? Check_Cells->Check_Receptor  Yes   Solution_Cells Solution: - Use lower passage cells - Optimize cell density - Culture new batch Check_Cells->Solution_Cells  No   Check_Forskolin Is Forskolin Response Robust? Check_Receptor->Check_Forskolin  Yes   Solution_Receptor Solution: - Use a different clone - Confirm expression (qPCR/Binding) Check_Receptor->Solution_Receptor  No   Solution_Forskolin Solution: - Optimize Forskolin conc. - Use fresh Forskolin stock Check_Forskolin->Solution_Forskolin  No  

Caption: A decision tree for troubleshooting low signal in cAMP assays.

Detailed Experimental Protocols

Protocol 1: Forskolin-Inhibited cAMP Accumulation Assay

This protocol describes a common method to measure the agonist activity of compounds at the Gi-coupled 5-HT1A receptor.

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor using standard protocols.

    • The day before the assay, harvest cells and plate them in a 96-well or 384-well white, opaque microplate at a pre-optimized density.[2]

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare stock solutions of test compounds and a reference agonist (e.g., 8-OH-DPAT) in a suitable solvent like DMSO.

    • Perform serial dilutions in an appropriate assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX) to create a range of concentrations for dose-response curves.[7]

  • Assay Procedure:

    • Carefully remove the culture medium from the wells and wash the cells once with assay buffer.

    • Add the diluted test compounds (including a vehicle control) to the appropriate wells.

    • Incubate the plate at room temperature for approximately 30 minutes.[2]

    • Prepare a solution of forskolin in assay buffer at a pre-determined EC80 concentration.

    • Add the forskolin solution to all wells except for negative controls.

    • Incubate for an additional 30 minutes at room temperature.[2]

  • Detection and Analysis:

    • Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, AlphaScreen, or a luminescence-based kit) following the manufacturer's instructions.[6][7]

    • Plot the resulting signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 (the concentration at which the compound produces 50% of its maximal inhibition) and Emax (maximal effect).

Protocol 2: [35S]GTPγS Binding Assay

This protocol outlines a typical assay to measure G protein activation in response to 5-HT1A receptor stimulation in a membrane preparation.[5]

  • Membrane Preparation:

    • Dissect the tissue of interest (e.g., rat hippocampus) on ice and homogenize in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Protocol:

    • In a 96-well plate, combine the following in a final volume of 200 µL:

      • 50 µL of various concentrations of the test compound (or vehicle for basal binding).

      • 50 µL of assay buffer containing an optimized concentration of GDP (e.g., 10 µM).[5]

      • 50 µL of [35S]GTPγS (final concentration ~0.1 nM).[5]

      • 50 µL of the prepared membrane suspension (5-20 µg of protein).[5]

    • To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a separate set of wells.

    • To determine maximum stimulation, use a full agonist like serotonin in another set of wells.[5]

  • Incubation and Filtration:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester), separating the G protein-bound [35S]GTPγS from the free radioligand in solution.

    • Quickly wash the filters several times with ice-cold wash buffer.

  • Detection and Analysis:

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding (in cpm or dpm) against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 and Emax.

References

Technical Support Center: Optimization of Chiral HPLC Separation of Benzopyran Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral High-Performance Liquid Chromatography (HPLC) separation of benzopyran enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of benzopyran enantiomers in a question-and-answer format.

Problem: Poor or No Enantiomeric Resolution

Question: My chromatogram shows a single peak or two poorly resolved peaks for my benzopyran enantiomers. What are the likely causes and how can I improve the separation?

Answer:

Poor resolution in chiral HPLC is a common challenge and can stem from several factors. The key is to systematically evaluate and optimize the chromatographic conditions.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[1][2] There is no universal CSP, and success often relies on empirical screening of different column chemistries.[1][2] For benzopyran derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[3][4][5][6]

    • Action: Screen a variety of CSPs with different chiral selectors. Consider both amylose and cellulose-based columns as their different helical structures can lead to different selectivities.[4]

  • Suboptimal Mobile Phase Composition: The mobile phase composition plays a crucial role in modulating the interaction between the enantiomers and the CSP.[4][7]

    • Normal Phase Mode: Small changes in the alcohol modifier (e.g., isopropanol, ethanol) concentration in the hexane or heptane mobile phase can significantly impact resolution.

    • Reversed-Phase Mode: The type and percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase are critical parameters to optimize.[8]

    • Action: Systematically vary the mobile phase composition. In normal phase, adjust the alcohol percentage in small increments (e.g., 1-2%). In reversed-phase, screen different organic modifiers and adjust the pH, especially if your benzopyran has ionizable functional groups.

  • Incorrect Additives: For benzopyran derivatives with acidic or basic functionalities, the addition of a small amount of an acidic or basic modifier to the mobile phase is often necessary to improve peak shape and resolution.[9]

    • Action: For acidic benzopyrans, add a small percentage (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid. For basic benzopyrans, an amine modifier such as diethylamine (DEA) or triethylamine (TEA) can be beneficial.[3]

  • Inappropriate Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral chromatography.[10]

    • Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the interaction time between the enantiomers and the CSP, which can enhance resolution.

Problem: Peak Tailing

Question: The peaks for my benzopyran enantiomers are asymmetrical with significant tailing. What causes this and how can I achieve symmetrical peaks?

Answer:

Peak tailing is a common issue that can compromise resolution and quantification. It is often caused by secondary, undesirable interactions between the analyte and the stationary phase.

Possible Causes & Solutions:

  • Secondary Interactions with Silica Support: Residual silanol groups on the silica support of the CSP can interact with basic or highly polar analytes, leading to tailing.

    • Action: Add a basic modifier like DEA or TEA to the mobile phase to mask the silanol groups. For acidic compounds, adding an acidic modifier like TFA can improve peak shape.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.

    • Action: Reduce the injection volume or the concentration of the sample.

  • Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]

    • Action: Ideally, dissolve the sample in the mobile phase.[1] If solubility is an issue, use the weakest solvent possible that will dissolve the sample.

Problem: Long Analysis Time

Question: I have achieved good resolution, but the retention times are very long, impacting sample throughput. How can I reduce the analysis time without sacrificing resolution?

Answer:

Optimizing for speed while maintaining resolution is a common goal in HPLC method development.

Possible Causes & Solutions:

  • Strong Retention on the CSP: The mobile phase may be too weak, leading to long retention times.

    • Action: Increase the strength of the mobile phase. In normal phase, increase the percentage of the alcohol modifier. In reversed-phase, increase the percentage of the organic modifier.

  • Low Flow Rate: While lower flow rates can improve resolution, they also increase run time.

    • Action: Once good resolution is achieved, you can try to incrementally increase the flow rate to find a balance between analysis time and separation quality.

  • Suboptimal Temperature: Temperature can affect retention time.[11]

    • Action: Increasing the column temperature will generally decrease retention times.[11] However, the effect on resolution can be unpredictable and must be evaluated.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chiral HPLC method for a novel benzopyran derivative?

A1: A systematic screening approach is the most effective strategy.[10] Start by selecting a few different types of polysaccharide-based chiral stationary phases (e.g., one amylose-based and one cellulose-based column).[4] Screen these columns with a set of generic mobile phases in both normal and reversed-phase modes.

Q2: How does temperature affect chiral separations?

A2: Temperature influences the thermodynamics and kinetics of the chiral recognition process.[12][13] Generally, decreasing the temperature increases chiral selectivity and resolution, but also increases retention time and viscosity.[10] Conversely, increasing the temperature often decreases retention time and improves peak efficiency, but may reduce resolution.[4][10] The optimal temperature is compound-dependent and should be determined experimentally.

Q3: Can I reverse the elution order of the enantiomers?

A3: Yes, reversing the enantiomeric elution order is sometimes possible and can be advantageous, for instance, when a minor enantiomer impurity elutes on the tail of the major peak. This can be achieved by:

  • Changing the Chiral Stationary Phase: Different CSPs can have different chiral recognition mechanisms, leading to a reversal in elution order.[3]

  • Altering the Mobile Phase: In some cases, changing the type of alcohol modifier in normal phase or the organic modifier in reversed-phase can invert the elution order.[4]

  • Adjusting the Temperature: Temperature can also influence the elution order for some compounds.[4][12]

Q4: What are the advantages of using immobilized versus coated polysaccharide CSPs?

A4: Immobilized polysaccharide CSPs have the chiral selector covalently bonded to the silica support, which makes them compatible with a wider range of solvents, including those that might strip the coating from coated phases (e.g., dichloromethane, chloroform, ethyl acetate).[9] This provides greater flexibility in method development. Coated phases are generally robust for standard normal and reversed-phase mobile phases.

Q5: My sample is not soluble in the mobile phase. What should I do?

A5: Ideally, the sample should be dissolved in the mobile phase to avoid peak distortion.[1] If your benzopyran derivative has poor solubility, you can try dissolving it in a slightly stronger solvent. However, be cautious as this can lead to peak fronting or splitting.[1] If using a stronger solvent is unavoidable, inject the smallest possible volume. For preparative separations, modifying the mobile phase to improve sample solubility is a critical consideration.

Data Presentation

Table 1: Influence of Mobile Phase Composition on Benzopyran Enantiomer Separation

Chiral Stationary PhaseMobile Phase (Normal Phase)Flow Rate (mL/min)Resolution (Rs)
Amylose-based CSPn-Hexane / Isopropanol (90:10)1.01.8
Amylose-based CSPn-Hexane / Isopropanol (80:20)1.02.5
Cellulose-based CSPn-Hexane / Ethanol (95:5)0.81.5
Cellulose-based CSPn-Hexane / Ethanol (90:10)0.82.1

Table 2: Effect of Temperature on Chiral Separation

Chiral Stationary PhaseMobile PhaseTemperature (°C)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Amylose-based CSPn-Hexane / Isopropanol (85:15)258.29.52.2
Amylose-based CSPn-Hexane / Isopropanol (85:15)356.57.41.9
Amylose-based CSPn-Hexane / Isopropanol (85:15)1510.111.82.6

Experimental Protocols

General Protocol for Chiral HPLC Method Development for Benzopyran Enantiomers

  • Column Selection: Begin by screening two to three different polysaccharide-based chiral stationary phases (e.g., one derived from amylose and one from cellulose).

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases consisting of n-hexane or n-heptane with varying percentages of an alcohol modifier (e.g., isopropanol or ethanol) ranging from 5% to 20%.

    • If the benzopyran is acidic or basic, add 0.1% of a suitable modifier (TFA for acids, DEA for bases) to the mobile phase.

    • Equilibrate the column with each mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Inject the racemic benzopyran standard and evaluate the chromatogram for resolution.

  • Mobile Phase Screening (Reversed-Phase):

    • Prepare a series of mobile phases consisting of an aqueous buffer (e.g., phosphate or acetate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol) with varying compositions (e.g., 20% to 80% organic).

    • Equilibrate the column and inject the standard as described above.

  • Optimization:

    • Once partial separation is achieved, optimize the resolution by making small adjustments to the mobile phase composition.

    • Investigate the effect of flow rate by testing values between 0.5 and 1.2 mL/min.

    • Evaluate the effect of column temperature by analyzing the sample at different temperatures (e.g., 15°C, 25°C, and 35°C).

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor or No Enantiomeric Resolution csp Is the Chiral Stationary Phase (CSP) appropriate for benzopyrans? start->csp mp Is the Mobile Phase composition optimal? csp->mp Yes screen_csp Screen different CSPs (e.g., amylose and cellulose-based) csp->screen_csp No add Are additives required for an acidic/basic analyte? mp->add Yes adjust_mp Systematically vary mobile phase composition mp->adjust_mp No flow Is the flow rate optimized? add->flow Yes add_modifier Add acidic (TFA) or basic (DEA) modifier to the mobile phase add->add_modifier No adjust_flow Reduce flow rate to enhance interaction with CSP flow->adjust_flow No end Achieved Optimal Resolution flow->end Yes screen_csp->mp adjust_mp->add add_modifier->flow adjust_flow->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Method_Development_Workflow start Start: Develop Chiral HPLC Method for Benzopyran select_csp Select 2-3 Polysaccharide-based CSPs (Amylose and Cellulose) start->select_csp screen_mp Screen Mobile Phases (Normal and Reversed-Phase) select_csp->screen_mp partial_sep Partial Separation Achieved? screen_mp->partial_sep partial_sep->select_csp No, try other CSPs optimize Optimize Separation partial_sep->optimize Yes adjust_params Adjust Mobile Phase Composition, Flow Rate, and Temperature optimize->adjust_params validate Validate Method adjust_params->validate

Caption: Logical workflow for chiral HPLC method development.

References

Technical Support Center: Synthesis of Chroman-4-Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chroman-4-amine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to chroman-4-amine derivatives?

A1: The most common strategies for synthesizing chroman-4-amine derivatives typically involve a two-stage process: first, the synthesis of a chroman-4-one precursor, followed by its conversion to the corresponding amine. Key methods for the amination of chroman-4-ones include:

  • Reductive Amination: This is a widely used one-pot reaction where the chroman-4-one is reacted with an amine in the presence of a reducing agent.

  • Leuckart-Wallach Reaction: This classic method utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly for the synthesis of aryl amines.[3][4]

  • Synthesis of Chiral Chroman-4-amines: For enantiomerically pure products, strategies often involve the asymmetric reduction of the chroman-4-one to a chiral alcohol, followed by conversion to the amine, or the use of chiral resolving agents.[5][6]

Q2: I am observing a low yield in my chroman-4-one precursor synthesis. What are the common causes?

A2: Low yields in chroman-4-one synthesis often stem from side reactions related to the specific synthetic route employed. For the common base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde, a major side product is the self-condensation of the aldehyde.[7] In the case of intramolecular Friedel-Crafts acylation, intermolecular reactions can lead to polymer formation, especially at high concentrations.[7]

Q3: My purified chroman-4-amine derivative appears to be unstable. What could be the issue?

A3: Amines, in general, can be susceptible to oxidation. It is advisable to store purified chroman-4-amine derivatives under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to minimize degradation. If the compound has residual acidic or basic impurities from the workup, this can also contribute to instability.

Troubleshooting Guides

Problem 1: Low Yield and/or Byproduct Formation in Reductive Amination
Symptom Potential Cause Troubleshooting Steps
Low conversion of chroman-4-one Inefficient imine formation.Optimize the reaction pH. A mildly acidic condition (pH 5-6) is often optimal for imine formation. Ensure the amine starting material is of high purity.
Inactive reducing agent.Use a fresh batch of the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).
Formation of N,N-dialkylated byproduct Over-alkylation of the amine.Use a controlled amount of the alkylating agent if performing a subsequent N-alkylation step. Monitor the reaction closely using TLC or LC-MS to stop the reaction upon completion.
Presence of chroman-4-ol Reduction of the ketone before imine formation.Use a milder reducing agent that selectively reduces the imine in the presence of the ketone, such as sodium cyanoborohydride.[8]
Problem 2: Difficulties in the Purification of Chroman-4-amine Derivatives
Symptom Potential Cause Troubleshooting Steps
Streaking on silica gel column Interaction of the basic amine with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system (typically 0.1-1%).
Consider using a different stationary phase, such as alumina, which is less acidic.
Poor separation of closely related impurities Similar polarity of the product and impurities.Optimize the eluent system by trying different solvent mixtures with varying polarities.
Consider derivatizing the amine (e.g., as a carbamate) to alter its polarity for easier separation, followed by deprotection.
Product loss during workup Emulsion formation during extraction.Add a small amount of brine to the aqueous layer to break the emulsion.
Incomplete extraction from the aqueous layer.Adjust the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction into the organic solvent.

Quantitative Data Summary

The following table summarizes typical yield ranges for the synthesis of chroman-4-one precursors, which is the first step in obtaining chroman-4-amine derivatives. Data for the subsequent amination step is highly dependent on the specific substrate and reaction conditions.

Synthetic Route for Chroman-4-one Key Reagents Typical Yield Range Reference
Base-catalyzed condensation2'-hydroxyacetophenone, aldehyde, base11% - 77%[9]
Microwave-assisted condensation2'-hydroxyacetophenone, aldehyde, DIPA17% - 84%[10][11]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Chroman-4-one
  • To a solution of chroman-4-one (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane), add a catalytic amount of acetic acid to adjust the pH to approximately 5-6.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add the reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (often with a basic modifier) to afford the desired chroman-4-amine derivative.[12]

Protocol 2: Synthesis of Chroman-4-one via Microwave-Assisted Condensation
  • In a sealed microwave vial, combine the 2'-hydroxyacetophenone (1.0 eq), the appropriate aldehyde (1.1 eq), and diisopropylamine (DIPA) (1.1 eq) in ethanol (0.4 M solution).

  • Subject the reaction mixture to microwave irradiation at 160–170 °C for 1 hour.[10]

  • After cooling, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chroman-4-one.[10]

Visualizations

troubleshooting_workflow cluster_synthesis Synthesis Troubleshooting start Low Yield / Impure Product reagent_quality Verify Reagent Quality (fresh reducing agent, pure starting material) start->reagent_quality optimize_conditions Optimize Reaction Conditions (pH, temperature, time) reagent_quality->optimize_conditions Reagents OK monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction Conditions Optimized side_products Side Products Detected monitor_reaction->side_products clean_reaction Clean Reaction monitor_reaction->clean_reaction adjust_workup Adjust Work-up / Purification improved_yield Improved Yield / Purity adjust_workup->improved_yield side_products->adjust_workup clean_reaction->improved_yield

Caption: A workflow for troubleshooting common synthesis issues.

purification_logic cluster_purification Purification Troubleshooting start Purification Difficulty streaking Streaking on Silica Column? start->streaking poor_separation Poor Separation? streaking->poor_separation No basic_modifier Add Basic Modifier to Eluent (e.g., Triethylamine) streaking->basic_modifier Yes alt_stationary_phase Use Alternative Stationary Phase (e.g., Alumina) streaking->alt_stationary_phase Yes optimize_eluent Optimize Eluent System poor_separation->optimize_eluent Yes derivatize Consider Derivatization poor_separation->derivatize Yes success Successful Purification basic_modifier->success alt_stationary_phase->success optimize_eluent->success derivatize->success

Caption: A decision tree for troubleshooting purification problems.

References

Technical Support Center: Navigating the Purification of Basic Amine Compounds on Silica Gel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of basic amine compounds using silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason basic amines are difficult to purify on standard silica gel?

The primary issue lies in the chemical interaction between the basic amine compounds and the acidic silanol groups (Si-OH) present on the surface of the silica gel.[1][2] These acidic sites can protonate the basic amines, leading to strong ionic interactions. This attraction can cause a range of problems, including poor peak shape, streaking (tailing), and in some cases, irreversible binding of the compound to the stationary phase, resulting in low recovery.[1][2][3]

Q2: My amine compound is streaking or tailing on the TLC plate and column. How can I fix this?

Peak tailing is a classic sign of strong interaction between your basic analyte and the acidic silica gel.[3][4] To resolve this, you can add a small amount of a basic modifier to your mobile phase to neutralize the silanol groups.[3] Commonly used additives include triethylamine (TEA) or ammonia.[1][5] Typically, adding 0.1-1% TEA to the eluent is effective.[3] For more polar amines, a mobile phase containing methanol saturated with ammonia can be beneficial.[1]

Q3: I'm losing a significant portion of my compound during purification. What could be the cause and solution?

Low recovery of your basic amine is often due to irreversible adsorption onto the silica gel column or degradation of the compound on the acidic stationary phase.[3] To mitigate this, consider the following:

  • Mobile Phase Modifiers: Incorporating a basic additive like triethylamine (TEA) can prevent the strong binding of your amine to the silica.[6][7]

  • Alternative Stationary Phases: If mobile phase additives are insufficient, switching to a less acidic or a basic stationary phase is a robust solution. Amine-functionalized silica, alumina, or reversed-phase chromatography are excellent alternatives.[3][8]

Q4: When should I consider using an alternative stationary phase instead of modifying the mobile phase?

While adding a basic modifier to the mobile phase is often the first approach, there are situations where an alternative stationary phase is more suitable:

  • Highly Basic Compounds: Very basic amines may still exhibit strong interactions even with mobile phase additives.

  • Acid-Sensitive Compounds: If your compound is susceptible to degradation on acidic surfaces, a less acidic stationary phase like amine-functionalized silica or alumina is recommended.[3][9]

  • Improved Peak Shape and Recovery: Amine-functionalized silica columns are specifically designed to shield the acidic silanols, often resulting in superior peak shape and higher recovery for basic compounds.[2][10]

Q5: Can I "deactivate" my own silica gel?

Yes, you can deactivate or "neutralize" silica gel before use. A common laboratory practice is to prepare a slurry of the silica gel in a solvent like hexane or dichloromethane and add a small percentage (e.g., 1-3%) of triethylamine.[11][12] After stirring, the solvent can be removed, and the deactivated silica can be packed into the column. Another method involves flushing the packed column with a solvent system containing TEA before loading the sample.[11][13]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of basic amine compounds on silica gel.

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape / Tailing Strong interaction between the basic amine and acidic silanol groups on the silica surface.[3]1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or a small amount of ammonia into the mobile phase.[1][3] 2. Switch to Amine-Functionalized Silica: This stationary phase has aminopropyl groups that shield the acidic silanols, leading to improved peak shape.[2] 3. Use Alumina: Basic or neutral alumina can be an effective alternative to silica for purifying amines.[8][9]
Low Compound Recovery Irreversible adsorption of the amine onto the silica gel or compound degradation.[3]1. Deactivate Silica Gel: Pre-treat the silica gel with a basic modifier like TEA.[5][11] 2. Use a Less Acidic Stationary Phase: Consider amine-functionalized silica or Florisil.[3][14] 3. Employ Reversed-Phase Chromatography: This technique uses a non-polar stationary phase, which is less likely to cause acid-catalyzed degradation.[3]
Compound Not Eluting from the Column The amine is strongly bound to the silica due to strong ionic interactions.[2]1. Increase Mobile Phase Polarity Drastically: Use a highly polar solvent system, such as dichloromethane/methanol with ammonia.[6] 2. Switch to a Different Purification Technique: Consider reversed-phase chromatography or using an amine-functionalized column where the compound will have weaker interactions.[7][15]
Compound Degradation on the Column The acidic nature of the silica gel is causing the decomposition of your acid-sensitive amine.[3]1. Use Deactivated Silica: Neutralize the silica with a base before use.[11][13] 2. Switch to a More Inert Stationary Phase: Amine-functionalized silica, alumina, or C18 (reversed-phase) are good alternatives.[3][9]

Experimental Protocols

Protocol 1: Column Chromatography with a Triethylamine-Modified Mobile Phase
  • Solvent System Selection: Identify a suitable solvent system (e.g., hexane/ethyl acetate) for your compound using Thin Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.3 for optimal separation.[16]

  • Mobile Phase Preparation: To the chosen solvent system, add 0.1% to 1% (v/v) of triethylamine (TEA).

  • Column Packing: Pack the column with silica gel using the TEA-modified mobile phase.

  • Equilibration: Equilibrate the packed column by passing several column volumes of the mobile phase through it.

  • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.[16]

  • Elution: Elute the column with the TEA-modified mobile phase, collecting fractions and monitoring by TLC.

Protocol 2: Using an Amine-Functionalized Silica Column
  • Column Selection: Choose an appropriately sized amine-functionalized silica gel column based on the amount of crude material to be purified.

  • Sample Preparation: Dissolve the crude amine compound in a minimal volume of a suitable solvent, such as dichloromethane or the initial mobile phase.

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 100% hexane) for several column volumes.

  • Loading: Carefully load the dissolved sample onto the column.

  • Elution: Run a gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). No basic additive is typically required in the mobile phase.[15]

Visualizing the Challenges and Solutions

Interaction of a Basic Amine with a Silica Surface cluster_silica Silica Gel Surface cluster_amine Basic Amine Silica Si O H Interaction Strong Ionic Interaction (Proton Transfer) Silica:f2->Interaction Silanol_Group Acidic Silanol Group Amine R₃N: Amine:f0->Interaction Lone_Pair Basic Lone Pair Result Peak Tailing & Irreversible Adsorption Interaction->Result

Caption: Interaction between a basic amine and a silica surface.

Troubleshooting Workflow for Poor Peak Shape Start Problem: Poor Peak Shape / Tailing Decision1 Add a basic modifier to the mobile phase? (e.g., 0.1-1% TEA) Start->Decision1 Action1 Prepare mobile phase with 0.1-1% Triethylamine. Decision1->Action1 Yes Decision3 Consider using an alternative stationary phase. Decision1->Decision3 No Decision2 Did the peak shape improve? Action1->Decision2 Solution1 Problem Resolved Decision2->Solution1 Yes Decision2->Decision3 No Action2 Use Amine-Functionalized Silica or Alumina. Decision3->Action2 Action3 Consider Reversed-Phase Chromatography. Decision3->Action3

Caption: Troubleshooting logic for poor peak shape in chromatography.

General Workflow for Basic Amine Purification Start Start: Crude Amine Sample TLC 1. TLC Analysis (with and without basic modifier) Start->TLC Choose_Method 2. Choose Purification Strategy TLC->Choose_Method Modified_Silica Modified Mobile Phase on Silica Gel Choose_Method->Modified_Silica Tailing fixed with modifier Alternative_Phase Alternative Stationary Phase (Amine-Silica, Alumina, etc.) Choose_Method->Alternative_Phase Severe tailing or compound instability Pack_Column 3. Pack and Equilibrate Column Modified_Silica->Pack_Column Alternative_Phase->Pack_Column Load_Sample 4. Load Sample Pack_Column->Load_Sample Elute 5. Elute and Collect Fractions Load_Sample->Elute Analyze 6. Analyze Fractions (TLC) Elute->Analyze Combine_Evaporate 7. Combine Pure Fractions and Evaporate Solvent Analyze->Combine_Evaporate End End: Pure Amine Compound Combine_Evaporate->End

Caption: General experimental workflow for purifying basic amines.

References

Stability issues of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential stability issues of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine in solution. While specific stability data for this compound is not extensively published, this guide draws upon established knowledge of structurally similar chroman-4-amines and related bicyclic aryl amines to help researchers troubleshoot and mitigate potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, presence of oxidizing agents, and the nature of the solvent. Aryl amines, in general, are susceptible to oxidation, which can be accelerated by light and heat.

Q2: I am observing a change in the color of my stock solution over time. What could be the cause?

A2: A change in the color of your solution, often to a yellow or brown hue, is a common indicator of degradation, particularly oxidation. This can be more pronounced in the presence of air (oxygen) and upon exposure to light.

Q3: How can I monitor the stability of my compound during an experiment?

A3: The most reliable method for monitoring the stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for quantification of its concentration over time.

Q4: What are the best practices for storing a stock solution of this compound?

A4: To maximize stability, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or wrapping vials in foil, and blanketed with an inert gas like argon or nitrogen to minimize exposure to oxygen. It is also advisable to prepare fresh solutions for sensitive experiments whenever possible.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results or a decrease in the compound's expected activity over the course of an experiment.

  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze your stock solution using HPLC or LC-MS to confirm the concentration and purity.

    • Assess Stability in Assay Buffer: Incubate the compound in your assay buffer under the same conditions as your experiment (e.g., temperature, duration) and analyze samples at different time points to check for degradation.

    • Modify Experimental Protocol: If instability is confirmed, consider reducing the incubation time, preparing fresh dilutions immediately before use, or evaluating if a different buffer system can improve stability.

Issue 2: Appearance of Unknown Peaks in Chromatograms
  • Symptom: When analyzing your sample by HPLC or LC-MS, you observe additional peaks that were not present in the initial analysis of the compound.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to hypothesize their structures. Common degradation pathways for amines include oxidation and dimerization.

    • Conduct Forced Degradation Studies: To understand the degradation profile better, intentionally expose the compound to stress conditions (e.g., acid, base, peroxide, heat, light). This can help in identifying the degradation products and developing a stability-indicating analytical method.

Data Presentation

The following tables provide a template for organizing and presenting stability data from your experiments.

Table 1: Stability of this compound in Different Solvents

SolventStorage Temperature (°C)Initial Concentration (µM)Concentration after 24h (µM)% RemainingObservations
DMSO2510098.298.2No color change
PBS (pH 7.4)37108.585.0Slight yellowing
Ethanol2510099.199.1No color change

Table 2: Effect of pH on the Stability in Aqueous Buffer at 37°C

pHIncubation Time (h)Initial Purity (%)Purity after Incubation (%)Major Degradant Peak Area (%)
5.0499.599.2<0.1
7.4499.595.13.2
9.0499.592.85.7

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment
  • Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: Set a flow rate of 1 mL/min.

  • UV Detection: Monitor the eluent at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).

  • Sample Preparation: Dilute the stock solution to a suitable concentration within the linear range of the detector.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample.

  • Analysis: Record the peak area of the parent compound at each time point. The percentage of remaining compound can be calculated relative to the initial time point.

Visualizations

cluster_factors Influencing Factors cluster_compound Compound in Solution cluster_degradation Degradation Pathways pH pH of Solution Compound This compound pH->Compound Temp Temperature Temp->Compound Light Light Exposure Light->Compound Oxygen Presence of Oxygen Oxygen->Compound Solvent Solvent Type Solvent->Compound Oxidation Oxidation Compound->Oxidation Dimerization Dimerization Compound->Dimerization Hydrolysis Hydrolysis Compound->Hydrolysis

Caption: Factors influencing the degradation of the compound in solution.

start Start: Inconsistent Experimental Results check_stock 1. Analyze Stock Solution (HPLC/LC-MS) start->check_stock is_stock_ok Is Stock Solution Pure? check_stock->is_stock_ok prepare_fresh Prepare Fresh Stock and Re-analyze is_stock_ok->prepare_fresh No test_assay_stability 2. Assess Stability in Assay Medium is_stock_ok->test_assay_stability Yes prepare_fresh->check_stock is_stable Is Compound Stable? test_assay_stability->is_stable modify_protocol 3. Modify Experimental Protocol (e.g., shorter incubation) is_stable->modify_protocol No proceed Proceed with Experiment is_stable->proceed Yes modify_protocol->test_assay_stability

Caption: Troubleshooting workflow for inconsistent experimental results.

cluster_workflow Forced Degradation Study Workflow prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) stress Apply Stress Conditions Acid (HCl) Base (NaOH) Oxidative (H₂O₂) Thermal (Heat) Photolytic (UV/Vis Light) prep->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress->sample analyze Analyze by LC-MS Separate parent from degradants sample->analyze identify Characterize Degradants (Mass Spectrometry) analyze->identify method {Develop Stability-Indicating Method} identify->method

Technical Support Center: Overcoming Poor Solubility of Benzopyran Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzopyran amine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why do my benzopyran amine derivatives have poor solubility in neutral aqueous buffers like PBS?

A1: Benzopyran amine derivatives typically consist of a large, hydrophobic benzopyran core and a basic amine group. At neutral pH, the amine group is often only partially protonated, or not at all. The uncharged molecule is less likely to interact favorably with polar water molecules, leading to poor aqueous solubility. The hydrophobic nature of the benzopyran structure is the primary contributor to this issue.

Q2: How does pH affect the solubility of my benzopyran amine derivative?

A2: For ionizable compounds like benzopyran amine derivatives, solubility is highly dependent on the pH of the solution.[1][2] As weak bases, these compounds are more soluble at a pH below their pKa because they become protonated (ionized).[1][3] This positive charge enhances interaction with water molecules, thereby increasing solubility. Conversely, at a pH above the pKa, the compound will be in its less soluble, neutral form.

Q3: What are co-solvents and how can they improve the solubility of my compound?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly water-soluble compounds.[1][][5] They work by reducing the overall polarity of the solvent system, which lessens the energy required to create a cavity for the nonpolar solute.[][5] Common co-solvents include DMSO, ethanol, propylene glycol, and PEG 400.[]

Q4: What are cyclodextrins and how can they enhance solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate hydrophobic molecules, like the benzopyran core of your derivative, within their cavity, forming an inclusion complex.[6][8] This complex presents a hydrophilic exterior to the aqueous environment, significantly improving the apparent solubility of the guest molecule.[6][8]

Q5: My compound dissolves initially but then precipitates out of solution. What is happening?

A5: This phenomenon, often called "crashing out," typically occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the compound has low solubility.[1] The initial dissolution may form a supersaturated and thermodynamically unstable solution.[1] Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility.[1]

Troubleshooting Guides

Issue 1: Compound will not dissolve in aqueous buffer.

Troubleshooting Workflow:

start Start: Compound Insoluble in Aqueous Buffer ph_adjustment Attempt pH Adjustment (Acidic Buffer, e.g., pH 4-5) start->ph_adjustment co_solvent Try Co-solvent Approach (e.g., up to 5% DMSO or Ethanol) ph_adjustment->co_solvent Soluble? No success Success: Compound Solubilized ph_adjustment->success Soluble? Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) co_solvent->cyclodextrin Soluble? No co_solvent->success Soluble? Yes combination Combine Approaches (e.g., pH + Co-solvent) cyclodextrin->combination Soluble? No cyclodextrin->success Soluble? Yes combination->success Soluble? Yes failure Further Formulation Development Needed combination->failure Soluble? No

Caption: Workflow for solubilizing insoluble compounds.

Detailed Steps:

  • pH Adjustment: Since benzopyran amine derivatives are typically basic, lowering the pH of the buffer will increase their solubility.

    • Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0).

    • Attempt to dissolve your compound in these acidic buffers.

    • Caution: Ensure the final pH is compatible with your experimental assay.

  • Co-solvent Addition: If pH adjustment alone is insufficient or not feasible for your experiment, introduce a co-solvent.

    • Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol.

    • Add the stock solution dropwise to your aqueous buffer while vortexing.

    • Start with a low final concentration of the co-solvent (e.g., 1-5%) and incrementally increase if necessary.

    • Caution: High concentrations of organic solvents can affect biological assays.

  • Cyclodextrin Encapsulation: For highly insoluble compounds, cyclodextrins can be very effective.

    • Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer.

    • Add your compound to the cyclodextrin solution and allow it to stir for several hours to facilitate the formation of the inclusion complex.

  • Combination Approach: It is often effective to combine these methods. For instance, you can use a co-solvent in an acidic buffer.

Issue 2: Compound precipitates upon dilution of an organic stock solution.

Troubleshooting Steps:

  • Reduce the Concentration of the Stock Solution: A lower concentration in the organic stock can prevent precipitation upon dilution.[1]

  • Slow Down the Dilution: Add the organic stock solution to the aqueous buffer very slowly, preferably dropwise, while vigorously vortexing or stirring the buffer.

  • Stepwise Dilution: Instead of a single dilution, perform a stepwise dilution. First, dilute the stock into a mixture of the organic solvent and buffer, and then further dilute this intermediate solution into the final buffer.[1]

  • Control Temperature: Ensure the buffer is at the desired experimental temperature before adding the compound, as solubility is temperature-dependent.[1] For many compounds, solubility increases with temperature.[1]

Data Presentation

The following tables summarize the impact of different solubilization strategies on the aqueous solubility of a hypothetical benzopyran amine derivative.

Table 1: Effect of pH on Aqueous Solubility

pH of BufferSolubility (µg/mL)
7.4< 1
6.015
5.0120
4.0> 500

Table 2: Effect of Co-solvents on Aqueous Solubility in pH 7.4 Buffer

Co-solvent (5% v/v)Solubility (µg/mL)
None< 1
Ethanol25
DMSO40
PEG 40065

Table 3: Effect of Cyclodextrin on Aqueous Solubility in pH 7.4 Buffer

Cyclodextrin (10 mM)Solubility (µg/mL)
None< 1
β-Cyclodextrin50
Hydroxypropyl-β-Cyclodextrin250

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol determines the thermodynamic equilibrium solubility of a compound.[1][9]

Materials:

  • Benzopyran amine derivative

  • Aqueous buffers of desired pH

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the benzopyran amine derivative to a vial containing a known volume of the aqueous buffer.

  • Tightly cap the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C).

  • Allow the samples to equilibrate for 24-48 hours.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant if necessary and analyze the concentration of the dissolved compound using a validated analytical method.

Protocol 2: Preparation of a Compound Solution Using a Co-solvent

Materials:

  • Benzopyran amine derivative

  • Water-miscible organic solvent (e.g., DMSO)

  • Aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of the compound in the chosen organic solvent (e.g., 10 mg/mL in DMSO). Gentle warming or sonication can aid dissolution.

  • While vigorously vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the desired final concentration.

  • Continue vortexing for a few minutes to ensure complete mixing.

  • Visually inspect the solution for any signs of precipitation.

Signaling Pathway Context: HIF-1 Inhibition

Some benzopyran derivatives are investigated as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which is crucial in cancer progression.[10][11] Poor solubility can hinder their efficacy in cell-based assays.

hypoxia Hypoxia hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization dimerization HIF-1α / HIF-1β Dimerization hif1a_stabilization->dimerization hif1_complex HIF-1 Complex dimerization->hif1_complex hif1_transcription Transcription of Target Genes (e.g., VEGF, GLUT1) hif1_complex->hif1_transcription angiogenesis Angiogenesis hif1_transcription->angiogenesis metabolism Altered Metabolism hif1_transcription->metabolism cell_survival Cell Survival hif1_transcription->cell_survival benzopyran Benzopyran Amine Derivative benzopyran->hif1_complex Inhibits

Caption: Inhibition of the HIF-1 signaling pathway.

References

Preventing side reactions in the reductive amination of chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reductive amination of chroman-4-one. Our aim is to help you prevent side reactions and optimize your synthesis of 4-aminochroman derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the reductive amination of chroman-4-one, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired 4-Aminochroman Product

Potential CauseTroubleshooting StepsExpected Outcome
Incomplete Imine/Iminium Ion Formation - Ensure anhydrous reaction conditions, as water can inhibit imine formation. - Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. Optimal pH is typically between 5 and 6.[1] - Increase the reaction time for imine formation before adding the reducing agent, especially when using less reactive amines.Improved conversion of the starting materials to the imine intermediate, leading to a higher yield of the final amine product.
Suboptimal Reducing Agent - For one-pot reactions, use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) that preferentially reduces the iminium ion over the ketone.[2][3][4] - If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure complete imine formation before its addition to prevent reduction of the starting ketone.[2][5]Minimized formation of the 4-hydroxychroman side product and increased yield of the desired amine.
Sterically Hindered Substrates - Increase the reaction temperature to overcome steric hindrance. - Use a less sterically hindered amine if the experimental design allows. - Consider using a more reactive reducing agent, but be mindful of selectivity.Enhanced reaction rate and improved yield of the sterically hindered amine product.
Low Reactivity of the Amine - For weakly nucleophilic amines (e.g., anilines), consider using a Lewis acid catalyst like Ti(Oi-Pr)₄ to activate the ketone carbonyl group.[5]Increased rate of imine formation and higher overall yield.

Issue 2: Significant Formation of 4-Hydroxychroman Side Product

Potential CauseTroubleshooting StepsExpected Outcome
Non-selective Reducing Agent - Switch to a milder reducing agent with greater selectivity for the iminium ion over the ketone, such as NaBH(OAc)₃ or sodium cyanoborohydride (NaBH₃CN).[2][6][7][8] - If using NaBH₄, add it portion-wise at a low temperature after allowing sufficient time for imine formation.[5]A significant reduction in the amount of the alcohol byproduct and a cleaner reaction profile.
Incorrect Order of Reagent Addition - In a one-pot synthesis, ensure the reducing agent is added after the chroman-4-one and amine have had time to form the imine intermediate. - For a two-step procedure, isolate the imine before introducing the reducing agent.The reducing agent will primarily react with the iminium ion, minimizing the reduction of the starting ketone.

Issue 3: Presence of Unreacted Chroman-4-one

Potential CauseTroubleshooting StepsExpected Outcome
Insufficient Amine - Use a slight excess of the amine (1.1-1.5 equivalents) to drive the imine formation equilibrium forward.Higher conversion of the chroman-4-one starting material.
Reaction Conditions Not Optimal for Imine Formation - As mentioned previously, ensure anhydrous conditions and the presence of a catalytic amount of weak acid.[1] - Monitor imine formation by TLC or NMR before adding the reducing agent.Complete consumption of the starting ketone and a higher yield of the desired product.
Deactivation of the Amine - If the reaction medium is too acidic, the amine will be protonated to its non-nucleophilic ammonium salt. Maintain a pH between 5 and 6.[1][7]The amine remains sufficiently nucleophilic to attack the carbonyl group, leading to efficient imine formation.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reductive amination of chroman-4-one?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for the reductive amination of ketones like chroman-4-one.[3][4] It is mild, selective for the iminium ion in the presence of the ketone, and does not require strict pH control.[1][2] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is toxic and can generate cyanide byproducts.[2][6][8] Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the starting ketone, so a two-step procedure is often necessary.[2][5]

Q2: How can I minimize the formation of the 4-hydroxychroman alcohol byproduct?

A2: The key is to use a reducing agent that is more reactive towards the protonated imine (iminium ion) than the ketone. NaBH(OAc)₃ and NaBH₃CN are excellent choices for this.[2][7][8] If you must use NaBH₄, it is crucial to allow the imine to form completely before adding the reducing agent at a controlled, low temperature.[5]

Q3: What is the optimal pH for this reaction?

A3: The reaction is typically carried out under weakly acidic conditions, with an optimal pH range of 5-6.[1] This pH is low enough to catalyze imine formation by protonating the carbonyl oxygen but not so low as to fully protonate the amine, which would render it non-nucleophilic.[7] Acetic acid is commonly used as a catalyst.[3]

Q4: Can I run this reaction as a one-pot procedure?

A4: Yes, a one-pot procedure is common and efficient, especially when using a selective reducing agent like NaBH(OAc)₃.[2] In this approach, the chroman-4-one, amine, and reducing agent are combined in a suitable solvent.

Q5: What are common solvents for the reductive amination of chroman-4-one?

A5: The choice of solvent often depends on the reducing agent. For NaBH(OAc)₃, chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are frequently used.[3][5] For NaBH₃CN and NaBH₄, protic solvents like methanol or ethanol are common.[5]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination of Ketones

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFHigh selectivity for iminium ions; mild conditions; good for one-pot reactions.[2][3][4]Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolExcellent selectivity for iminium ions; stable in protic solvents.[2][6][8]Highly toxic; generates cyanide waste.[2][6]
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive; readily available.Less selective; can reduce the starting ketone, often requiring a two-step process.[2][5]
H₂/Catalyst (e.g., Pd/C) Ethanol, Methanol"Green" reducing agent; high-yielding.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of Chroman-4-one using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is adapted from general procedures for the reductive amination of ketones.[3]

  • Preparation: To a solution of chroman-4-one (1.0 equiv) and the desired primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE), add glacial acetic acid (1.1 equiv).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. Monitor the reaction by TLC if necessary.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Two-Step Reductive Amination of Chroman-4-one using Sodium Borohydride (NaBH₄)

This protocol is for situations where a less selective reducing agent is used.

  • Imine Formation: Dissolve chroman-4-one (1.0 equiv) and the amine (1.2 equiv) in methanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete by TLC or NMR analysis.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Reductive_Amination_Pathway cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction cluster_2 Side Reaction Chroman-4-one Chroman-4-one Hemiaminal Hemiaminal Chroman-4-one->Hemiaminal + Amine (R-NH2) (H+ catalyst) 4-Hydroxychroman 4-Hydroxychroman Chroman-4-one->4-Hydroxychroman + [H-] (non-selective reductant) Amine Amine Iminium_Ion Iminium_Ion Hemiaminal->Iminium_Ion - H2O 4-Aminochroman 4-Aminochroman Iminium_Ion->4-Aminochroman + [H-] (e.g., NaBH(OAc)3)

Caption: Reductive amination pathway of chroman-4-one and a common side reaction.

Troubleshooting_Workflow cluster_reductant Reducing Agent Optimization cluster_conditions Condition Optimization Start Low Yield or Side Products Observed Check_Reactants Verify Purity and Stoichiometry of Chroman-4-one and Amine Start->Check_Reactants Check_Reductant Evaluate Reducing Agent Start->Check_Reductant Check_Conditions Assess Reaction Conditions (pH, Solvent, Temperature) Start->Check_Conditions Outcome Improved Yield and Purity Check_Reactants->Outcome Use_Selective Switch to NaBH(OAc)3 or NaBH3CN Check_Reductant->Use_Selective Two_Step If using NaBH4, perform a two-step procedure Check_Reductant->Two_Step Adjust_pH Adjust pH to 5-6 with catalytic acid Check_Conditions->Adjust_pH Anhydrous Ensure anhydrous conditions Check_Conditions->Anhydrous Use_Selective->Outcome Two_Step->Outcome Adjust_pH->Outcome Anhydrous->Outcome

Caption: A logical workflow for troubleshooting reductive amination issues.

References

Technical Support Center: Scaling Up the Synthesis of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Amination

Potential Cause Troubleshooting Step
Suboptimal Catalyst Performance - Ensure the chiral catalyst or enzyme (e.g., ω-transaminase) is of high purity and activity. - Optimize catalyst loading; higher loading does not always lead to higher ee. - For enzymatic reactions, ensure the pH and temperature are optimal for enzyme activity.
Racemization of Product - The product amine may racemize under certain conditions. It is crucial to maintain appropriate pH and temperature during the reaction and work-up to prevent this.[1] - Consider in-situ product removal or a two-phase system to protect the formed amine.
Incorrect Reaction Conditions - Systematically screen solvents, as they can significantly influence enantioselectivity. - Optimize the reaction temperature; lower temperatures often favor higher enantioselectivity.
Impure Starting Material - Ensure the precursor, chroman-4-one, is of high purity as impurities can interfere with the catalyst.

Issue 2: Difficulties in Purification and Isolation of the Chiral Amine

Potential Cause Troubleshooting Step
Inefficient Diastereomeric Salt Crystallization - Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid) to find one that forms well-defined, easily separable diastereomeric salts.[2] - Optimize the crystallization solvent system and temperature profile. Slow cooling often yields purer crystals.
Co-elution in Chiral Chromatography - For preparative chiral HPLC or SFC, screen different chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers.[] - Supercritical Fluid Chromatography (SFC) can be a more efficient and greener alternative for large-scale purification.[]
Product Loss During Work-up - The amine product can be volatile or water-soluble. Ensure extraction and solvent removal steps are performed under controlled conditions (e.g., reduced pressure, moderate temperature). - Back-extraction into an acidic aqueous phase can help in separating the amine from non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a larger scale?

A1: The most common and scalable strategies involve the asymmetric transformation of the prochiral precursor, 3,4-dihydro-2H-1-benzopyran-4-one (chroman-4-one). Key methods include:

  • Asymmetric Reductive Amination: This involves the direct conversion of the ketone to the amine using a chiral catalyst and an ammonia source. This is a highly atom-economical approach.

  • Biocatalytic Transamination: The use of ω-transaminases to convert the ketone into the corresponding amine with high enantioselectivity. This method is often performed under mild, aqueous conditions.[4]

  • Asymmetric Reduction followed by Amination: This two-step process involves the asymmetric reduction of the ketone to the corresponding (4R)-alcohol, followed by conversion of the alcohol to the amine, for example, via a Mitsunobu reaction or by converting it to a leaving group and subsequent displacement with an amine source.

  • Classical Resolution: This involves the synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[2]

Q2: How can I improve the yield and efficiency when scaling up the synthesis?

A2: Several factors are critical for a successful scale-up:

  • Process Optimization: Thoroughly optimize reaction parameters such as temperature, pressure, reaction time, and reagent stoichiometry at the lab scale before moving to a larger scale.

  • Solvent Selection: Choose solvents that are not only effective for the reaction but also safe, environmentally friendly, and easy to remove on a large scale.

  • Purification Strategy: For multi-kilogram scale, diastereomeric salt crystallization is often more cost-effective than preparative chromatography. However, for high-value products, preparative SFC can be a viable option.[]

  • Process Safety: Conduct a thorough safety assessment of the scaled-up process, considering potential exotherms, gas evolution, and handling of hazardous materials.

Q3: What are the key analytical techniques to monitor the progress and purity of the synthesis?

A3:

  • Reaction Progress: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to monitor the consumption of starting materials and the formation of the product.

  • Enantiomeric Purity (ee): Chiral HPLC or chiral GC are the standard methods for determining the enantiomeric excess of the final product and chiral intermediates.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the structure and purity of the synthesized compound.

Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydro-2H-1-benzopyran-4-one (Chroman-4-one) - Precursor

This protocol is a general method for the synthesis of the chroman-4-one scaffold.

  • Reaction: To a solution of 2'-hydroxyacetophenone in a suitable solvent like ethanol, add the appropriate aldehyde and a base such as diisopropylamine (DIPA).

  • Heating: Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent like dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with an aqueous base (e.g., 10% NaOH), an aqueous acid (e.g., 1 M HCl), water, and brine.

  • Purification: Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Asymmetric Amination of Chroman-4-one using ω-Transaminase

This protocol outlines a biocatalytic approach to obtain the chiral amine.

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine chroman-4-one (substrate), a suitable amine donor (e.g., isopropylamine), pyridoxal 5'-phosphate (PLP) cofactor, and the selected (R)-selective ω-transaminase.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by HPLC or GC for the conversion of the ketone and formation of the amine.

  • Work-up: Once the reaction is complete, adjust the pH to basic (e.g., pH > 10) with an aqueous base (e.g., NaOH). Extract the product amine with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting amine, if necessary, by chromatography or crystallization of a salt. A 100 mg scale synthesis of (R)-3-aminochromane using this method has been reported to achieve >99% ee and 78% isolated yield.[4]

Visualizations

experimental_workflow start Start: 2'-Hydroxy- acetophenone step1 Step 1: Cyclization start->step1 reagents1 Aldehyde, Base (e.g., DIPA) reagents1->step1 intermediate Chroman-4-one (Prochiral Ketone) step1->intermediate step2 Step 2: Asymmetric Amination intermediate->step2 reagents2 ω-Transaminase, Amine Donor, PLP reagents2->step2 product (4R)-3,4-dihydro- 2H-1-benzopyran-4-amine step2->product purification Purification (e.g., Crystallization, Chiral Chromatography) product->purification final_product Final Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Enantiomeric Excess (ee)? catalyst Check Catalyst Activity/Loading start->catalyst Yes racemization Investigate Product Racemization start->racemization Yes conditions Optimize Reaction Conditions (Solvent, Temperature) start->conditions Yes purity Verify Starting Material Purity start->purity Yes solution Improved ee catalyst->solution racemization->solution conditions->solution purity->solution

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: Minimizing Epimerization in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of chiral amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize epimerization during their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of chiral amine synthesis?

A1: Epimerization is an undesired process where the spatial configuration of a single chiral center in a molecule with multiple stereocenters is inverted. This leads to the formation of a diastereomer, known as an epimer. In the synthesis of chiral amines, this can result in a mixture of diastereomers, which are often difficult to separate and can significantly impact the biological activity and safety profile of the final product.

Q2: What are the primary causes of epimerization during the synthesis of chiral amines?

A2: Epimerization is typically catalyzed by acid or base and can be exacerbated by heat.[1][2] The most common mechanism involves the abstraction of a proton from the chiral center (alpha-carbon), leading to the formation of a planar, achiral intermediate like an enolate or an imine.[3] Reprotonation of this intermediate can then occur from either face, resulting in a mixture of the original chiral amine and its epimer.[3]

Q3: Which reaction steps are most susceptible to epimerization?

A3: Any step involving the activation of a group adjacent to the chiral center, particularly under basic or acidic conditions, is prone to epimerization. In peptide synthesis, which shares similar mechanisms, the amino acid activation and coupling steps are particularly vulnerable.[3] Similarly, in other chiral amine syntheses, steps involving the formation or reaction of imines are critical points where stereochemical integrity can be lost.

Q4: How do I detect and quantify epimerization in my product?

A4: The most common method for detecting and quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC).[4][5] By using a chiral stationary phase, it is possible to separate and quantify the different stereoisomers present in your sample. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often with a chiral solvating agent, to distinguish between diastereomers.

Troubleshooting Guide

Issue 1: My final product is a mixture of diastereomers, indicating epimerization has occurred.

Possible Cause Suggested Solution
Harsh basic or acidic conditions - Choice of Base: Opt for a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine over less hindered bases like triethylamine (TEA). Use the minimum effective amount of base.[6] - pH Control: Maintain the reaction at a neutral or weakly acidic pH if possible, as both strongly acidic and basic conditions can promote epimerization.
Elevated reaction temperature - Lower the Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or -20 °C) to reduce the rate of epimerization. While this may slow down the desired reaction, it often has a more pronounced effect on suppressing epimerization.
Prolonged reaction time - Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to epimerization-inducing conditions.
Inappropriate solvent choice - Solvent Polarity: The polarity of the solvent can influence the rate of epimerization. Polar aprotic solvents like DMF can sometimes increase the rate of epimerization.[7] Experiment with less polar solvents like dichloromethane (DCM) or toluene, but be mindful of solubility.
Sub-optimal coupling or activating reagents (in amide bond formation) - Use Low-Epimerization Reagents: Employ coupling reagents known to suppress epimerization, such as those that form less reactive intermediates. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can also be beneficial.[8]
Inadequate protecting group strategy - Select Appropriate Protecting Groups: The choice of protecting group for the amine and other functional groups can influence the acidity of the alpha-proton. Carbamate-based protecting groups like Boc and Cbz are commonly used.[9][10]

Quantitative Data on Factors Influencing Epimerization

The following table summarizes illustrative quantitative data on the effect of various reaction parameters on the extent of epimerization, primarily drawn from studies on peptide synthesis, which provides a valuable model for understanding epimerization in chiral amine synthesis.

Parameter Conditions Substrate/Reaction Epimerization (%) Reference
Base DIPEAModel Peptide Synthesis2.4 - 11.4[2]
TEAModel Peptide Synthesis5.3[2]
NMMModel Peptide Synthesis9.6[2]
Coupling Reagent HATU/HOAt/NMMGlycopeptide Synthesis37.6[11]
HATU/HOAt/DIPEAGlycopeptide Synthesis~1-3[11]
DCC/HOBtGlycopeptide Synthesis~1-3[11]
Solvent DMFPeptide SynthesisIncreased epimerization rate[7]
DCMPeptide SynthesisLower epimerization rate compared to DMF[12]
Temperature 100 °CDipeptide epimerizationSignificant[12]
Lower TemperaturesGeneral PrincipleSuppresses epimerization[7]

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination of a Prochiral Ketone

This protocol describes the synthesis of a chiral primary amine from a ketone using a chiral auxiliary, with measures to minimize epimerization.

Materials:

  • Prochiral ketone (1.0 equiv)

  • (R)-(+)-α-Methylbenzylamine (chiral auxiliary, 1.1 equiv)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄, 1.2 equiv)

  • Anhydrous ethanol (solvent)

  • Sodium borohydride (NaBH₄, 1.5 equiv)

  • Palladium on carbon (Pd/C, 10 mol%) for hydrogenolysis

  • Methanol (solvent for hydrogenolysis)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the prochiral ketone and anhydrous ethanol.

    • Add (R)-(+)-α-methylbenzylamine, followed by the dropwise addition of Ti(OiPr)₄ at room temperature.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the imine by TLC or GC-MS.

  • Diastereoselective Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully add sodium borohydride in small portions. Caution: Hydrogen gas is evolved.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation of the Intermediate Amine:

    • Quench the reaction by the slow addition of water.

    • Filter the mixture through a pad of celite to remove titanium salts, washing the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude diastereomeric secondary amine.

    • Purify by column chromatography on silica gel to separate the diastereomers if necessary.

  • Removal of the Chiral Auxiliary (Hydrogenolysis):

    • Dissolve the purified secondary amine in methanol.

    • Add Pd/C catalyst.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 12-24 hours.

    • Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate to yield the chiral primary amine.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the final product by chiral HPLC.

Protocol 2: Epimerization-Free Umpolung Amide Synthesis for N-Aryl Amides

This protocol describes a method for the synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines, which has been shown to proceed without epimerization.[1]

Materials:

  • α-Fluoronitroalkane (1.0 equiv)

  • N-Aryl hydroxylamine (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃, 3.0 equiv)

  • Solvent (e.g., Toluene, 0.05 M)

  • Internal standard for NMR yield determination (e.g., CH₂Br₂)

Procedure:

  • Reaction Setup:

    • In a vial, combine the α-fluoronitroalkane, N-aryl hydroxylamine, and cesium carbonate.

    • Add the solvent and the internal standard.

  • Reaction:

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Analysis:

    • Filter the reaction mixture through a small pad of silica gel to remove inorganic salts.

    • Determine the yield by ¹H NMR spectroscopy relative to the internal standard.

    • The crude product can be purified by column chromatography on silica gel.

  • Chiral Analysis:

    • For chiral substrates, analyze the enantiomeric excess of the product using chiral HPLC to confirm the absence of epimerization.

Visualizations

Epimerization_Factors Epimerization Epimerization (Loss of Stereochemical Integrity) MildBase Use Sterically Hindered Base (e.g., DIPEA, 2,4,6-Collidine) Epimerization->MildBase mitigated by LowTemp Lower Reaction Temperature (e.g., 0°C, -20°C) Epimerization->LowTemp mitigated by Monitor Monitor Reaction Progress Epimerization->Monitor mitigated by SolventChoice Optimize Solvent Epimerization->SolventChoice mitigated by ProtectingGroup Appropriate Protecting Group Strategy Epimerization->ProtectingGroup mitigated by Base Strong Base (e.g., TEA, NaOH) Base->Epimerization promotes Acid Strong Acid (e.g., TFA, HCl) Acid->Epimerization promotes Temp High Temperature Temp->Epimerization promotes Time Prolonged Reaction Time Time->Epimerization promotes Solvent Polar Aprotic Solvents (e.g., DMF) Solvent->Epimerization can promote

Caption: Factors promoting epimerization and corresponding mitigation strategies.

Reductive_Amination_Workflow Start Start: Prochiral Ketone + Chiral Amine Imine_Formation 1. Imine Formation (e.g., with Ti(OiPr)4) Start->Imine_Formation Monitor_Imine Monitor Imine Formation (TLC, GC-MS) Imine_Formation->Monitor_Imine Reduction 2. Diastereoselective Reduction (e.g., NaBH4 at low temp.) Monitor_Imine->Reduction Complete Workup 3. Work-up and Purification of Diastereomers Reduction->Workup Deprotection 4. Removal of Chiral Auxiliary (e.g., Hydrogenolysis) Workup->Deprotection Analysis 5. Final Product Analysis (Chiral HPLC for ee%) Deprotection->Analysis End End: Chiral Primary Amine Analysis->End

Caption: Experimental workflow for asymmetric reductive amination.

References

Validation & Comparative

A Comparative Analysis of a Novel Benzopyran Derivative and Standard Analgesics in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the potential efficacy of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine, a novel compound under investigation for analgesic properties, against established pain therapeutics: gabapentin, pregabalin, and duloxetine. The following sections detail the mechanistic rationale, present hypothetical yet plausible preclinical data in standardized pain models, and outline the experimental protocols utilized for such evaluations. This document is intended for researchers, scientists, and professionals in the field of drug development to contextualize the evaluation of new chemical entities for pain management.

Introduction to a Novel Investigational Compound

This compound is a novel chemical entity with a structural resemblance to compounds known to interact with central nervous system targets. While its specific mechanism of action in pain modulation is under active investigation, its structural analogs have shown affinity for various receptors, including serotonin and potassium channels, suggesting a potential role in modulating nociceptive signaling pathways.[1][2] For the purpose of this guide, we will refer to it as "Investigational Compound BPN-4A" and present hypothetical data to illustrate its potential analgesic profile in comparison to standard-of-care agents.

Comparative Analgesics: Mechanisms of Action
  • Gabapentin and Pregabalin : These gabapentinoids are structurally related to the neurotransmitter GABA but do not act on GABA receptors. Their primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[3][4][5] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P. This action is particularly effective in neuropathic pain states.[3][4]

  • Duloxetine : As a serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine potentiates the effects of these neurotransmitters in the central nervous system.[6][7][8] By blocking their reuptake, it enhances the activity of the descending inhibitory pain pathways, which play a crucial role in modulating pain signals at the level of the spinal cord.[6][9][10]

Efficacy in Preclinical Pain Models: A Comparative Summary

The following tables summarize hypothetical efficacy data for Investigational Compound BPN-4A alongside representative data for gabapentin, pregabalin, and duloxetine in established rodent models of inflammatory and neuropathic pain.

Table 1: Efficacy in the Formalin-Induced Inflammatory Pain Model

CompoundDose (mg/kg, i.p.)Phase 1 Licking Time (s)% Inhibition (Phase 1)Phase 2 Licking Time (s)% Inhibition (Phase 2)
Vehicle-105 ± 8-150 ± 12-
Investigational Compound BPN-4A 30 85 ± 7 19.0% 70 ± 9 53.3%
Gabapentin10098 ± 96.7%80 ± 1046.7%
Duloxetine3095 ± 89.5%75 ± 850.0%

Data are presented as mean ± SEM. Phase 1 (0-10 min) represents acute nociceptive pain, while Phase 2 (20-60 min) reflects inflammatory pain.

Table 2: Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury) - Mechanical Allodynia

CompoundDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) - von Frey Test% Reversal of Allodynia
Sham + Vehicle-15.2 ± 1.1-
CCI + Vehicle-3.5 ± 0.40%
Investigational Compound BPN-4A 30 10.8 ± 0.9 62.4%
Pregabalin3011.5 ± 1.068.4%
Duloxetine309.9 ± 0.854.7%

Data are presented as mean ± SEM. Chronic Constriction Injury (CCI) of the sciatic nerve is a common model for inducing neuropathic pain.

Table 3: Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury) - Thermal Hyperalgesia

CompoundDose (mg/kg, p.o.)Paw Withdrawal Latency (s) - Hargreaves Test% Reversal of Hyperalgesia
Sham + Vehicle-10.5 ± 0.8-
CCI + Vehicle-4.2 ± 0.50%
Investigational Compound BPN-4A 30 8.1 ± 0.7 61.9%
Pregabalin308.9 ± 0.674.6%
Gabapentin1007.5 ± 0.552.4%

Data are presented as mean ± SEM. A shorter paw withdrawal latency indicates thermal hyperalgesia.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Formalin Test for Inflammatory Pain

The formalin test is used to assess nociceptive and inflammatory pain responses.[11] The test has two distinct phases: an early, acute phase resulting from direct activation of nociceptors, and a late, tonic phase involving central sensitization and inflammation.[12]

  • Animals : Male Sprague-Dawley rats (200-250 g) are used.

  • Habituation : Animals are placed in individual Plexiglas observation chambers for at least 30 minutes to acclimate.[13]

  • Drug Administration : Investigational compounds, reference drugs, or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time (e.g., 30 minutes for i.p.) before the formalin injection.

  • Formalin Injection : 50 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[11]

  • Observation : Immediately after injection, the animal is returned to the chamber. The cumulative time spent licking or biting the injected paw is recorded for 60 minutes. The observation period is divided into Phase 1 (0-10 minutes) and Phase 2 (20-60 minutes).[12]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is widely used to induce peripheral neuropathy and associated pain behaviors.

  • Animals : Male C57BL/6 mice (20-25 g) are used.

  • Surgical Procedure : Under anesthesia, the right sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until a slight constriction is observed, without arresting epineural blood flow. The muscle and skin are then closed in layers.

  • Post-Operative Recovery : Animals are allowed to recover for 7-14 days for the full development of neuropathic pain symptoms.

  • Behavioral Testing : Mechanical allodynia and thermal hyperalgesia are assessed at baseline before surgery and then at regular intervals post-surgery. Drug efficacy is typically evaluated on post-operative day 14.

Von Frey Test for Mechanical Allodynia

This test measures the paw withdrawal threshold in response to a mechanical stimulus, indicating the level of mechanical sensitivity.[14][15]

  • Apparatus : A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer is used.

  • Habituation : Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 30 minutes.[16]

  • Stimulation : The von Frey filament is applied perpendicularly to the plantar surface of the hind paw with increasing force until the filament bends.[17] A positive response is a sharp withdrawal of the paw.

  • Threshold Determination : The 50% withdrawal threshold is determined using the up-down method.[18] Testing begins with a mid-range filament. If there is a withdrawal, a weaker filament is used next. If there is no response, a stronger filament is used.[18]

Hargreaves Test for Thermal Hyperalgesia

This test assesses the sensitivity to a noxious heat stimulus.[19][20]

  • Apparatus : A plantar test apparatus (Hargreaves apparatus) is used, which consists of a glass floor and a movable radiant heat source.[21]

  • Habituation : Animals are placed in individual Plexiglas enclosures on the glass surface and allowed to acclimate for 15-30 minutes.[22]

  • Stimulation : The radiant heat source is positioned under the plantar surface of the hind paw and activated. A timer starts simultaneously.[21]

  • Latency Measurement : The time taken for the animal to withdraw its paw from the heat source is automatically recorded as the paw withdrawal latency.[21] A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.[22]

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Descending Inhibitory Pain Pathway (SNRI Mechanism) cluster_1 Site of SNRI Action PAG Periaqueductal Gray (PAG) RVM Rostral Ventromedial Medulla (RVM) PAG->RVM Activates LC Locus Coeruleus (LC) PAG->LC Activates SpinalCord Spinal Cord Dorsal Horn RVM->SpinalCord Serotonergic (5-HT) Pathway SNRI_point1 Duloxetine blocks 5-HT & NE reuptake LC->SpinalCord Noradrenergic (NE) Pathway Brain Ascending Signal to Brain (Pain Perception) SpinalCord->Brain Pain Signal NociceptiveNeuron Nociceptive Afferent Neuron NociceptiveNeuron->SpinalCord Glutamate, Substance P SNRI_point1->SpinalCord

Caption: Mechanism of action for SNRIs like duloxetine in pain modulation.

G cluster_workflow Preclinical Efficacy Testing Workflow start Select Animal Model (e.g., CCI) acclimation Acclimation & Baseline Testing (von Frey, Hargreaves) start->acclimation grouping Randomize into Treatment Groups acclimation->grouping dosing Administer Vehicle, BPN-4A, or Comparators grouping->dosing behavior Post-Dose Behavioral Testing (1h, 2h, 4h) dosing->behavior analysis Data Analysis: % Reversal of Allodynia/Hyperalgesia behavior->analysis end Comparative Efficacy Determined analysis->end

Caption: General workflow for preclinical evaluation of novel analgesics.

G cluster_2 Gabapentinoid Mechanism of Action Presynaptic Presynaptic Terminal Vesicles Synaptic Vesicles (Glutamate) Presynaptic->Vesicles Prevents Vesicle Fusion Postsynaptic Postsynaptic Neuron Receptors Glutamate Receptors Postsynaptic->Receptors Decreased Activation VGCC Voltage-Gated Calcium Channel (VGCC) VGCC->Presynaptic Reduces Ca²⁺ Influx Vesicles->Postsynaptic Reduces Glutamate Release Gabapentinoid Gabapentin / Pregabalin Gabapentinoid->VGCC Binds to α2δ-1 subunit Calcium

Caption: Mechanism of gabapentinoids at the presynaptic terminal.

References

A Comparative Analysis of (4R)- and (4S)-3,4-dihydro-2H-1-benzopyran-4-amine: Unraveling Stereoselectivity in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated biological activities of the (4R)- and (4S)-enantiomers of 3,4-dihydro-2H-1-benzopyran-4-amine, a core scaffold in medicinal chemistry. While direct comparative experimental data for these specific enantiomers is limited in publicly accessible literature, this analysis extrapolates from structure-activity relationship (SAR) studies on closely related analogs to predict their differential pharmacology. The primary focus is on their potential interactions with serotonin and dopamine receptors, key targets in neuropharmacology.

Introduction to Stereoselectivity

Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements.[1] This stereoselectivity arises from the specific interactions with chiral biological macromolecules such as receptors and enzymes.[2] For the 3,4-dihydro-2H-1-benzopyran-4-amine scaffold, the chirality at the C4 position is expected to be a critical determinant of its biological activity.

Predicted Comparative Biological Activity

Based on studies of analogous 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, it is anticipated that the (4R)- and (4S)-enantiomers of 3,4-dihydro-2H-1-benzopyran-4-amine will exhibit significant differences in their affinity and efficacy at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.

Serotonin 5-HT1A Receptor Affinity

Research on a series of 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives has shown that the (R)-enantiomers generally display a higher affinity for the 5-HT1A receptor compared to their (S)-counterparts.[3] Another study on 3,4-dihydro-3-amino-2H-1-benzopyran derivatives also concluded that the dextrorotatory (+) enantiomers, which often correspond to a specific absolute configuration, possess superior affinity and selectivity for 5-HT1A receptors.[4] Extrapolating from these findings, it is hypothesized that (4R)-3,4-dihydro-2H-1-benzopyran-4-amine is likely to exhibit a higher binding affinity for the 5-HT1A receptor than the (4S)-enantiomer .

Dopamine D2/D3 Receptor Affinity

The benzopyran nucleus is a recognized pharmacophore for dopamine receptor ligands. Studies on benzopyranoxazine derivatives have demonstrated high affinity and selectivity for the dopamine D3 receptor, with the activity residing in a specific enantiomer.[5] Furthermore, various derivatives of 2H-[3]benzopyrano[3,4-b]pyridines have been shown to be potent and selective ligands for D2 receptors.[6] Given the structural similarities, it is plausible that the enantiomers of 3,4-dihydro-2H-1-benzopyran-4-amine will also display stereoselective binding to dopamine receptors. However, without direct experimental data, predicting which enantiomer will have higher affinity is speculative.

Data Presentation

As direct comparative data is unavailable, the following table presents a hypothetical comparison based on the trends observed in related compounds. This is intended to guide future experimental work.

EnantiomerPredicted TargetPredicted Relative ActivityRationale
This compoundSerotonin 5-HT1A ReceptorHigher AffinityBased on studies of 3-amino-3,4-dihydro-2H-1-benzopyran analogs where the (R)-enantiomer consistently shows higher affinity for the 5-HT1A receptor.[3][4]
(4S)-3,4-dihydro-2H-1-benzopyran-4-amineSerotonin 5-HT1A ReceptorLower AffinityInferred from the higher affinity of the corresponding (R)-enantiomers in related series.[3][4]
(4R)- or (4S)-3,4-dihydro-2H-1-benzopyran-4-amineDopamine D2/D3 ReceptorsStereoselective BindingThe benzopyran scaffold is a known dopamine receptor ligand, and stereoselectivity is common for this class of compounds. The preferred enantiomer is yet to be determined.[5][6]

Experimental Protocols

To empirically determine the comparative activity of (4R)- and (4S)-3,4-dihydro-2H-1-benzopyran-4-amine, the following experimental protocols are recommended.

Serotonin 5-HT1A Receptor Binding Assay

This assay determines the binding affinity (Ki) of the enantiomers for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from rat hippocampal tissue.

    • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

    • Non-labeled standard: Serotonin or 8-OH-DPAT for determining non-specific binding.

    • Test compounds: (4R)- and (4S)-3,4-dihydro-2H-1-benzopyran-4-amine.

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Incubate receptor membranes with various concentrations of the test enantiomers and a fixed concentration of [³H]8-OH-DPAT.

    • In parallel, incubate membranes with the radioligand alone (total binding) and with the radioligand plus an excess of a non-labeled standard (non-specific binding).

    • After incubation to equilibrium, separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding and determine the IC50 value for each enantiomer.

    • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Dopamine D2 Receptor Binding Assay

This assay measures the binding affinity of the enantiomers for the dopamine D2 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human dopamine D2 receptor (e.g., HEK293 cells) or from rat striatal tissue.

    • Radioligand: [³H]Spiperone or [³H]Raclopride (D2 receptor antagonists).

    • Non-labeled standard: Haloperidol or unlabeled spiperone for determining non-specific binding.

    • Test compounds: (4R)- and (4S)-3,4-dihydro-2H-1-benzopyran-4-amine.

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Follow a similar procedure to the 5-HT1A receptor binding assay, incubating receptor membranes with the test enantiomers and the chosen D2 radioligand.

    • Determine IC50 and Ki values for each enantiomer to assess their affinity for the D2 receptor.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway for the 5-HT1A receptor, a primary predicted target for the title compounds.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist 5-HT1A Agonist ((4R)-enantiomer predicted) Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Leads to

Caption: Predicted 5-HT1A receptor signaling pathway for the more active enantiomer.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and comparative biological evaluation of the (4R)- and (4S)-enantiomers.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Racemic Synthesis of 3,4-dihydro-2H-1-benzopyran-4-amine Separation Chiral Separation (e.g., Chiral HPLC) Synthesis->Separation Enantiomers (4R)-enantiomer (4S)-enantiomer Separation->Enantiomers Binding_Assays Receptor Binding Assays (5-HT1A, D2, etc.) Enantiomers->Binding_Assays Functional_Assays Functional Assays (e.g., cAMP, GTPγS) Binding_Assays->Functional_Assays Data_Analysis Determination of Ki, IC50, EC50 Comparative Analysis Functional_Assays->Data_Analysis

Caption: General workflow for synthesis and comparative biological evaluation.

Conclusion

While direct experimental evidence is pending, the existing literature on structurally related benzopyran derivatives strongly suggests that the (4R)- and (4S)-enantiomers of 3,4-dihydro-2H-1-benzopyran-4-amine will exhibit distinct pharmacological profiles. It is predicted that the (4R)-enantiomer will display higher affinity for the 5-HT1A receptor. Further experimental investigation using the outlined protocols is necessary to confirm these predictions and to fully elucidate the therapeutic potential of each enantiomer. This comparative approach is crucial for the development of more selective and efficacious drug candidates.

References

Cross-Reactivity Profile of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine and its Analogs with Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Receptor Binding Affinities and Functional Activity

The compound (4R)-3,4-dihydro-2H-1-benzopyran-4-amine and its derivatives represent a class of molecules with significant interactions with serotonin (5-HT) receptors, primarily targeting the 5-HT1A subtype. This guide provides a comparative analysis of the cross-reactivity of these compounds with other serotonin receptors, supported by available experimental data from studies on structurally similar molecules. The information presented herein is intended to assist researchers in understanding the selectivity profile of this chemical scaffold and to guide future drug development efforts.

Comparative Binding Affinity of 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives

Compound/Derivative5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)D1 (Ki, nM)D2 (Ki, nM)Reference
Derivative 2b *0.3-3.1--[1]

*Note: The specific structure of "Derivative 2b" is detailed in the referenced publication. This data is presented to illustrate the potential for high affinity at multiple serotonin receptor subtypes within this chemical class. Generally, the (R)-enantiomers of these derivatives have been reported to exhibit higher affinity for the 5-HT1A receptor.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the binding affinity and functional activity of compounds at serotonin receptors.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor using a radiolabeled ligand.

Materials:

  • Receptor Source: Rat hippocampal membranes or cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (a potent 5-HT1A agonist).

  • Test Compound: this compound or its derivatives.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding Control: 10 µM 5-HT.

  • Instrumentation: Scintillation counter.

Procedure:

  • Prepare dilutions of the test compound over a range of concentrations.

  • In a 96-well plate, combine the receptor source, a fixed concentration of [3H]8-OH-DPAT, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for 5-HT1A Receptor Agonism

This protocol outlines a method to assess the functional activity of a test compound at the Gαi-coupled 5-HT1A receptor by measuring the inhibition of adenylyl cyclase activity.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compound: this compound or its derivatives.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES and a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Instrumentation: Plate reader compatible with the chosen cAMP detection technology.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer and pre-incubate the cells.

  • Add the test compound at various concentrations to the cells and incubate for a specified time.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal inhibitory effect).

Visualizations

Experimental Workflow for Receptor Cross-Reactivity Screening

G cluster_0 Compound Preparation cluster_1 Binding Assay cluster_2 Data Analysis cluster_3 Functional Assay Compound Test Compound (this compound) Serial_Dilution Serial Dilution Compound->Serial_Dilution Incubation Incubation with Radioligand Serial_Dilution->Incubation Compound_Treatment Compound Treatment Serial_Dilution->Compound_Treatment Receptor_Panel Panel of Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C, etc.) Receptor_Panel->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc Cell_Culture Receptor-Expressing Cells Cell_Culture->Compound_Treatment cAMP_Measurement cAMP Measurement Compound_Treatment->cAMP_Measurement EC50_Calc EC50 Determination cAMP_Measurement->EC50_Calc G Agonist (4R)-3,4-dihydro-2H-1- benzopyran-4-amine (Agonist) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

References

A Comparative Analysis of Receptor Selectivity: (4R)-3,4-dihydro-2H-1-benzopyran-4-amine versus Buspirone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity profiles of the novel compound (4R)-3,4-dihydro-2H-1-benzopyran-4-amine and the established anxiolytic agent, buspirone. While extensive data is available for buspirone, the pharmacological profile of this compound is primarily inferred from structure-activity relationship (SAR) studies of closely related analogs. This document aims to consolidate the available information, present it in a clear and accessible format, and provide detailed experimental methodologies for the key assays cited.

Introduction

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, in nM) of buspirone for various CNS receptors. A lower Ki value indicates a higher binding affinity.

ReceptorBuspirone Ki (nM)This compound Ki (nM)
Serotonin Receptors
5-HT1A9.5 - 28.2Data not available
5-HT2A130 - 560Data not available
5-HT2C1400Data not available
5-HT7360Data not available
Dopamine Receptors
D2300 - 610Data not available
D329.2Data not available
D498Data not available
Adrenergic Receptors
α1430Data not available
α2680Data not available

Data for buspirone compiled from various sources.

Note on this compound: As of the latest literature review, specific binding affinity data (Ki or IC50 values) for this compound at these receptors are not publicly available. However, studies on structurally similar 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have demonstrated high affinity for the 5-HT1A receptor. The stereochemistry at the 4-position is expected to significantly influence receptor interaction and selectivity.

Inferred Selectivity Profile of this compound

Based on structure-activity relationship studies of related chroman amine derivatives, the following inferences can be made about the potential selectivity of this compound:

  • 5-HT1A Receptor: Derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran have shown high affinity for the 5-HT1A receptor, suggesting that the chroman amine scaffold is a viable pharmacophore for this target. The specific stereochemistry of this compound will be a critical determinant of its affinity and functional activity (agonist, antagonist, or partial agonist).

  • Dopamine Receptors: The affinity of chroman amine derivatives for dopamine receptors appears to be more variable and dependent on other structural modifications. Without direct testing, it is difficult to predict the selectivity profile for D2, D3, and D4 receptors.

  • Other Receptors: The broader selectivity profile against other serotonin, adrenergic, and other CNS receptors remains to be determined through experimental evaluation.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods used to determine receptor affinity, the following diagrams illustrate the canonical signaling pathway for the 5-HT1A receptor and a typical experimental workflow for a radioligand binding assay.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Buspirone Buspirone 5-HT1A_Receptor 5-HT1A Receptor Buspirone->5-HT1A_Receptor Binds (Partial Agonist) G_protein Gi/o Protein 5-HT1A_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Inhibits conversion ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Decreased Neuronal Firing cAMP->Cellular_Response Leads to

Caption: Signaling pathway of the 5-HT1A receptor upon activation by an agonist like buspirone.

G Start Start Prepare_Receptor Prepare Receptor Source (e.g., cell membranes expressing the target receptor) Start->Prepare_Receptor Add_Radioligand Add Radiolabeled Ligand (constant concentration) Prepare_Receptor->Add_Radioligand Add_Competitor Add Unlabeled Competitor (increasing concentrations of test compound) Add_Radioligand->Add_Competitor Incubate Incubate to Reach Equilibrium Add_Competitor->Incubate Separate Separate Bound and Free Ligand (e.g., rapid filtration) Incubate->Separate Measure_Radioactivity Measure Radioactivity of Bound Ligand Separate->Measure_Radioactivity Analyze_Data Data Analysis (determine IC50 and calculate Ki) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Non-specific Binding Control: 8-OH-DPAT (unlabeled).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

  • Test Compound: this compound or buspirone.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand ([3H]8-OH-DPAT) at a final concentration close to its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled 8-OH-DPAT.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone or [3H]Raclopride (high-affinity D2 antagonists).

  • Non-specific Binding Control: Haloperidol or Butaclamol (unlabeled).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, and 4 mM MgCl2.

  • Test Compound: this compound or buspirone.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

The procedure is analogous to the 5-HT1A receptor binding assay, with the following key differences:

  • Receptor Source: Use cell membranes expressing the dopamine D2 receptor.

  • Radioligand and Control: Use a D2-specific radioligand and non-specific binding control.

  • Incubation Conditions: Incubation is typically performed at room temperature for 60-120 minutes.

  • Data Analysis: The same principles of IC50 determination and Ki calculation using the Cheng-Prusoff equation apply.

Conclusion

Buspirone demonstrates a clear preference for the 5-HT1A receptor, with significantly lower affinity for other serotonin and dopamine receptors. This selectivity profile is central to its therapeutic action as an anxiolytic with a favorable side-effect profile compared to less selective agents.

References

Navigating the Nuances of In Vitro Binding Affinity: A Comparison Guide for Benzopyran Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of in vitro binding affinity data is a cornerstone of reliable and progressive research. This guide provides a comparative overview of binding affinity data for a series of benzopyran ligands, focusing on the critical aspect of data reproducibility. By examining data from multiple sources and detailing the experimental methodologies, this guide aims to equip researchers with a deeper understanding of the factors that influence binding affinity outcomes and how to interpret them critically.

The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide range of biological entities. Accurate and reproducible measurement of the binding affinity of these ligands to their targets is paramount for establishing structure-activity relationships (SAR) and guiding drug discovery efforts. However, variability in experimental conditions can lead to discrepancies in reported affinity values, such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). This guide delves into these aspects, offering a clear comparison of reported data and a detailed look at the underlying experimental protocols.

Comparative Analysis of Benzopyran Ligand Binding Affinities

To illustrate the potential for variability in in vitro binding affinity data, the following table summarizes the binding affinities (Kᵢ in nM) of several benzopyran derivatives for the serotonin 5-HT₁ₐ receptor, a common target for this class of compounds. The data is compiled from multiple studies to highlight the importance of considering the experimental context.

Compound IDR₁R₂Reported Kᵢ (nM) [5-HT₁ₐ]Reference
Series 1
1aHH29.4 ± 7.3 (EC₅₀)[1][2]
3aHH39.4 ± 3.63 (EC₅₀)[1][2]
4aHH91.6 ± 13.3 (EC₅₀)[1][2]
5aHH30.5 ± 2.56 (EC₅₀)[1][2]
5bHCl82 ± 13.4 (EC₅₀)[1][2]
Series 2
cis-11bOCH₃-1.9[3]
Series 3
2b--High Affinity[4]

Note: EC₅₀ values from one study are presented as a measure of potency, which is related to binding affinity. Direct comparison between Kᵢ and EC₅₀ should be made with caution as they represent different pharmacological parameters.

Understanding the Experimental Workflow

The journey from synthesizing a novel benzopyran ligand to determining its in vitro binding affinity involves a series of precise steps. The following diagram illustrates a typical experimental workflow for a radioligand binding assay, a common method for determining binding affinity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ligand Test Ligand (Benzopyran) incubation Incubation of Components ligand->incubation receptor Receptor Source (e.g., cell membranes) receptor->incubation radioligand Radioligand (e.g., [³H]8-OH-DPAT) radioligand->incubation separation Separation of Bound and Free Ligand incubation->separation quantification Quantification of Radioactivity separation->quantification competition_curve Competition Binding Curve quantification->competition_curve ic50_determination IC₅₀ Determination competition_curve->ic50_determination ki_calculation Kᵢ Calculation (Cheng-Prusoff) ic50_determination->ki_calculation

A typical workflow for an in vitro radioligand binding affinity assay.

Key Factors Influencing Reproducibility

Several factors can contribute to the variability observed in in vitro binding affinity data. Understanding and controlling for these variables is crucial for ensuring the reproducibility and reliability of experimental results.

reproducibility_factors cluster_assay_conditions Assay Conditions cluster_reagents Reagents cluster_data_analysis Data Analysis temperature Temperature reproducibility Reproducibility of Binding Data temperature->reproducibility ph pH ph->reproducibility buffer Buffer Composition buffer->reproducibility incubation_time Incubation Time incubation_time->reproducibility receptor_prep Receptor Preparation receptor_prep->reproducibility ligand_purity Ligand Purity ligand_purity->reproducibility radioligand_conc Radioligand Concentration radioligand_conc->reproducibility model Mathematical Model model->reproducibility nsb Non-specific Binding Determination nsb->reproducibility

Key factors that can impact the reproducibility of in vitro binding data.

Detailed Experimental Protocols

To facilitate the comparison and replication of binding affinity studies, it is essential to have access to detailed experimental protocols. Below is a synthesized protocol for a typical radioligand binding assay for the 5-HT₁ₐ receptor, based on methodologies described in the cited literature.

1. Receptor Preparation:

  • Source: Rat cortical membranes or cells recombinantly expressing the human 5-HT₁ₐ receptor.

  • Procedure: Tissues are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at high speed, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Radioligand Binding Assay:

  • Radioligand: [³H]8-OH-DPAT is a commonly used radiolabeled agonist for the 5-HT₁ₐ receptor.

  • Assay Buffer: Typically 50 mM Tris-HCl containing specific ions (e.g., 10 mM MgSO₄, 0.5 mM EDTA) and a protease inhibitor cocktail, with a pH of 7.4.

  • Procedure:

    • A constant concentration of the receptor preparation and the radioligand are incubated with varying concentrations of the unlabeled benzopyran test compound.

    • Incubation is carried out in a final volume of 250-500 µL in 96-well plates.

    • The reaction is allowed to reach equilibrium, typically for 60 minutes at 25°C.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT₁ₐ receptor ligand (e.g., 10 µM serotonin).

3. Separation and Quantification:

  • Method: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • Competition Curve: The data are plotted as the percentage of specific binding versus the logarithm of the competitor (benzopyran ligand) concentration.

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • Kᵢ Calculation: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

References

Head-to-head comparison of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine with known leukotriene antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leukotrienes, particularly the cysteinyl leukotrienes (CysLTs), are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis.[1][2] They induce bronchoconstriction, increase mucus production, and promote airway inflammation by binding to specific receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] Leukotriene receptor antagonists (LTRAs) are a class of drugs that competitively block the CysLT1 receptor, thereby mitigating the inflammatory cascade.[2][4] This guide provides a framework for the head-to-head comparison of a novel compound, (4R)-3,4-dihydro-2H-1-benzopyran-4-amine, with established LTRAs such as Montelukast, Zafirlukast, and Pranlukast.

While direct comparative experimental data for this compound as a leukotriene antagonist is not currently available in the public domain, this guide outlines the necessary experimental protocols and data presentation formats to facilitate such a comparison. The data for the known antagonists are provided as a benchmark.

Leukotriene Signaling Pathway and LTRA Mechanism of Action

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) exert their effects by binding to the CysLT1 receptor, a G-protein coupled receptor. This binding activates downstream signaling pathways, leading to increased intracellular calcium and subsequent smooth muscle contraction and inflammatory responses. LTRAs act by competitively inhibiting this binding.[2][5]

Leukotriene_Signaling_Pathway Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) 5-LOX->CysLTs CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor Binds to PLC Phospholipase C (PLC) CysLT1_Receptor->PLC Activates Ca_Increase ↑ Intracellular Ca²⁺ PLC->Ca_Increase Response Pathophysiological Responses (Bronchoconstriction, Inflammation) Ca_Increase->Response LTRAs Leukotriene Receptor Antagonists (e.g., Montelukast) LTRAs->CysLT1_Receptor Blocks Experimental_Workflow Start Novel Compound Synthesis (this compound) In_Vitro In Vitro Screening Start->In_Vitro Binding_Assay CysLT1 Receptor Binding Assay (Ki) In_Vitro->Binding_Assay Functional_Assay Functional Antagonism (e.g., Ca²⁺ Flux, IC50) In_Vitro->Functional_Assay In_Vivo In Vivo Efficacy Models Binding_Assay->In_Vivo Functional_Assay->In_Vivo Bronchoconstriction Guinea Pig Bronchoconstriction Model In_Vivo->Bronchoconstriction Asthma_Model Murine Model of Allergic Asthma In_Vivo->Asthma_Model PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Bronchoconstriction->PK_PD Asthma_Model->PK_PD Comparison Head-to-Head Comparison with Known LTRAs PK_PD->Comparison

References

Navigating Stereochemistry: A Comparative Guide to the Conformational Analysis and Stability of Benzopyran Amine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of bioactive molecules is paramount. The spatial arrangement of atoms, or stereochemistry, profoundly influences a molecule's pharmacological profile. This guide provides a comparative analysis of the conformational stability of benzopyran amine stereoisomers, offering insights into the energetic penalties associated with different spatial arrangements of the amine substituent on the benzopyran scaffold.

The benzopyran ring system is a common motif in a wide array of biologically active compounds. When substituted with an amine group, the resulting stereoisomers can exhibit distinct physical, chemical, and biological properties. The orientation of the amine group, whether axial or equatorial, and the relative stereochemistry of other substituents (cis or trans), dictates the molecule's overall shape and its ability to interact with biological targets.

This guide summarizes key quantitative data on the conformational energies of benzopyran amine stereoisomers, outlines the experimental and computational methodologies used to determine these properties, and provides a visual representation of the conformational equilibria.

Predicted Stability of Benzopyran Amine Stereoisomers: A Quantitative Comparison

The stability of a given stereoisomer is inversely related to its potential energy. In the context of benzopyran amines, the primary determinant of stability is the steric strain arising from the interaction of the amine group with the rest of the molecule. The following table presents a summary of predicted relative energies for various benzopyran amine stereoisomers based on foundational principles of conformational analysis.

StereoisomerSubstituent PositionConformationPredicted Relative Energy (kcal/mol)Key Strain Interactions
trans-2-AminobenzopyranC2-AmineEquatorial0 (Reference)Minimal steric hindrance
trans-2-AminobenzopyranC2-AmineAxial~1.8 - 2.51,3-Diaxial interactions with H4 and H6
cis-2-AminobenzopyranC2-AminePseudo-equatorial~0.2 - 0.5Gauche interaction with C3 substituent
cis-2-AminobenzopyranC2-AminePseudo-axial> 3.0Significant 1,3-diaxial and peri interactions
4-AminobenzopyranC4-AmineEquatorial0 (Reference)Minimal steric hindrance
4-AminobenzopyranC4-AmineAxial~2.0 - 3.01,3-Diaxial interactions with H2 and the lone pair on the pyran oxygen

Note: These values are illustrative and can be influenced by the nature and position of other substituents on the benzopyran ring.

Experimental and Computational Protocols

The determination of conformational preferences and energy differences relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[1][2][3][4]

  • Objective: To determine the predominant conformation and the ratio of different conformers at equilibrium.

  • Methodology:

    • Sample Preparation: Dissolve the benzopyran amine stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra. The coupling constants (³J values) between vicinal protons are particularly informative. The magnitude of the coupling constant can be related to the dihedral angle between the protons via the Karplus equation, thus providing insight into the ring conformation.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: Perform 2D NOESY experiments to identify protons that are close in space. The presence of NOE cross-peaks between the amine protons and other protons on the benzopyran ring can confirm the axial or equatorial orientation of the amine group.

    • Variable Temperature NMR: Conduct NMR experiments at different temperatures to study the dynamics of conformational exchange. The coalescence of signals can be used to calculate the energy barrier for ring inversion.

Computational Chemistry: Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical framework for predicting the relative stabilities of different conformers.[5]

  • Objective: To calculate the optimized geometries and relative energies of the different stereoisomers and their conformers.

  • Methodology:

    • Structure Building: Construct 3D models of the benzopyran amine stereoisomers in both chair and boat conformations, with the amine group in axial and equatorial positions.

    • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This process finds the lowest energy structure for each conformer.

    • Energy Calculation: Calculate the single-point energy of each optimized geometry. The relative energies of the conformers can then be determined by comparing their total energies.

    • Frequency Analysis: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

Visualizing Conformational Equilibria

The following diagrams illustrate the key conformational relationships in substituted benzopyrans.

G cluster_0 Chair-Chair Interconversion Chair1 Chair Conformation 1 (Equatorial Amine) Chair2 Chair Conformation 2 (Axial Amine) Chair1->Chair2 Ring Flip

Caption: Equilibrium between two chair conformations of a substituted benzopyran.

G Benzopyran Amine Stereoisomers Benzopyran Amine Stereoisomers cis Isomer cis Isomer Benzopyran Amine Stereoisomers->cis Isomer trans Isomer trans Isomer Benzopyran Amine Stereoisomers->trans Isomer Axial Conformer Axial Conformer cis Isomer->Axial Conformer Equatorial Conformer Equatorial Conformer cis Isomer->Equatorial Conformer trans Isomer->Axial Conformer trans Isomer->Equatorial Conformer Higher Energy Higher Energy Axial Conformer->Higher Energy Lower Energy Lower Energy Equatorial Conformer->Lower Energy

Caption: Logical relationships in the stability of benzopyran amine stereoisomers.

References

Assessing the Off-Target Landscape of 3,4-dihydro-2H-1-benzopyran-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of novel therapeutic agents is paramount for predicting potential side effects and ensuring clinical success. This guide provides a comparative analysis of the off-target profiles of 3,4-dihydro-2H-1-benzopyran-4-amine derivatives, a class of compounds often investigated for their activity at serotonergic and dopaminergic receptors.

The 3,4-dihydro-2H-1-benzopyran-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds targeting the central nervous system. While optimization of on-target potency is a primary goal, a thorough assessment of off-target interactions is crucial for identifying potential safety liabilities. This guide summarizes available data on the selectivity of these derivatives, outlines the experimental protocols used for their assessment, and provides a framework for understanding their broader pharmacological profile.

Comparative Off-Target Binding Profiles

The following tables summarize the in vitro binding affinities of representative 3,4-dihydro-2H-1-benzopyran-4-amine derivatives and comparator compounds at a panel of off-target receptors. The data is presented as Ki (nM) or IC50 (nM), with lower values indicating higher affinity.

CompoundPrimary Target(s)Off-Target ReceptorBinding Affinity (Ki/IC50, nM)Reference
Derivative A 5-HT1A Agonistα1-Adrenergic>1000Fictional Data for Illustration
D2 Dopamine580Fictional Data for Illustration
H1 Histamine>1000Fictional Data for Illustration
Derivative B 5-HT1A/D2 Ligandα1-Adrenergic250Fictional Data for Illustration
5-HT2A890Fictional Data for Illustration
M1 Muscarinic>1000Fictional Data for Illustration
Comparator: Buspirone 5-HT1A Partial AgonistD2 Dopamine50-100Publicly Available Data
α1-Adrenergic200-500Publicly Available Data

Understanding the Off-Target Signaling Pathways

Off-target binding can lead to the modulation of unintended signaling pathways, resulting in adverse effects. The following diagram illustrates a generalized workflow for assessing the functional consequences of off-target interactions.

experimental_workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Profiling cluster_analysis Data Analysis & Pathway Mapping Compound Library Compound Library Binding Assay Binding Assay Compound Library->Binding Assay Broad Receptor Panel Confirmed Hits Confirmed Hits Binding Assay->Confirmed Hits Identify Off-Target Binders Functional Assays Functional Assays Confirmed Hits->Functional Assays Assess Agonist/Antagonist Activity Signaling Pathway Analysis Signaling Pathway Analysis Functional Assays->Signaling Pathway Analysis Determine Mechanism of Action Adverse Effect Prediction Adverse Effect Prediction Signaling Pathway Analysis->Adverse Effect Prediction Link to Potential Toxicities

Workflow for Off-Target Effect Assessment.

Experimental Protocols

Accurate assessment of off-target effects relies on robust and well-validated experimental methodologies. The following are detailed protocols for key experiments commonly employed in off-target screening.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of test compounds for a panel of receptors.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor.

  • Test compounds (3,4-dihydro-2H-1-benzopyran-4-amine derivatives and comparators).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Assay for GPCRs)

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at an off-target receptor.

Objective: To assess the functional activity of test compounds at G-protein coupled receptors (GPCRs) that signal through changes in intracellular cyclic AMP (cAMP).

Materials:

  • Cells stably expressing the GPCR of interest.

  • Cell culture medium and supplements.

  • Test compounds.

  • A known agonist for the receptor.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • For antagonist mode: Pretreat the cells with serial dilutions of the test compound for a specific duration. Then, stimulate the cells with a fixed concentration (e.g., EC80) of the known agonist.

  • For agonist mode: Treat the cells with serial dilutions of the test compound.

  • Incubate the plate for a defined period to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • For antagonist mode, determine the IC50 value of the test compound in inhibiting the agonist-induced cAMP response.

  • For agonist mode, determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

  • Analyze the data using non-linear regression to generate dose-response curves and calculate potency and efficacy.

Logical Relationships in Off-Target Assessment

The following diagram illustrates the logical flow from compound design to the prediction of clinical outcomes based on off-target profiling.

logical_relationship Compound Design Compound Design On-Target Activity On-Target Activity Compound Design->On-Target Activity Off-Target Screening Off-Target Screening Compound Design->Off-Target Screening Selectivity Profile Selectivity Profile On-Target Activity->Selectivity Profile Off-Target Screening->Selectivity Profile In Vivo Studies In Vivo Studies Selectivity Profile->In Vivo Studies Predicts Efficacy & Side Effects Clinical Outcomes Clinical Outcomes In Vivo Studies->Clinical Outcomes Validates Preclinical Findings

From Compound to Clinical Prediction.

Conclusion

A thorough evaluation of the off-target effects of 3,4-dihydro-2H-1-benzopyran-4-amine derivatives is a critical step in the drug discovery and development process. By employing a combination of in vitro binding and functional assays, researchers can build a comprehensive selectivity profile for their compounds of interest. This information, when integrated with on-target activity data, provides a more complete picture of a compound's pharmacological properties and allows for a more informed assessment of its therapeutic potential and potential safety risks. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to design and execute robust off-target assessment strategies.

Benchmarking the synthetic efficiency of different routes to (4R)-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthetic Efficiency

This guide provides a detailed comparison of various synthetic strategies for obtaining the chiral amine (4R)-3,4-dihydro-2H-1-benzopyran-4-amine, a valuable building block in medicinal chemistry. The efficiency of three primary routes—asymmetric synthesis via diastereomeric resolution, asymmetric synthesis featuring a Corey-Bakshi-Shibata (CBS) reduction and Mitsunobu reaction, and a biocatalytic approach using reductive amination—are benchmarked based on key performance indicators such as overall yield, number of synthetic steps, and enantiomeric excess. Detailed experimental protocols and visual workflows are provided to facilitate informed decisions in the selection of the most suitable synthetic pathway.

Executive Summary of Synthetic Routes

The synthesis of enantiomerically pure this compound can be approached through several distinct methodologies. The traditional method of classical resolution, while straightforward, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture. In contrast, modern asymmetric chemical and biocatalytic methods offer the potential for higher yields and stereoselectivity. The asymmetric chemical route, employing a CBS reduction followed by a Mitsunobu reaction, provides excellent enantiocontrol. The emerging biocatalytic approach, utilizing imine reductases, presents a potentially more streamlined and environmentally benign alternative.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the different synthetic routes to this compound, starting from the common intermediate, chroman-4-one.

ParameterAsymmetric Synthesis via Chiral ResolutionAsymmetric Synthesis (CBS Reduction & Mitsunobu Reaction)Biocatalytic Reductive Amination
Starting Material Racemic 3,4-dihydro-2H-1-benzopyran-4-amineChroman-4-oneChroman-4-one
Key Reagents L-(+)-Tartaric acid(R)-2-Methyl-CBS-oxazaborolidine, Borane-THF complex, Diphenylphosphoryl azide (DPPA), TriphenylphosphineImine Reductase (IRED), NAD(P)H cofactor, Glucose/Glucose Dehydrogenase (for cofactor regeneration)
Number of Steps (from Chroman-4-one) 2 (amine synthesis + resolution)3 (reduction, activation/azidation, reduction)1
Overall Yield < 50% (typically 35-45% of theoretical maximum)Good to HighPotentially High
Enantiomeric Excess (ee) > 98%> 99%> 99%
Reaction Conditions Mild to moderateCryogenic temperatures for CBS reductionMild (often room temperature, aqueous buffer)
Purification Fractional crystallizationColumn chromatographyTypically simpler work-up
Waste Products Undesired (S)-enantiomer, resolving agentTriphenylphosphine oxide, hydrazine derivativesMinimal, mainly buffer components

Visualizing the Synthetic Pathways

To illustrate the distinct workflows of each synthetic route, the following diagrams have been generated using the DOT language.

G cluster_0 Route 1: Asymmetric Synthesis via Chiral Resolution A0 Chroman-4-one B0 Racemic 3,4-dihydro-2H- 1-benzopyran-4-amine A0->B0 Reductive Amination C0 Diastereomeric Salts ((R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate) B0->C0 L-(+)-Tartaric Acid D0 (4R)-3,4-dihydro-2H- 1-benzopyran-4-amine C0->D0 Fractional Crystallization & Basification E0 (S)-amine (waste) C0->E0 From Mother Liquor

Caption: Workflow for Asymmetric Synthesis via Chiral Resolution.

G cluster_1 Route 2: Asymmetric Synthesis (CBS Reduction & Mitsunobu Reaction) A1 Chroman-4-one B1 (S)-3,4-dihydro-2H- 1-benzopyran-4-ol A1->B1 CBS Reduction C1 (R)-4-azido-3,4-dihydro- 2H-1-benzopyran B1->C1 Mitsunobu Reaction (DPPA) D1 (4R)-3,4-dihydro-2H- 1-benzopyran-4-amine C1->D1 Reduction (e.g., H2/Pd-C) G cluster_2 Route 3: Biocatalytic Reductive Amination A2 Chroman-4-one B2 (4R)-3,4-dihydro-2H- 1-benzopyran-4-amine A2->B2 Imine Reductase (IRED) C2 Amine Source (e.g., NH3) C2->B2 D2 Cofactor Regeneration System (e.g., Glucose/GDH) D2->B2 NAD(P)H

Safety Operating Guide

Proper Disposal of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of (4R)-3,4-dihydro-2H-1-benzopyran-4-amine. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to ensure personal safety and environmental compliance.

This compound is classified as a corrosive liquid and requires careful handling and disposal. Adherence to institutional and national regulations for hazardous waste management is mandatory. The following procedures are based on established safety protocols for corrosive amines and should be executed in conjunction with your institution's Environmental Health and Safety (EHS) department guidelines.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (e.g., nitrile, neoprene)

  • Safety goggles and a face shield

  • A laboratory coat

All handling of this substance should be performed in a well-ventilated chemical fume hood.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
State Liquid[1]
Relative Density 1.106[1]
UN Number 2735[1]
Hazard Class 8 (Corrosive)[1]
Packing Group III[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process to ensure the safety of laboratory personnel and compliance with environmental regulations.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container must be compatible with corrosive amines.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Corrosive).[1]

  • Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as acids and oxidizing agents.

Contaminated Material and Empty Container Disposal
  • Contaminated Materials: Any labware or disposable materials that have come into contact with the amine should be considered contaminated and disposed of as hazardous waste.[2]

  • Empty Containers: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[2] The rinsate from this process must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.

Arranging for Professional Disposal
  • Contact EHS: Once the hazardous waste container is full, or in accordance with your institution's policies on storage time limits, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Professional Disposal: Only licensed hazardous waste disposal companies are permitted to transport and dispose of this type of chemical waste.[2] The primary method of disposal for corrosive amines is typically high-temperature incineration.

Experimental Protocol: Chemical Degradation (for Advanced Laboratories)

For laboratories with the appropriate engineering controls and trained personnel, chemical degradation can be an option to render the waste less hazardous before collection. The following is a general procedure for the oxidation of aromatic amines and should be adapted and validated for this compound under the guidance of your institution's safety protocols.

Materials:

  • Waste solution of this compound

  • 3 M Sulfuric acid

  • 0.2 M Potassium permanganate solution

  • Sodium metabisulfite

Procedure:

  • In a chemical fume hood, dilute the amine waste with a suitable solvent if necessary and place it in a reaction vessel equipped with a stirrer.

  • Slowly add 3 M sulfuric acid to the stirring solution to acidify it.

  • Gradually add 0.2 M potassium permanganate solution. The purple color of the permanganate will disappear as it reacts with the amine.[2]

  • Continue adding potassium permanganate until a faint, persistent purple color remains, indicating that the amine has been fully oxidized.[2]

  • Quench the excess potassium permanganate by slowly adding sodium metabisulfite until the purple color disappears.[2]

  • The resulting solution should be neutralized and then collected as aqueous hazardous waste.

Caution: This procedure can be exothermic and should be performed with care, starting with small quantities.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Pure substance, solutions, contaminated items) fume_hood->waste_generated empty_container Empty Containers fume_hood->empty_container segregate Segregate into Designated Hazardous Waste Container waste_generated->segregate triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse label_container Label Container Correctly (Name, Hazard Pictograms) segregate->label_container collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->segregate Add to waste dispose_container Dispose of Container as Non-Hazardous Waste collect_rinsate->dispose_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs professional_disposal Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.